molecular formula C16H12ClN3O B8146317 CA77.1 CAS No. 2412270-22-3

CA77.1

カタログ番号: B8146317
CAS番号: 2412270-22-3
分子量: 297.74 g/mol
InChIキー: ZQXMPDVGBWOTBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CA77.1 is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-10(21)19-13-5-2-11(3-6-13)16-9-18-15-8-12(17)4-7-14(15)20-16/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMPDVGBWOTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336851
Record name N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2412270-22-3
Record name N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of CA77.1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA77.1 is a novel, potent, and orally bioavailable small molecule activator of Chaperone-Mediated Autophagy (CMA), a selective lysosomal degradation pathway for soluble cytosolic proteins. Dysregulation of CMA has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, by contributing to the accumulation of toxic protein aggregates. This compound has demonstrated significant therapeutic potential in preclinical models by enhancing the clearance of pathogenic proteins such as tau. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathway, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate further research and drug development efforts in the field of targeted protein degradation.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-Mediated Autophagy is a highly selective process for the degradation of a specific subset of cytosolic proteins. This pathway is crucial for cellular homeostasis and protein quality control. The key steps of CMA are as follows:

  • Substrate Recognition: The process is initiated by the recognition of a specific pentapeptide motif, biochemically related to KFERQ, within the substrate protein by the cytosolic chaperone heat shock cognate 71 kDa protein (Hsc70).

  • Targeting to the Lysosome: The Hsc70-substrate complex then translocates to the lysosomal membrane.

  • Receptor Binding: The complex binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as the receptor for the CMA pathway.

  • Unfolding and Translocation: The substrate protein is unfolded and translocated across the lysosomal membrane into the lumen.

  • Degradation: Once inside the lysosome, the substrate protein is rapidly degraded by lysosomal hydrolases.

The expression and stability of LAMP2A at the lysosomal membrane are rate-limiting for CMA activity. A decline in LAMP2A levels is associated with aging and the progression of neurodegenerative diseases.

This compound: A Potent Activator of CMA

This compound is a synthetic compound developed as a brain-penetrant and orally active activator of CMA.[1][2][3] It is a derivative of the earlier compound AR7, which showed potent in vitro CMA activation but was unsuitable for in vivo applications.[2][4] this compound has demonstrated favorable pharmacokinetic properties and the ability to activate CMA in the brain, making it a promising therapeutic candidate for neurodegenerative disorders.[1][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the upregulation of CMA activity through the enhanced expression of the lysosomal receptor LAMP2A.[1][2][5] This is achieved by modulating the signaling pathway of the Retinoic Acid Receptor alpha (RARα), a known endogenous inhibitor of CMA.

Molecular Target: Retinoic Acid Receptor alpha (RARα)

This compound functions as an antagonist of RARα signaling.[6] It acts by stabilizing the interaction between RARα and its corepressor, the Nuclear Receptor Corepressor 1 (NCoR1). This stabilization leads to a downstream transcriptional program that results in the selective activation of CMA. This targeted approach allows for the upregulation of CMA without significantly affecting other autophagy pathways, such as macroautophagy.[1][6]

Signaling Pathway

The signaling cascade initiated by this compound culminates in increased levels of functional LAMP2A at the lysosomal membrane, thereby enhancing the rate of CMA-mediated protein degradation.

This compound Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RARa RARα Transcription Transcription of CMA-related genes RARa->Transcription Inhibits NCoR1 NCoR1 NCoR1->RARa Co-repressor CMA_genes mRNA (e.g., LAMP2A) Transcription->CMA_genes Translation Translation CMA_genes->Translation CA771 This compound CA771->RARa Stabilizes NCoR1 interaction LAMP2A_protein LAMP2A Protein Translation->LAMP2A_protein LAMP2A_receptor LAMP2A Receptor LAMP2A_protein->LAMP2A_receptor Trafficking to Lysosome_membrane Lysosomal Membrane CMA_activity Increased CMA Activity LAMP2A_receptor->CMA_activity Enhances KFERQ-PS-Dendra Reporter Assay Workflow start Start cell_culture Culture cells stably expressing KFERQ-PS-Dendra reporter start->cell_culture treatment Treat cells with this compound (e.g., 0-30 µM for 16 hours) cell_culture->treatment photoconversion Photoconvert Dendra2 protein (e.g., using 405 nm light) treatment->photoconversion incubation Incubate for a defined period to allow for CMA-mediated translocation photoconversion->incubation imaging Acquire fluorescence images (green and red channels) incubation->imaging quantification Quantify the number of red fluorescent puncta per cell imaging->quantification end End quantification->end

References

CA77.1: A Technical Guide to a Novel Chaperone-Mediated Autophagy Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for soluble cytosolic proteins, playing a crucial role in cellular proteostasis.[1][2][3] Dysregulation of CMA has been implicated in various pathologies, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4][5] This has spurred the development of therapeutic strategies aimed at modulating CMA activity.[5] CA77.1 has emerged as a potent, brain-penetrant, and orally active small molecule activator of CMA.[6][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Chaperone-Mediated Autophagy (CMA)

CMA is a highly selective lysosomal process responsible for the degradation of approximately 30% of cytosolic proteins.[5] Unlike other forms of autophagy, CMA does not involve the formation of autophagosomes. Instead, it relies on the recognition of a specific pentapeptide motif (KFERQ-like) in substrate proteins by the chaperone heat shock cognate 71 kDa protein (Hsc70).[2][9] The Hsc70-substrate complex then translocates to the lysosome, where it binds to the lysosome-associated membrane protein type 2A (LAMP2A), the rate-limiting component of the CMA pathway.[9][10] Following unfolding, the substrate protein is translocated into the lysosomal lumen for degradation by resident hydrolases.[11]

The expression and stability of LAMP2A are critical for CMA activity. A decline in LAMP2A levels is associated with aging and the pathogenesis of neurodegenerative diseases, leading to the accumulation of toxic protein aggregates.[1][4]

This compound: A Potent Activator of CMA

This compound is a synthetic small molecule, a derivative of the earlier compound AR7, designed to overcome the limitations of its predecessor for in vivo applications.[12] It has demonstrated favorable pharmacokinetics, including brain penetrance, making it a valuable tool for studying CMA in the central nervous system and a potential therapeutic agent for neurodegenerative disorders.[6][7][12]

Mechanism of Action

The primary mechanism by which this compound activates CMA is by increasing the expression and stability of the lysosomal receptor LAMP2A.[6][8][10][12] This leads to an enhanced capacity for substrate binding and translocation into the lysosome, thereby upregulating the overall flux of the CMA pathway.[8] Importantly, this compound has been shown to activate CMA without significantly affecting macroautophagy, highlighting its specificity.[6][7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemAssayReference
EC₅₀ (LAMP2A lysosomal recruitment) 0.7 µMPrimary cortical neuronsLAMP2A lysosomal recruitment assay[8]
CMA Activation (fold increase) 2.8-fold at 2 µMPrimary cortical neurons and SH-SY5Y cellsGFP-RFP-Hsc70 substrate assay[8]
LAMP2A Level Increase (fold increase) 2.3-fold at 1 µMNot specifiedImmunofluorescence co-staining with LAMP1[8]
LAMP2A Degradation Reduction 65% at 1 µMNot specifiedCycloheximide chase assay[8]
Insoluble Protein Reduction 72% at 2 µMStressed neurons (oxidative stress/H₂O₂)Filter-trap assay[8]
Cell Viability Increase From 40% to >70% at 1.5 µMPrimary neurons exposed to proteotoxic stressNot specified[8]
CMA Activation (dose-dependent) 0-30 µM (16 hours)NIH 3T3 cells with KFERQ-PS-Dendra reporterFluorescent puncta quantification[6][8]

Table 2: In Vivo Pharmacokinetics of this compound (Single Oral Gavage, 10 mg/kg in mice)

ParameterValueUnitReference
Cₘₐₓ (Brain) 3534ng/g[6][8]
AUCₗₐₛₜ (Brain) 8338h*ng/g[6][8]
Tₘₐₓ (Brain) 1hour[6][8]
T₁/₂ (Brain) 1.89hour[6][8]

Table 3: In Vivo Efficacy of this compound (PS19 mouse model of tauopathy)

ParameterTreatmentOutcomeReference
Locomotor Hyperactivity 30 mg/kg daily for 6 monthsNormalized to control levels[6]
Pathogenic Tau Conformations 30 mg/kg daily for 6 monthsReduced levels in hippocampus, amygdala, and piriform cortex[6]
Microglial Activation 30 mg/kg daily for 6 monthsReduced number of Iba1-positive cells and dystrophic morphology[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

CMA Activity Assay using a KFERQ-PS-Dendra Reporter

This assay is used to quantify CMA activity in living cells.

  • Cell Line: NIH 3T3 cells stably expressing a fluorescent reporter protein containing a KFERQ-like motif (KFERQ-PS-Dendra).

  • Principle: The Dendra2 protein, when targeted to the lysosome via the KFERQ motif, is degraded, leading to a change in its fluorescence. The accumulation of fluorescent puncta within the lysosomal compartment is a direct measure of CMA activity.

  • Protocol:

    • Plate NIH 3T3-KFERQ-PS-Dendra cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

    • Treat cells with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).

    • Include appropriate positive and negative controls.

    • Following treatment, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Stain the nuclei with a suitable dye (e.g., DAPI).

    • Acquire images using a high-content imaging system or a confocal microscope.

    • Quantify the number and intensity of fluorescent puncta per cell using image analysis software. The average number of fluorescent puncta per cell is indicative of CMA activity.[6][8]

In Vitro Lysosomal Uptake Assay

This assay directly measures the uptake of a CMA substrate by isolated lysosomes.

  • Materials:

    • Freshly isolated lysosomes from cultured cells or animal tissues.

    • Radiolabeled or fluorescently tagged CMA substrate protein (e.g., [¹⁴C]GAPDH).

    • This compound or other test compounds.

    • Uptake buffer (e.g., 10 mM MOPS, 0.25 M sucrose, pH 7.2).

  • Protocol:

    • Isolate intact lysosomes using a density gradient centrifugation method.[13]

    • Pre-incubate the isolated lysosomes with this compound or vehicle control for a specified time at 37°C.

    • Initiate the uptake reaction by adding the labeled CMA substrate to the lysosomal suspension.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by placing the tubes on ice and pelleting the lysosomes by centrifugation.

    • Wash the lysosomal pellet to remove unbound substrate.

    • Quantify the amount of substrate taken up by the lysosomes using scintillation counting (for radiolabeled substrates) or fluorescence measurement.

Immunoblotting for LAMP2A

This method is used to determine the levels of LAMP2A protein in response to this compound treatment.

  • Protocol:

    • Treat cells or animals with this compound as required.

    • Isolate lysosomes or prepare whole-cell lysates.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for LAMP2A overnight at 4°C.[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of Chaperone-Mediated Autophagy

CMA_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Soluble Protein (with KFERQ-like motif) Hsc70 Hsc70 (Chaperone) Substrate->Hsc70 Recognition Complex Hsc70-Substrate Complex Hsc70->Complex LAMP2A_mono LAMP2A (Monomer) Complex->LAMP2A_mono Binding LAMP2A_multi LAMP2A (Multimer/Translocation Complex) LAMP2A_mono->LAMP2A_multi Multimerization LAMP2A_multi->LAMP2A_mono Disassembly Degradation Degradation (Amino Acids) LAMP2A_multi->Degradation Substrate Translocation lys_Hsc70 lys-Hsc70 lys_Hsc70->LAMP2A_multi Facilitates Disassembly CA771 This compound CA771->LAMP2A_mono Increases Expression & Stability

Caption: Signaling pathway of Chaperone-Mediated Autophagy and the action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., NIH 3T3, SH-SY5Y) Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment CMA_Assay CMA Activity Assay (KFERQ-Dendra Reporter) Treatment->CMA_Assay WB_Assay Western Blot (LAMP2A levels) Treatment->WB_Assay Imaging High-Content Imaging (Puncta Quantification) CMA_Assay->Imaging Data_Analysis_vitro Data Analysis WB_Assay->Data_Analysis_vitro Imaging->Data_Analysis_vitro end Conclusion Data_Analysis_vitro->end Animal_Model Animal Model (e.g., PS19 mice) Administration This compound Administration (e.g., Oral Gavage) Animal_Model->Administration PK_Analysis Pharmacokinetic Analysis (Brain & Plasma levels) Administration->PK_Analysis Behavioral_Tests Behavioral Testing (e.g., Locomotor activity) Administration->Behavioral_Tests IHC Immunohistochemistry (Tau pathology, Microglia) Behavioral_Tests->IHC Data_Analysis_vivo Data Analysis IHC->Data_Analysis_vivo Data_Analysis_vivo->end start Start start->Cell_Culture start->Animal_Model

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising and specific activator of chaperone-mediated autophagy with demonstrated in vitro and in vivo efficacy. Its ability to penetrate the brain and upregulate the key CMA receptor, LAMP2A, makes it a valuable research tool for elucidating the role of CMA in health and disease. Furthermore, its positive effects in preclinical models of neurodegeneration suggest its potential as a therapeutic agent for diseases characterized by proteotoxicity. This guide provides a comprehensive technical overview to support further research and development of this compound and other CMA modulators.

References

CA77.1: A Technical Guide to a Novel Chaperone-Mediated Autophagy Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of CA77.1 for Researchers and Drug Development Professionals

This compound is a synthetic, small-molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for soluble cytosolic proteins.[1][2] It is a potent, brain-penetrant, and orally active compound that has shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound, a derivative of the earlier compound AR7, is chemically known as N-[4-(6-chloro-2-quinoxalinyl)phenyl]-acetamide.[1][5][6] Its development was aimed at improving the in vivo applicability and pharmacokinetic profile of its predecessor.[1][7] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2412270-22-3[5][8]
Molecular Formula C₁₆H₁₂ClN₃O[5][9]
Molecular Weight 297.74 g/mol [3][6]
IUPAC Name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide[1][6]
Appearance Solid[5]
Purity ≥98%[5]
SMILES CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=C(Cl)C=C3N=C2[1][6]
InChI Key ZQXMPDVGBWOTBY-UHFFFAOYSA-N[5][6]

Solubility

The solubility of this compound in various solvents is a critical factor for its use in experimental settings. The following table provides a summary of its reported solubility.

SolventSolubilityReference
DMSO ~5 mg/mL (16.79 mM) with ultrasonic and warming to 60°C[9]
DMF ~2 mg/mL[5]
Ethanol Insoluble[9]

Formulation for In Vivo Studies:

A common formulation for oral gavage in mice involves preparing a stock solution in DMSO and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.[3][4]

Mechanism of Action and Signaling Pathway

This compound functions as a CMA activator by increasing the expression and stability of the lysosome-associated membrane protein 2A (LAMP2A), which is the receptor for this autophagy pathway.[6][7] The CMA process involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone Hsc70. This complex then docks at the lysosomal membrane via LAMP2A, leading to the unfolding and translocation of the substrate protein into the lysosomal lumen for degradation. By enhancing the levels of LAMP2A at the lysosomal membrane, this compound increases the rate of CMA-mediated protein degradation.[4] This mechanism is particularly relevant for the clearance of aggregation-prone proteins implicated in neurodegenerative diseases, such as tau and α-synuclein.[2][7]

CA77_1_Mechanism_of_Action Mechanism of Action of this compound cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate_Protein Substrate Protein (with KFERQ-like motif) Substrate_Hsc70_Complex Substrate-Hsc70 Complex Substrate_Protein->Substrate_Hsc70_Complex binds to Hsc70 Hsc70 (Chaperone) Hsc70->Substrate_Hsc70_Complex LAMP2A LAMP2A Receptor Substrate_Hsc70_Complex->LAMP2A docks at Lysosomal_Degradation Lysosomal Degradation LAMP2A->Lysosomal_Degradation facilitates translocation This compound This compound Increased_LAMP2A_Expression Increased LAMP2A Expression & Stability This compound->Increased_LAMP2A_Expression Increased_LAMP2A_Expression->LAMP2A

Caption: Mechanism of action of this compound in activating chaperone-mediated autophagy.

Experimental Protocols

In Vitro CMA Activity Assay

This protocol is based on the use of a CMA reporter system in NIH 3T3 cells.[8][9]

Objective: To quantify the effect of this compound on CMA activity.

Methodology:

  • Cell Culture: NIH 3T3 cells stably expressing a KFERQ-PS-Dendra2 reporter are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).[8]

  • Fluorescence Microscopy: The formation of fluorescent puncta, indicative of the delivery of the reporter protein to lysosomes, is visualized and quantified using fluorescence microscopy.

  • Data Analysis: The CMA activity is determined by calculating the average number of fluorescent puncta per cell.

In_Vitro_CMA_Activity_Workflow In Vitro CMA Activity Assay Workflow Cell_Culture Culture NIH 3T3 cells with KFERQ-PS-Dendra2 reporter Treatment Treat cells with this compound (0-30 µM, 16h) Cell_Culture->Treatment Microscopy Visualize fluorescent puncta via fluorescence microscopy Treatment->Microscopy Quantification Quantify the average number of fluorescent puncta per cell Microscopy->Quantification Analysis Analyze and compare CMA activity Quantification->Analysis

Caption: Workflow for the in vitro chaperone-mediated autophagy activity assay.

In Vivo Pharmacokinetic and Efficacy Studies

These protocols are based on studies conducted in mouse models.[8][9]

Objective: To assess the pharmacokinetic profile and therapeutic efficacy of this compound in vivo.

Methodology:

Pharmacokinetics:

  • Animal Model: Use appropriate mouse strain (e.g., wild-type).

  • Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.[9]

  • Sample Collection: Collect brain and blood samples at various time points post-administration.

  • Analysis: Determine the concentration of this compound in the samples using appropriate analytical methods (e.g., LC-MS/MS) to calculate pharmacokinetic parameters.

Efficacy in a Mouse Model of Alzheimer's Disease (PS19 mice):

  • Animal Model: Use PS19 transgenic mice, which model aspects of tau pathology.

  • Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for an extended period (e.g., 6 months).[8][9]

  • Behavioral Analysis: Conduct behavioral tests (e.g., open field test) to assess locomotor activity.

  • Neuropathological Analysis: At the end of the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify pathological tau conformations and microglial activation.[8]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in mice, demonstrating its suitability for in vivo applications.

ParameterValueAnimal ModelDosingReference
Cmax 3534 ng/gMouse (brain)10 mg/kg (single oral gavage)[8][9]
Tmax 1 hourMouse (brain)10 mg/kg (single oral gavage)[8][9]
AUC_last 8338 h*ng/gMouse (brain)10 mg/kg (single oral gavage)[8][9]
T₁/₂ 1.89 hoursMouse (brain)10 mg/kg (single oral gavage)[8][9]

In Vitro and In Vivo Activity

AssayModelConcentration/DoseEffectReference
CMA Activation NIH 3T3 cells with KFERQ-PS-Dendra reporter0-30 µMDose-dependent increase in CMA activity[8]
Autophagic Flux NIH 3T3 cells20 µMNo alteration of LC3-II expression or autophagic flux[8][9]
Behavioral Normalization PS19 mice30 mg/kg (oral gavage, 6 months)Normalization of locomotor hyperactivity[8][9]
Neuropathology Reduction PS19 mice30 mg/kg (oral gavage, 6 months)Reduction in pathogenic tau conformations and microglial cells in the hippocampus, amygdala, and piriform cortex[8]

Conclusion

This compound is a well-characterized small molecule that potently and selectively activates chaperone-mediated autophagy. Its favorable chemical properties, oral bioavailability, and brain penetrance make it a valuable research tool for studying the role of CMA in health and disease. Furthermore, its demonstrated efficacy in preclinical models of neurodegeneration highlights its potential as a therapeutic agent for the treatment of Alzheimer's disease and other proteinopathies. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their studies.

References

The Emergence of CA77.1: A Novel Activator of Chaperone-Mediated Autophagy for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

CA77.1 is a novel, potent, and orally bioavailable small molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for soluble cytosolic proteins. Developed as a brain-penetrant derivative of the earlier compound AR7, this compound has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly those characterized by the accumulation of pathogenic proteins. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and experimental methodologies to support further research and development in this area.

Introduction

Chaperone-mediated autophagy (CMA) is a crucial cellular process responsible for the targeted degradation of specific cytosolic proteins bearing a KFERQ-like motif.[1] This pathway plays a vital role in maintaining protein homeostasis (proteostasis), and its dysfunction has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia.[2][3][4] The core of the CMA machinery involves the recognition of substrate proteins by the chaperone Hsc70, followed by their delivery to the lysosome and translocation across the lysosomal membrane via the lysosome-associated membrane protein type 2A (LAMP2A) receptor.[1][5]

The development of small molecules that can modulate CMA activity represents a promising therapeutic strategy for diseases characterized by proteotoxicity. This compound has emerged as a leading compound in this field, demonstrating the ability to enhance CMA and ameliorate disease-related phenotypes in animal models.[2][3]

Discovery and Development

This compound is a synthetic compound derived from the earlier CMA activator, AR7 (HY-101106).[2][3] While AR7 showed potent CMA activation in vitro, it was unsuitable for in vivo applications.[2] Through extensive medicinal chemistry efforts, this compound was developed to possess improved pharmacokinetic properties, including brain penetrance and oral bioavailability, making it a valuable tool for in vivo studies.[2][3][4][6]

Chemical Properties:

PropertyValue
IUPAC Name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide[2]
CAS Number 2412270-22-3[2]
Molecular Formula C16H12ClN3O[2]
Molar Mass 297.74 g·mol−1[2]

Mechanism of Action

This compound activates CMA by increasing the expression and stability of the lysosomal receptor LAMP2A.[2][3][4] The compound does not affect macroautophagy, another major cellular degradation pathway.[6][7] Mechanistically, this compound is a retinoic acid receptor alpha (RARα) antagonist.[1][8] It stabilizes the interaction between RARα and its co-repressor N-CoR1, which in turn leads to the upregulation of CMA activity.[8]

Signaling Pathway of this compound in CMA Activation

CA77_1_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome CA77_1 This compound RARa_NCoR1 RARα / N-CoR1 Complex CA77_1->RARa_NCoR1 Stabilizes LAMP2A LAMP2A (Receptor) RARa_NCoR1->LAMP2A Upregulates RARa RARα RARa->RARa_NCoR1 NCoR1 N-CoR1 NCoR1->RARa_NCoR1 Degradation Protein Degradation LAMP2A->Degradation Translocates CMA_Substrate KFERQ-motif Protein CMA_Substrate->LAMP2A Binds Hsc70 Hsc70 Hsc70->CMA_Substrate Binds

Caption: Mechanism of this compound action on the Chaperone-Mediated Autophagy pathway.

Preclinical Data

In Vitro Efficacy

This compound has been shown to activate CMA in a dose- and time-dependent manner in various cell lines.[3][6]

Cell LineReporter/AssayConcentration RangeObservation
NIH 3T3KFERQ-PS-Dendra reporter0-30 µMDose-dependent increase in fluorescent puncta, indicating CMA activation.[3]
Primary Cortical NeuronsLAMP2A lysosomal recruitmentEC₅₀ = 0.7 µMEnhanced stability and lysosomal localization of LAMP2A.[4]
SH-SY5Y NeuroblastomaGFP-RFP-Hsc70 substrate assay2 µM2.8-fold increase in CMA substrate degradation.[4]
In Vivo Pharmacokinetics

Pharmacokinetic studies in male ICR (CD-1) mice have demonstrated that this compound is orally bioavailable and brain-penetrant.[3][7]

ParameterValue (10 mg/kg, oral gavage)
Cmax (Brain) 3534 ng/g[3]
AUClast (Brain) 8338 h*ng/g[3]
Tmax (Brain) 1 hour[3]
T1/2 (Brain) 1.89 hours[3]
ParameterHalf-life (PO)
CA77 2.2 h[9]
In Vivo Efficacy in a Mouse Model of Tauopathy

In the PS19 transgenic mouse model of Alzheimer's disease, which exhibits tau pathology, chronic treatment with this compound showed significant therapeutic effects.[3][10]

ParameterTreatmentOutcome
Locomotor Activity 30 mg/kg this compound (oral gavage, 6 months)Normalized hyperactivity to control levels.[3][10]
Tau Pathology 30 mg/kg this compound (oral gavage, 6 months)Reduced levels and number of neurons with pathogenic tau in the hippocampus, amygdala, and piriform cortex.[3][10]
Neuroinflammation 30 mg/kg this compound (oral gavage, 6 months)Reduced the number of large, rod-like Iba1-positive microglial cells.[3]

Experimental Protocols

In Vitro CMA Activity Assay

Objective: To quantify the activation of CMA in response to this compound treatment.

Methodology:

  • NIH 3T3 cells are stably transfected with a KFERQ-PS-Dendra reporter construct.[3] This reporter consists of a photoswitchable fluorescent protein (Dendra) fused to a CMA-targeting motif (KFERQ).

  • Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).[3]

  • Upon CMA activation, the reporter protein is targeted to the lysosomes for degradation.

  • The accumulation of the reporter in lysosomes is visualized as fluorescent puncta using fluorescence microscopy.

  • CMA activity is quantified by counting the average number of fluorescent puncta per cell.[3]

Experimental Workflow for In Vitro CMA Activity Assay

CMA_Assay_Workflow start Start cell_culture Culture NIH 3T3 cells with KFERQ-PS-Dendra reporter start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 16 hours treatment->incubation microscopy Fluorescence Microscopy incubation->microscopy quantification Quantify fluorescent puncta per cell microscopy->quantification end End quantification->end

Caption: Workflow for assessing in vitro Chaperone-Mediated Autophagy activity.

In Vivo Efficacy Study in PS19 Mice

Objective: To evaluate the therapeutic potential of this compound in a mouse model of tauopathy.

Methodology:

  • PS19 transgenic mice, which express the P301S mutant human tau protein, are used.

  • Mice are administered this compound (e.g., 30 mg/kg) or a vehicle control via oral gavage daily for an extended period (e.g., 6 months).[3][10]

  • Behavioral assessments, such as open field tests to measure locomotor activity, are performed.[10]

  • At the end of the treatment period, brain tissue is collected for histopathological and biochemical analysis.

  • Immunohistochemistry is used to quantify the levels of pathogenic tau and markers of neuroinflammation (e.g., Iba1).[3]

Conclusion

This compound is a promising investigational compound that selectively activates chaperone-mediated autophagy. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurodegeneration highlight its potential as a therapeutic agent for diseases characterized by the accumulation of toxic proteins. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic utility of CMA activation. Further studies are warranted to fully elucidate the clinical potential of this compound and related molecules.

References

In-depth Technical Guide: In Vivo and In Vitro Effects of CA77.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA77.1 is a potent, orally active, and brain-penetrant small molecule activator of chaperone-mediated autophagy (CMA). This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data. This compound selectively enhances CMA by increasing the expression of the lysosomal receptor LAMP2A, without affecting macroautophagy.[1][2][3] Preclinical studies in various cell and animal models have demonstrated its therapeutic potential in neurodegenerative diseases and other age-related pathologies by promoting the degradation of pathogenic proteins and restoring cellular homeostasis.

Introduction

Chaperone-mediated autophagy is a selective degradation pathway for soluble cytosolic proteins.[3] This process involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone Hsc70, followed by their translocation into the lysosome via the lysosome-associated membrane protein 2A (LAMP2A).[3] Dysregulation of CMA has been implicated in the pathogenesis of several human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain cancers and metabolic conditions.[3][4][5][6]

This compound, a derivative of the earlier compound AR7, was developed as a pharmacological activator of CMA suitable for in vivo applications.[4][7] It has shown promise in preclinical models by mitigating proteotoxicity associated with the accumulation of aggregation-prone proteins such as tau and α-synuclein.[2][4] This guide summarizes the current scientific knowledge on the biological effects of this compound.

Mechanism of Action

This compound activates CMA by modulating the retinoic acid receptor alpha (RARα) signaling pathway.[5][8] It stabilizes the interaction between RARα and its co-repressor N-CoR1, which in turn leads to an increased expression and lysosomal localization of LAMP2A, the rate-limiting component of the CMA pathway.[8][9] This enhancement of LAMP2A facilitates the degradation of CMA substrate proteins.

CA77.1_Mechanism_of_Action cluster_cytosol Cytosol cluster_lysosome Lysosome CA771 This compound RARa_NCoR1 RARα / N-CoR1 Complex CA771->RARa_NCoR1 stabilizes LAMP2A_up Increased LAMP2A Expression & Localization RARa_NCoR1->LAMP2A_up upregulates RARa RARα RARa->RARa_NCoR1 NCoR1 N-CoR1 NCoR1->RARa_NCoR1 Substrate KFERQ-motif Substrate Protein Substrate_Hsc70 Substrate-Hsc70 Complex Substrate->Substrate_Hsc70 Hsc70 Hsc70 Hsc70->Substrate_Hsc70 LAMP2A LAMP2A Receptor Substrate_Hsc70->LAMP2A binds LAMP2A_up->LAMP2A Degradation Protein Degradation LAMP2A->Degradation translocates

Caption: Mechanism of Action of this compound in activating Chaperone-Mediated Autophagy.

In Vitro Effects of this compound

Quantitative Data Summary
Cell LineConcentrationDurationEffectReference
NIH 3T30-30 µM16 hoursDose-dependent activation of CMA[10]
NIH 3T320 µM6 hoursNo alteration in LC3-II expression (no effect on macroautophagy)[10]
Primary Cortical Neurons0.1-5 µMNot SpecifiedDose-dependent enhancement of CMA activity[11]
Primary Cortical Neurons2 µMNot Specified2.8-fold increase in CMA substrate degradation[11]
Primary Cortical Neurons1 µMNot Specified2.3-fold increase in lysosomal membrane LAMP2A levels[11]
Primary Cortical Neurons1.5 µMNot SpecifiedIncreased cell viability from 40% to 76% under proteotoxic stress[11]
SH-SY5Y Neuroblastoma0.1-5 µMNot SpecifiedDose-dependent enhancement of CMA activity[11]
iPSC-RPE10 µM24 hoursIncreased CMA activity[8]
U251 GlioblastomaIC50 = 35.58 µM72 hoursReduced cell viability[12]
U87 GlioblastomaIC50 = 118.1 µM72 hoursReduced cell viability[12]
Detailed Experimental Protocols

3.2.1. CMA Activity Assay in NIH 3T3 Cells

This protocol is based on the use of a KFERQ-PS-Dendra2 reporter.

  • Cell Culture and Transfection: NIH 3T3 cells are stably transfected with a plasmid expressing the KFERQ-PS-Dendra2 reporter.

  • Treatment: Cells are treated with varying concentrations of this compound (0-30 µM) or vehicle control (DMSO) for 16 hours.[10]

  • Fluorescence Microscopy: After treatment, cells are fixed and imaged using a fluorescence microscope. The CMA activity is quantified by measuring the average number of fluorescent puncta per cell, which represent the lysosomal localization of the reporter.[10]

3.2.2. Western Blot for LC3-II

This protocol is to assess the effect of this compound on macroautophagy.

  • Cell Culture and Treatment: NIH 3T3 cells are treated with 20 µM this compound or vehicle for 6 hours.[10]

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3 and a loading control (e.g., GAPDH).

  • Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to the loading control is calculated to assess macroautophagy flux.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_results Results start Start: Culture Cells (e.g., NIH 3T3, Primary Neurons) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment cma_activity CMA Activity Assay (KFERQ-Dendra Reporter) treatment->cma_activity western_blot Western Blot (LC3-II, LAMP2A) treatment->western_blot viability_assay Cell Viability Assay (MTT, etc.) treatment->viability_assay quant_puncta Quantify Fluorescent Puncta cma_activity->quant_puncta quant_bands Quantify Protein Bands western_blot->quant_bands measure_viability Measure Cell Viability viability_assay->measure_viability end End: Determine In Vitro Effects of this compound quant_puncta->end quant_bands->end measure_viability->end

Caption: General experimental workflow for assessing the in vitro effects of this compound.

In Vivo Effects of this compound

Quantitative Data Summary
Animal ModelDosageAdministrationDurationKey FindingsReference
Wild-type Mice (C57BL/6J)10 mg/kgSingle oral gavageSingle doseBrain penetrance with Cmax of 3534 ng/g, Tmax of 1 hour, and T1/2 of 1.89 hours[10]
PS19 Mice (Tauopathy model)30 mg/kgOral gavage6 monthsNormalized locomotor hyperactivity; Reduced pathogenic tau in hippocampus, amygdala, and piriform cortex[10][13]
TDP-43 Transgenic Mice10 mg/kgIntraperitoneal injection, daily8 weeksReduced TDP-43 aggregation in spinal cord by 55%; Improved motor function[11]
Aging Mice (18-month-old C57BL/6)10 mg/kgIntraperitoneal injection, daily4 weeksReduced insoluble protein aggregates in cortex and hippocampus by 62%; Improved spatial memory[11]
Old Mice (18-month-old)30 mg/kgDaily in jelly pills5 monthsRestored brown adipose tissue activity[14]
Detailed Experimental Protocols

4.2.1. Pharmacokinetic Study in Mice

  • Animal Model: Male wild-type C57BL/6J mice are used.[1]

  • Drug Administration: A single dose of this compound (10 mg/kg) is administered via oral gavage.[10]

  • Sample Collection: At various time points post-administration, blood and brain tissue are collected.

  • Sample Processing and Analysis: Plasma and brain homogenates are prepared and analyzed by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) are calculated.

4.2.2. Efficacy Study in a Tauopathy Mouse Model (PS19 Mice)

  • Animal Model: PS19 transgenic mice, which express a mutant form of human tau and develop age-dependent neurofibrillary tangles.

  • Drug Administration: this compound (30 mg/kg) or vehicle is administered daily via oral gavage for 6 months.[10]

  • Behavioral Testing: Locomotor activity is assessed using an open-field test.

  • Immunohistochemistry: At the end of the treatment period, mice are euthanized, and brain tissue is collected. Brain sections are stained with antibodies against pathogenic forms of tau (e.g., AT8) to quantify the levels and number of neurons with tau pathology in specific brain regions like the hippocampus, amygdala, and piriform cortex.[9][10]

Signaling Pathway of this compound in Neuroprotection

In the context of neurodegenerative diseases, the activation of CMA by this compound leads to the enhanced degradation of proteotoxic proteins such as pathogenic tau and α-synuclein. This reduces the accumulation of these proteins, mitigates neuronal damage, and improves neuronal function.

CA77.1_Neuroprotection_Pathway cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organismal Organismal Level CA771 This compound CMA_Activation CMA Activation (Increased LAMP2A) CA771->CMA_Activation Degradation Enhanced Degradation of Proteotoxic Proteins CMA_Activation->Degradation Proteotoxic_Proteins Proteotoxic Proteins (e.g., pathogenic Tau, α-synuclein) Proteotoxic_Proteins->Degradation Reduced_Aggregation Reduced Protein Aggregation Degradation->Reduced_Aggregation Improved_Proteostasis Improved Neuronal Proteostasis Reduced_Aggregation->Improved_Proteostasis Reduced_Toxicity Reduced Neuronal Toxicity Improved_Proteostasis->Reduced_Toxicity Improved_Function Improved Neuronal Function & Survival Reduced_Toxicity->Improved_Function Ameliorated_Pathology Ameliorated Neuropathology & Behavioral Deficits Improved_Function->Ameliorated_Pathology

Caption: Signaling cascade from this compound administration to neuroprotection.

Conclusion

This compound is a promising therapeutic agent that selectively activates chaperone-mediated autophagy. Extensive in vitro and in vivo studies have demonstrated its ability to enhance the degradation of disease-related proteins, leading to improved cellular function and amelioration of pathology in preclinical models of neurodegenerative diseases. The detailed data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Technical Guide: Specificity of the Chaperone-Mediated Autophagy Activator CA77.1 for LAMP2A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of CA77.1, a potent, brain-penetrant small molecule activator of Chaperone-Mediated Autophagy (CMA). Contrary to a potential misconception of this compound as a direct-binding antibody, it is a synthetic compound that functions by specifically upregulating the expression and enhancing the stability of Lysosome-Associated Membrane Protein 2A (LAMP2A) at the lysosomal membrane.[1][2] LAMP2A is the rate-limiting receptor for the CMA pathway, a selective degradation process for cytosolic proteins. This guide elucidates the mechanism of action of this compound, its specificity for the CMA pathway, and the critical role of highly specific LAMP2A antibodies in validating its effects. Detailed experimental protocols and quantitative data are provided to support researchers in utilizing and evaluating this compound.

Introduction to this compound and Chaperone-Mediated Autophagy (CMA)

Chaperone-Mediated Autophagy is a selective lysosomal degradation pathway crucial for cellular homeostasis. It targets specific cytosolic proteins containing a KFERQ-like motif. These proteins are recognized by the chaperone Hsc70 and delivered to the lysosome, where they bind to LAMP2A. The substrate is then unfolded and translocated into the lysosomal lumen for degradation. The amount of LAMP2A at the lysosomal membrane is the rate-limiting step of this entire process.

This compound is a synthetic, orally active compound derived from the earlier molecule AR7.[1][2] It was developed to enhance CMA activity in vivo and has shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's, by facilitating the clearance of pathogenic proteins like tau.[1][2][3] Its primary mechanism of action is the enhancement of LAMP2A levels and stability at the lysosome, thereby boosting the overall flux of the CMA pathway.[3][4]

Mechanism of Action and Specificity of this compound

This compound's specificity is defined by its targeted effect on the CMA pathway, with minimal impact on other cellular processes like macroautophagy.

  • Mechanism: this compound increases the levels of functional LAMP2A at the lysosomal membrane. It achieves this primarily by reducing the degradation rate of the LAMP2A protein, thus enhancing its stability and localization to the lysosome.[4] Studies have shown that this compound treatment does not alter the mRNA levels of LAMP2A, indicating its action is post-transcriptional.[4]

  • Specificity for CMA: The selectivity of this compound for CMA has been demonstrated in studies where its application did not alter the expression of key macroautophagy markers, such as LC3-II, or affect the overall autophagic flux under normal conditions.[1][4] This distinction is critical for its use as a specific tool to study CMA and as a potential therapeutic agent that avoids the broad effects of general autophagy modulators.

Below is a diagram illustrating the CMA pathway and the intervention point of this compound.

G cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Protein (with KFERQ-like motif) Complex Hsc70-Substrate Complex Substrate->Complex recognizes motif Hsc70 Hsc70 Chaperone Hsc70->Complex LAMP2A_receptor LAMP2A Receptor Complex->LAMP2A_receptor binds to Translocation Translocation Complex Complex->Translocation delivers substrate LAMP2A_receptor->Translocation multimerizes into Degradation Degradation by Hydrolases Translocation->Degradation unfolds & translocates CA771 This compound (CMA Activator) CA771->LAMP2A_receptor increases expression & stability of

Caption: Chaperone-Mediated Autophagy (CMA) pathway and the role of this compound.

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineConcentration RangeObservationReference
CMA ActivationNIH 3T3 (KFERQ-PS-Dendra reporter)0-30 µMDose- and time-dependent increase in fluorescent puncta[1]
CMA Substrate DegradationPrimary cortical neurons0.1–5 µM2.8-fold increase at 2 µM[4]
LAMP2A Lysosomal LevelsSH-SY5Y cells1 µM2.3-fold increase in co-localization with LAMP1[4]
LAMP2A DegradationPrimary cortical neurons1 µM65% reduction in degradation (cycloheximide chase)[4]
Macroautophagy Marker (LC3-II)NIH 3T3 cells20 µMNo alteration in expression[1]
Table 2: In Vivo Pharmacokinetics of this compound (Oral Gavage in Mice)
ParameterDoseValueUnitReference
Cmax (Brain)10 mg/kg3534ng/g[1]
Tmax (Brain)10 mg/kg1hour[1]
T½ (Brain)10 mg/kg1.89hour[1]
AUClast (Brain)10 mg/kg8338h*ng/g[1]

Validation of this compound's Effect: The Role of LAMP2A Antibodies

The validation of this compound's specific action on LAMP2A is critically dependent on the quality and specificity of the antibodies used for detection in various immunoassays. An ideal LAMP2A antibody must specifically recognize the LAMP2A isoform without cross-reacting with the other splice variants, LAMP2B and LAMP2C.

Table 3: Specificity and Selectivity of Validated Commercial LAMP2A Antibodies
Antibody (Clone/ID)TypeValidated ApplicationsSpecificity NotesReference
Abcam ab125068 [EPR4207(2)]Rabbit MonoclonalWB, IF, IHC, IP, FlowKnockout-validated; does not show off-target signal in LAMP2A KO cells.[5][6]
Abcam ab240018 Rabbit MonoclonalWB, IFKnockout-validated; does not show off-target signal in LAMP2A KO cells.[5][6]
Cell Signaling #81197 (F1A5A)Rabbit MonoclonalWB, IF, IPSpecifically detects LAMP2A isoform; does not detect LAMP2B or LAMP2C.[7]
Abcam ab18528 Rabbit PolyclonalWB, IF, IHCSuitable for Western Blotting but may exhibit off-target reactivity in immunofluorescence in human cancer cells.[5][6][8]

Note: Knockout (KO) validation is the gold standard for antibody specificity, where the antibody's performance is tested on cells or tissues where the target gene has been genetically deleted.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects.

Western Blotting for LAMP2A Expression

This protocol is used to quantify changes in total LAMP2A protein levels in cell or tissue lysates following treatment with this compound.

G A 1. Cell/Tissue Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% non-fat milk or BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-LAMP2A, 1:1000) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescence Detection & Imaging G->H I 9. Densitometry Analysis (Normalize to loading control) H->I

Caption: Western Blotting workflow for LAMP2A detection.

Methodology:

  • Lysate Preparation: Treat cells with desired concentrations of this compound for a specified time. Harvest and lyse cells in RIPA buffer with protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody: Incubate the membrane overnight at 4°C with a validated anti-LAMP2A antibody (e.g., Abcam ab125068 at 1:1000 dilution).

  • Secondary Antibody: Wash membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for LAMP2A Localization

This protocol visualizes the subcellular localization of LAMP2A, allowing for the assessment of its presence in lysosomes (co-localization with a lysosomal marker like LAMP1).

Methodology:

  • Cell Culture & Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibodies: Incubate with primary antibodies diluted in blocking buffer for 2 hours at RT or overnight at 4°C. Use a combination of anti-LAMP2A (e.g., Abcam ab125068, 1:200) and anti-LAMP1 (lysosomal marker).

  • Secondary Antibodies: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.

  • Mounting & Imaging: Mount coverslips onto slides with DAPI-containing mounting medium.

  • Analysis: Acquire images using a confocal microscope. Analyze co-localization using Pearson's correlation coefficient in image analysis software.

Immunoprecipitation of LAMP2A

This protocol is used to isolate LAMP2A and its potential interacting partners.

Methodology:

  • Lysate Preparation: Prepare cell lysates under non-denaturing conditions (e.g., Triton X-100 based buffer).

  • Pre-clearing: Pre-clear lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an IP-validated anti-LAMP2A antibody (e.g., CST #81197, 1:200) overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blotting to confirm the presence of LAMP2A and probe for co-precipitated proteins.

G cluster_workflow Immunoprecipitation (IP) Workflow A Cell Lysate (with LAMP2A) B Add IP-validated anti-LAMP2A Antibody A->B C Incubate to form Immune Complex B->C D Add Protein A/G Beads C->D E Capture Immune Complex on Beads D->E F Wash Beads (Remove non-specific proteins) E->F G Elute Proteins F->G H Analyze via Western Blot G->H

References

A Comprehensive Technical Review of CA77.1: A Novel Activator of Chaperone-Mediated Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on CA77.1, a synthetic small molecule that has emerged as a potent, brain-penetrant, and orally active activator of chaperone-mediated autophagy (CMA). This document summarizes its mechanism of action, key in vitro and in vivo findings, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound, with the IUPAC name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide, is a derivative of the earlier CMA activator, AR7.[1] While AR7 demonstrated potent in vitro activity, it was unsuitable for in vivo applications. This compound was developed to overcome this limitation, exhibiting favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1] Its primary mechanism of action is the activation of CMA by increasing the expression of the lysosomal receptor, Lysosome-Associated Membrane Protein 2A (LAMP2A).[1] This activity has positioned this compound as a promising therapeutic candidate for neurodegenerative diseases, such as Alzheimer's disease, by facilitating the degradation of toxic protein aggregates like tau.[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide[1]
CAS Number 2412270-22-3[1]
Molecular Formula C16H12ClN3O[1]
Molar Mass 297.74 g·mol−1[1]
Administration Route Oral gavage[2]
Dose (in vivo) 10 mg/kg (single dose for PK), 30 mg/kg (chronic treatment)[2]
Cmax 3534 ng/g[2]
Tmax 1 hour[2]
T1/2 1.89 hours[2]
AUC_last 8338 h*ng/g[2]

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both cellular and animal models. The key findings are summarized in Table 2.

Assay/ModelKey FindingsReference
In Vitro CMA Activation (NIH 3T3 cells with KFERQ-PS-Dendra reporter) Dose- and time-dependent activation of CMA at concentrations of 10, 20, and 30 µM. No significant effect on macroautophagy.[2][3]
In Vivo Efficacy (PS19 Transgenic Mouse Model of Alzheimer's Disease) - Reduces locomotor hyperactivity. - Decreases the number of neurons containing pathogenic tau conformations in the hippocampus, amygdala, and piriform cortex.[3]

Detailed Experimental Protocols

Synthesis of this compound (N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide)

This protocol is adapted from the synthesis of structurally similar phenoxy acetamide derivatives.

Materials:

  • 2,6-dichloroquinoxaline

  • 4-aminoacetanilide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry, argon-flushed round-bottom flask, combine 2,6-dichloroquinoxaline (1 equivalent), 4-aminoacetanilide (1.2 equivalents), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., 2 equivalents) to the flask.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Chaperone-Mediated Autophagy (CMA) Activity Assay

This protocol utilizes the KFERQ-PS-Dendra2 reporter to quantify CMA activity.[4]

Materials:

  • NIH 3T3 cells stably expressing the KFERQ-PS-Dendra2 reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Serum-free medium.

  • This compound stock solution (dissolved in DMSO).

  • 405 nm LED light source for photoconversion.

  • Fluorescence microscope with appropriate filter sets for green and red fluorescence.

  • Image analysis software.

Procedure:

  • Plate the NIH 3T3-KFERQ-PS-Dendra2 cells in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates).

  • Allow the cells to adhere and grow to a desired confluency.

  • To induce CMA, switch the cells to a serum-free medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for a specified duration (e.g., 16 hours).[2]

  • Before imaging, photoconvert the Dendra2 protein from a green to a red fluorescent state by exposing the cells to a 405 nm light source for a brief period (e.g., 1-3 minutes).[5]

  • After photoconversion, incubate the cells for a period (e.g., 4-6 hours) to allow for the degradation of the red-photoconverted reporter via CMA.

  • Fix the cells with 4% paraformaldehyde.

  • Acquire images using a fluorescence microscope, capturing both green (newly synthesized reporter) and red (photoconverted reporter) channels.

  • Quantify CMA activity by counting the number of red fluorescent puncta per cell. An increase in the number of red puncta indicates an accumulation of the reporter in lysosomes due to CMA activation.

In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

This protocol outlines a typical in vivo study using the PS19 transgenic mouse model, which expresses a mutant form of human tau (P301S) and develops age-dependent tau pathology.

Materials:

  • PS19 transgenic mice and wild-type littermate controls.

  • This compound.

  • Vehicle for oral gavage (e.g., a solution of DMSO, PEG300, Tween 80, and saline).[6][7]

  • Morris Water Maze apparatus.

  • Reagents and antibodies for immunohistochemistry (e.g., anti-phospho-tau antibodies).

  • Microscope for histological analysis.

Procedure:

  • Animal Husbandry and Dosing:

    • House the mice under standard laboratory conditions.

    • Begin treatment at an appropriate age (e.g., before or at the onset of pathology).

    • Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 6 months).[2]

  • Behavioral Assessment (Morris Water Maze):

    • Following the treatment period, assess spatial learning and memory using the Morris Water Maze test.[8][9][10]

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform).

    • Probe Trial: Remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

  • Neuropathological Analysis:

    • After behavioral testing, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Harvest the brains and process them for immunohistochemistry.

    • Stain brain sections with antibodies against pathological tau (e.g., AT8, PHF1) to visualize neurofibrillary tangles.[11][12][13][14]

    • Quantify the tau pathology in specific brain regions (hippocampus, amygdala, piriform cortex) using image analysis software.

Signaling Pathways and Experimental Workflows

Chaperone-Mediated Autophagy (CMA) Signaling Pathway and the Role of this compound

The CMA pathway is a highly selective process for the degradation of cytosolic proteins in lysosomes. This compound enhances this pathway primarily by increasing the levels of the LAMP2A receptor at the lysosomal membrane.

CMA_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate_Protein Substrate Protein (with KFERQ-like motif) Substrate_Hsc70_Complex Substrate-Hsc70 Complex Substrate_Protein->Substrate_Hsc70_Complex Recognition & Binding Hsc70_Complex Hsc70/co-chaperones Hsc70_Complex->Substrate_Hsc70_Complex LAMP2A_Monomer LAMP2A (Monomer) Substrate_Hsc70_Complex->LAMP2A_Monomer Docking LAMP2A_Multimer LAMP2A Translocation Complex (Multimer) LAMP2A_Monomer->LAMP2A_Multimer Multimerization Degradation Degradation by Lysosomal Hydrolases LAMP2A_Multimer->Degradation Substrate Unfolding & Translocation lys_Hsc70 lys-Hsc70 lys_Hsc70->LAMP2A_Multimer Assists Translocation CA77_1 This compound CA77_1->LAMP2A_Monomer Upregulates Expression & Stability

Caption: The Chaperone-Mediated Autophagy (CMA) pathway and the mechanism of action of this compound.

Experimental Workflow for the Preclinical Development of a CMA Activator

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a small molecule CMA activator like this compound.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., CMA pathway) Assay_Dev Assay Development (e.g., KFERQ-reporter assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) of small molecule libraries Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (e.g., Synthesis of this compound) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity, MoA) Lead_Opt->In_Vitro ADME_Tox In Vitro ADME/Tox In_Vitro->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., AD mouse models) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: A generalized workflow for the discovery and preclinical development of a CMA activator.

Conclusion

This compound is a promising small molecule activator of chaperone-mediated autophagy with a clear mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it a strong candidate for further development. The experimental protocols and workflows detailed in this guide provide a framework for researchers in the field to further investigate this compound and other potential CMA modulators for the treatment of neurodegenerative and other age-related diseases.

References

The Chaperone-Mediated Autophagy Activator CA77.1: A Technical Guide to its Impact on Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the pathological accumulation of misfolded proteins. Chaperone-mediated autophagy (CMA) is a selective cellular degradation pathway that plays a crucial role in clearing these toxic proteins. Dysfunction of CMA is increasingly implicated in the pathogenesis of these disorders. CA77.1 is a potent, orally bioavailable, and brain-penetrant small molecule activator of CMA. This technical guide provides an in-depth overview of the mechanism of action of this compound and its demonstrated impact in preclinical models of neurodegenerative disease, with a primary focus on tauopathy models of Alzheimer's disease. We present quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in this promising therapeutic area.

Mechanism of Action of this compound

This compound is a synthetic compound that enhances CMA by increasing the expression of the lysosomal receptor for this pathway, Lysosome-Associated Membrane Protein 2A (LAMP2A).[1][2] Unlike other autophagy activators, this compound's action is specific to CMA and does not significantly affect macroautophagy.[3] The core mechanism involves the stabilization of LAMP2A at the lysosomal membrane, which is the rate-limiting step of CMA.[3] By upregulating functional LAMP2A, this compound enhances the cell's capacity to recognize and degrade proteins containing a KFERQ-like motif, a sequence present in many proteins prone to aggregation in neurodegenerative diseases, such as tau and α-synuclein.[3][4]

Signaling Pathway of this compound-Mediated CMA Activation

CA77_1_Mechanism cluster_cytosol Cytosol cluster_lysosome Lysosome CA771 This compound LAMP2A_receptor LAMP2A Receptor CA771->LAMP2A_receptor Upregulates & Stabilizes HSC70 HSC70 (Chaperone) Complex HSC70-Substrate Complex HSC70->Complex Protein Misfolded Protein (e.g., Tau, α-synuclein) with KFERQ-like motif Protein->Complex recognizes KFERQ motif Complex->LAMP2A_receptor Binds to LAMP2A_multimer LAMP2A Multimer (Translocation Complex) Complex->LAMP2A_multimer Translocation into Lysosome LAMP2A_receptor->LAMP2A_multimer Multimerization Degradation Protein Degradation LAMP2A_multimer->Degradation

Caption: Mechanism of this compound in activating chaperone-mediated autophagy.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineAssayConcentration RangeResultReference
CMA ActivationNIH 3T3 cells with KFERQ-PS-Dendra reporterFluorescent puncta quantification0-30 µMDose-dependent increase in CMA activity[3]
Macroautophagy EffectNIH 3T3 cellsLC3-II expression analysis20 µMNo alteration in macroautophagy flux[3]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterDoseRoute of AdministrationValueReference
Cmax10 mg/kgOral gavage3534 ng/g[3]
AUClast10 mg/kgOral gavage8338 h*ng/g[3]
Tmax10 mg/kgOral gavage1 hour[3]
T1/210 mg/kgOral gavage1.89 hours[3]
Table 3: In Vivo Efficacy of this compound in the PS19 Mouse Model of Tauopathy
ParameterTreatmentDurationKey FindingsReference
Locomotor Hyperactivity30 mg/kg/day this compound (oral gavage)6 monthsNormalized to wild-type levels[3]
Pathogenic Tau Conformations30 mg/kg/day this compound (oral gavage)6 monthsReduced levels and number of neurons with pathogenic tau in hippocampus, amygdala, and piriform cortex[3]
Microglial Activation30 mg/kg/day this compound (oral gavage)6 monthsReduced number of Iba1-positive cells and large, rod-like dystrophic microglia[3]
Tau Accumulation (in CMA-deficient AD model)N/AN/ApS422 and aggregated tau showed 2.5- to 3.1-fold faster accumulation, highlighting the role of CMA in tau clearance[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Chaperone-Mediated Autophagy Assay
  • Cell Line: NIH 3T3 cells stably expressing a KFERQ-Photo-switchable Dendra (KFERQ-PS-Dendra) reporter.

  • Principle: The KFERQ motif targets the Dendra fluorescent protein for CMA-mediated degradation. Upon CMA activation, the reporter protein is translocated to the lysosomes, forming fluorescent puncta. The number of puncta per cell is a direct measure of CMA activity.

  • Protocol Outline:

    • Plate NIH 3T3 KFERQ-PS-Dendra cells in a suitable imaging plate.

    • Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) or vehicle control for 16 hours.

    • Fix the cells and stain with a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system or confocal microscope.

    • Quantify the number of fluorescent Dendra puncta per cell using automated image analysis software.

In Vivo Efficacy Studies in the PS19 Mouse Model
  • Animal Model: PS19 transgenic mice, which express the P301S mutation in the human microtubule-associated protein tau (MAPT) gene, leading to age-dependent development of tau pathology and neurodegeneration.[5]

  • Treatment Paradigm:

    • Administer this compound at 30 mg/kg or vehicle daily via oral gavage.

    • Treatment duration is typically long-term, for example, 6 months, to assess the impact on disease progression.

  • Behavioral Assessment (Open Field Test):

    • Place a mouse in the center of a square arena (e.g., 27x27 cm).[6]

    • Allow the mouse to freely explore the arena for a defined period (e.g., 60 minutes).[6]

    • Use an automated tracking system to record and analyze locomotor activity, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.[6] PS19 mice often exhibit hyperactivity, which can be assessed by an increase in total distance traveled.[7]

  • Immunohistochemistry for Tau Pathology and Neuroinflammation:

    • At the end of the treatment period, perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Cryoprotect the brains in a sucrose solution and section them using a cryostat or vibratome.

    • Perform immunohistochemical staining on free-floating sections using antibodies against:

      • Total human tau (to assess overall transgene expression).

      • Phosphorylated tau epitopes (e.g., AT8 for pS202/T205, pS422) to detect pathogenic tau.

      • Iba1 to label microglia and assess neuroinflammation.

    • Use appropriate secondary antibodies conjugated to fluorophores or enzymes for visualization.

    • Acquire images using a microscope and quantify the staining intensity or the number of positive cells in specific brain regions (e.g., hippocampus, amygdala, piriform cortex).

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (PS19 Mice) invitro_cells NIH 3T3 KFERQ-Dendra Cells invitro_treatment Treat with this compound invitro_cells->invitro_treatment invitro_imaging High-Content Imaging invitro_treatment->invitro_imaging invitro_analysis Quantify CMA Activity (Puncta Count) invitro_imaging->invitro_analysis end End invitro_analysis->end invivo_treatment 6-Month Oral Gavage (30 mg/kg this compound) behavioral_testing Behavioral Assessment (Open Field Test) invivo_treatment->behavioral_testing tissue_collection Brain Tissue Collection behavioral_testing->tissue_collection histology Immunohistochemistry (Tau, Iba1) tissue_collection->histology histology_analysis Quantify Pathology & Neuroinflammation histology->histology_analysis histology_analysis->end start Start start->invitro_cells start->invivo_treatment

Caption: In vitro and in vivo experimental workflow for evaluating this compound.

Potential Impact on Other Neurodegenerative Diseases

While the most extensive research on this compound has been conducted in models of tauopathy, its mechanism of action holds significant promise for other neurodegenerative diseases characterized by the accumulation of CMA-substrate proteins.

  • Parkinson's Disease (PD): α-synuclein, the primary component of Lewy bodies in PD, is a known substrate for CMA.[4] Pathogenic forms of α-synuclein can impair CMA, leading to their accumulation.[4] A CMA activator like this compound could potentially enhance the clearance of toxic α-synuclein species, representing a therapeutic strategy for PD.

  • Huntington's Disease (HD): Mutant huntingtin (mHTT), the causative agent in HD, has also been shown to be a substrate for CMA. Enhancing CMA could therefore facilitate the degradation of mHTT and ameliorate its toxicity.

  • Amyotrophic Lateral Sclerosis (ALS): Cytoplasmic aggregates of TAR DNA-binding protein 43 (TDP-43) are a hallmark of most ALS cases.[8] TDP-43 has been identified as a CMA substrate, and its aggregation can disrupt CMA function.[9] By restoring CMA activity, this compound could potentially mitigate TDP-43 pathology.

Further preclinical studies are warranted to directly investigate the efficacy of this compound in models of these and other neurodegenerative disorders.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting a fundamental cellular process of protein quality control. Its ability to specifically activate chaperone-mediated autophagy, coupled with its favorable pharmacokinetic profile, makes it a valuable tool for both basic research and clinical development. The robust preclinical data in a model of tauopathy provides a strong rationale for its advancement. Future research should focus on:

  • Evaluating the efficacy of this compound in preclinical models of other neurodegenerative diseases, such as Parkinson's, Huntington's, and ALS.

  • Investigating the long-term safety profile of chronic this compound administration.

  • Identifying and validating biomarkers to monitor CMA activity in response to this compound treatment in clinical settings.

The continued exploration of CMA activators like this compound offers a novel and potentially disease-modifying approach to combatting the devastating impact of neurodegenerative diseases.

References

In-Depth Technical Guide to CA77.1 and its Analogs: Potent Activators of Chaperone-Mediated Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CA77.1, a potent, brain-penetrant, and orally active small molecule activator of Chaperone-Mediated Autophagy (CMA). It is intended for researchers and professionals in the fields of neurodegenerative disease, drug discovery, and cellular biology. This document details the mechanism of action, structure-activity relationships, and key experimental protocols related to this compound and its analogs. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for soluble cytosolic proteins, playing a crucial role in cellular proteostasis. Dysregulation of CMA has been implicated in various neurodegenerative diseases, including Alzheimer's disease, characterized by the accumulation of toxic protein aggregates.[1][2] this compound has emerged as a promising therapeutic candidate by virtue of its ability to enhance CMA activity.[2][3] It is a derivative of the earlier compound AR7, exhibiting improved in vivo properties.[2] This guide delves into the technical details of this compound, its known analogs, and the methodologies used to characterize their activity.

Mechanism of Action

This compound activates CMA by increasing the expression of the lysosome-associated membrane protein type 2A (LAMP2A), which is the rate-limiting receptor for this pathway.[2] By enhancing the levels of LAMP2A at the lysosomal membrane, this compound facilitates the binding and translocation of CMA substrate proteins, such as pathogenic tau, into the lysosome for degradation.[1][2] This targeted protein degradation helps to clear toxic protein aggregates, offering a potential therapeutic strategy for neurodegenerative disorders.

CA77.1_Mechanism_of_Action This compound Signaling Pathway CA771 This compound LAMP2A_Expression Increased LAMP2A Expression CA771->LAMP2A_Expression activates Lysosomal_Membrane Lysosomal Membrane LAMP2A_Expression->Lysosomal_Membrane localization Degradation Protein Degradation Lysosomal_Membrane->Degradation translocation & degradation CMA_Substrate CMA Substrate (e.g., pathogenic Tau) CMA_Substrate->Lysosomal_Membrane binds to LAMP2A

Figure 1: Signaling pathway of this compound in activating chaperone-mediated autophagy.

Analogs and Derivatives of this compound

The development of this compound stemmed from the optimization of earlier compounds. The most notable precursor is AR7 (HY-101106), which demonstrated potent in vitro CMA activation but was unsuitable for in vivo applications.[2] Another known analog is QX77. The structural modifications leading from AR7 to this compound were aimed at improving pharmacokinetic properties such as brain penetrance and oral bioavailability.

Structure-Activity Relationship (SAR)

A comprehensive quantitative structure-activity relationship (SAR) study for a broad series of this compound analogs is not yet publicly available. However, the progression from AR7 to this compound highlights the importance of specific structural features for in vivo efficacy. The core quinoxaline scaffold is crucial for activity, with substitutions on the phenyl ring influencing potency and pharmacokinetic properties. Further research is needed to delineate the precise structural requirements for optimal CMA activation.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
IUPAC Name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide[2]
Molecular Formula C₁₆H₁₂ClN₃O[2]
Molecular Weight 297.74 g/mol [2]
Solubility (DMSO) 5 mg/mL (16.79 mM)N/A
Administration Route Oral gavage[4]
Dosage (Pharmacokinetics) 10 mg/kg (single dose)[4]
Cmax (Brain) 3534 ng/g[4]
AUClast (Brain) 8338 h*ng/g[4]
Tmax (Brain) 1 hour[4]
T1/2 (Brain) 1.89 hours[4]

Table 2: In Vitro and In Vivo Activity of this compound

AssayModel SystemConcentration/DoseEffectReference
CMA Activity Assay NIH 3T3 cells (KFERQ-PS-Dendra reporter)0-30 µM (16 hours)Dose-dependent activation[4]
LAMP2A Lysosomal Recruitment Primary cortical neuronsEC₅₀ = 0.7 µMIncreased LAMP2A at lysosomesN/A
Tau Pathology Reduction PS19 transgenic mice30 mg/kg (6 months)Reduced pathogenic tau[4]
Behavioral Improvement PS19 transgenic mice30 mg/kg (6 months)Normalized locomotor hyperactivity[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

Synthesis of N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide (this compound)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a general approach for the synthesis of similar N-phenyl-2-(quinoxalin-2-yl)acetamide derivatives can be inferred. The synthesis would likely involve the condensation of a substituted 2-chloroquinoxaline with an appropriate aminophenylacetamide derivative.

General_Synthesis_Workflow General Synthesis Workflow for this compound Analogs StartingMaterials Starting Materials: - Substituted o-phenylenediamine - Oxalic acid derivative Quinoxalinone Substituted quinoxalin-2(1H)-one StartingMaterials->Quinoxalinone Condensation Chloroquinoxaline 2-Chloro-substituted quinoxaline Quinoxalinone->Chloroquinoxaline Chlorination (e.g., POCl3) CA771 This compound Chloroquinoxaline->CA771 Condensation Aminophenylacetamide N-(4-aminophenyl)acetamide Aminophenylacetamide->CA771

Figure 2: A plausible general workflow for the synthesis of this compound.

Chaperone-Mediated Autophagy (CMA) Activity Assay using KFERQ-PS-Dendra Reporter

This assay quantifies CMA activity by monitoring the lysosomal accumulation of a photoswitchable fluorescent reporter protein, KFERQ-PS-Dendra.

Materials:

  • NIH 3T3 cells stably expressing the KFERQ-PS-Dendra reporter.

  • Fluorescence microscope with 405 nm and 488 nm lasers.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • Plate NIH 3T3-KFERQ-PS-Dendra cells on glass-bottom dishes.

  • Treat cells with this compound or its analogs at desired concentrations for 16 hours.

  • Before imaging, photoconvert the Dendra protein from a green to a red fluorescent state using a 405 nm laser.

  • Acquire images in both the green (pre-conversion) and red (post-conversion) channels.

  • Quantify the number of red fluorescent puncta per cell. An increase in the number of puncta indicates an increase in CMA activity.

CMA_Activity_Assay_Workflow KFERQ-PS-Dendra CMA Assay Workflow Cell_Plating Plate NIH 3T3-KFERQ-PS-Dendra cells Treatment Treat with this compound/analogs Cell_Plating->Treatment Photoconversion Photoconvert Dendra (405 nm laser) Treatment->Photoconversion Imaging Acquire green and red channel images Photoconversion->Imaging Quantification Quantify red puncta per cell Imaging->Quantification

Figure 3: Workflow for the KFERQ-PS-Dendra CMA activity assay.

LAMP2A and LAMP1 Immunofluorescence Co-localization Assay

This assay is used to visualize the recruitment of LAMP2A to lysosomes, which are marked by LAMP1.

Materials:

  • Primary cortical neurons or other suitable cell line.

  • Primary antibodies: anti-LAMP2A and anti-LAMP1.

  • Fluorescently labeled secondary antibodies.

  • Confocal microscope.

Protocol:

  • Culture cells on coverslips and treat with this compound or analogs.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with primary antibodies against LAMP2A and LAMP1.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Mount coverslips and acquire images using a confocal microscope.

  • Analyze the co-localization of LAMP2A and LAMP1 signals.

In Vivo Efficacy in Alzheimer's Disease Mouse Model

Animal Model:

  • PS19 transgenic mice, which express a human tau mutation and develop age-dependent tau pathology.

Protocol:

  • Treat PS19 mice with this compound (e.g., 30 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 6 months).

  • Conduct behavioral tests to assess cognitive function and motor activity.

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemistry or western blotting on brain homogenates to quantify levels of total and phosphorylated tau.

Conclusion

This compound is a promising small molecule activator of chaperone-mediated autophagy with significant potential for the treatment of neurodegenerative diseases like Alzheimer's. Its favorable in vivo properties, including brain penetrance and oral bioavailability, make it a valuable tool for both basic research and preclinical drug development. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used to evaluate its activity. Further research into the synthesis of novel analogs and a detailed exploration of their structure-activity relationships will be crucial for the development of next-generation CMA activators with enhanced therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for CA77.1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA77.1 is a potent, cell-permeable, and orally bioactive small molecule activator of Chaperone-Mediated Autophagy (CMA). CMA is a selective degradation pathway for soluble cytosolic proteins, playing a crucial role in cellular homeostasis. Dysregulation of CMA has been implicated in various diseases, including neurodegenerative disorders and cancer. This compound acts by increasing the expression and stabilization of the Lysosome-Associated Membrane Protein 2A (LAMP2A), a key receptor for CMA.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound enhances CMA activity by modulating the lysosomal receptor LAMP2A.[1][2] This leads to a more efficient recognition and degradation of substrate proteins containing a KFERQ-like motif by the lysosome. Unlike general autophagy inducers, this compound specifically activates CMA without significantly affecting macroautophagy.[4][5]

CA77_1_Mechanism cluster_cytosol Cytosol cluster_lysosome Lysosome CA77_1 This compound LAMP2A_upregulation Increased LAMP2A Expression & Stabilization CA77_1->LAMP2A_upregulation Activates HSC70 HSC70 Complex HSC70-Substrate Complex HSC70->Complex Substrate KFERQ-motif Substrate Protein Substrate->Complex LAMP2A_receptor LAMP2A Receptor Complex->LAMP2A_receptor Binds to Degradation Substrate Degradation LAMP2A_receptor->Degradation Translocation

Diagram 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data for this compound from various in vitro studies.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineAssayEffective Concentration (µM)Treatment DurationReference
NIH 3T3CMA Activity (KFERQ-reporter)10 - 3016 hours[3][5]
SH-SY5YCMA Activity0.1 - 512 hours[2]
Primary Cortical NeuronsCMA Activity0.1 - 516 hours[2]
Primary NeuronsNeuroprotection1.5Pre-treatment[2]
SH-SY5YApoptosis Assay0.5 - 3Not Specified
VariousCell Viability (general)0.5 - 1024 - 72 hours[2]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO~1 mg/mL[3]
DMF~2 mg/mL[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 2.98 mg of this compound (Molecular Weight: 297.74 g/mol ) in 1 mL of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[5]

Protocol 1: Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on cell viability.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT reagent to each well incubate_24_72h->add_mtt incubate_3h Incubate for 3 hours at 37°C add_mtt->incubate_3h add_solubilizer Add solubilization solution incubate_3h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Diagram 2: MTT cell viability assay workflow.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment : Prepare serial dilutions of this compound in complete medium. A suggested concentration range for a dose-response experiment is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Apoptosis_Workflow start Start seed_cells Seed cells in a 6-well plate start->seed_cells treat_cells Treat cells with this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24 hours) treat_cells->incubate harvest_cells Harvest and wash cells incubate->harvest_cells resuspend Resuspend in Annexin V Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_rt Incubate for 15 min at RT in the dark add_stains->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow end End analyze_flow->end

Diagram 3: Apoptosis assay workflow.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding : Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Treatment : Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting :

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium.

  • Wash the cells twice with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry : Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

CellCycle_Workflow start Start seed_cells Seed cells and synchronize (optional) start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash to remove ethanol fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining analyze_flow Analyze by flow cytometry pi_staining->analyze_flow end End analyze_flow->end

Diagram 4: Cell cycle analysis workflow.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment : Seed cells and treat with desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a suitable duration (e.g., 24 hours).

  • Cell Harvesting : Harvest approximately 1 x 10^6 cells per sample.

  • Fixation :

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining :

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

    • Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Immunofluorescence Staining for LAMP2A

This protocol is for visualizing the effect of this compound on the expression and localization of LAMP2A.

IF_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells fix_cells Fix with 4% PFA treat_cells->fix_cells permeabilize Permeabilize with Triton X-100 fix_cells->permeabilize block Block with BSA/serum permeabilize->block primary_ab Incubate with anti-LAMP2A primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi_stain Counterstain with DAPI secondary_ab->dapi_stain mount Mount coverslips dapi_stain->mount image Image with fluorescence microscope mount->image end End image->end

Diagram 5: Immunofluorescence workflow.

Materials:

  • Cells of interest

  • Glass coverslips in a multi-well plate

  • This compound stock solution (10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS)

  • Primary antibody: Anti-LAMP2A antibody (e.g., Abcam ab18528)[6]

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture : Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with this compound (e.g., 5-10 µM) and a vehicle control for 12-24 hours.

  • Fixation :

    • Wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization : Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking : Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation : Dilute the anti-LAMP2A primary antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:200 is suggested). Incubate overnight at 4°C.

  • Washing : Wash the cells three times with PBS.

  • Secondary Antibody Incubation : Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Washing : Wash the cells three times with PBS.

  • Counterstaining : Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting : Wash the coverslips with PBS and mount them onto glass slides using an anti-fade mounting medium.

  • Imaging : Visualize the cells using a fluorescence microscope. Increased punctate staining of LAMP2A is expected upon this compound treatment.

References

Application Notes and Protocols for In Vivo Administration of CA77.1 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CA77.1, a potent, brain-penetrant, and orally active activator of chaperone-mediated autophagy (CMA), in mouse models. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a synthetic compound that activates chaperone-mediated autophagy (CMA) by upregulating the expression of the lysosomal receptor LAMP2A (Lysosome-Associated Membrane Protein 2A).[1][2][3] CMA is a selective degradation pathway for soluble cytosolic proteins, and its dysfunction has been implicated in various neurodegenerative diseases, including Alzheimer's disease.[4] this compound has demonstrated favorable pharmacokinetics and brain penetrance in mice, making it a valuable tool for studying the therapeutic potential of CMA activation in vivo.[4][5] Studies have shown that this compound can ameliorate pathology in mouse models of Alzheimer's disease by reducing the levels of pathogenic tau protein.[3][6][7]

Mechanism of Action: Chaperone-Mediated Autophagy

This compound enhances the CMA pathway, which involves the following key steps:

  • Substrate Recognition : The heat shock cognate 71 kDa protein (HSC70) and its co-chaperones recognize and bind to substrate proteins containing a KFERQ-like motif.

  • Targeting to Lysosome : The HSC70-substrate complex is targeted to the lysosomal membrane.

  • Receptor Binding : The complex binds to the lysosome-associated membrane protein 2A (LAMP2A), which acts as the receptor for this pathway.

  • Translocation and Degradation : The substrate protein unfolds and is translocated into the lysosomal lumen, where it is degraded by lysosomal hydrolases.

This compound's primary mechanism is to increase the levels of the LAMP2A receptor at the lysosomal membrane, thereby enhancing the overall flux of the CMA pathway.[1][2][3]

CMA_pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Protein (KFERQ-like motif) Complex HSC70-Substrate Complex Substrate->Complex Recognition & Binding HSC70 HSC70 Chaperone HSC70->Complex LAMP2A LAMP2A Receptor Complex->LAMP2A Binding & Translocation Degradation Degraded Protein LAMP2A->Degradation Degradation CA771 This compound CA771->LAMP2A Upregulates

Caption: Signaling pathway of Chaperone-Mediated Autophagy (CMA) and the action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelAdministration RouteDosageCitation
Cmax3534 ng/gWild-type (C57BL/6J)Oral gavage10 mg/kg[3][8][9]
Tmax1 hourWild-type (C57BL/6J)Oral gavage10 mg/kg[3][8][9]
1.89 hoursWild-type (C57BL/6J)Oral gavage10 mg/kg[3][8][9]
AUClast8338 h*ng/gWild-type (C57BL/6J)Oral gavage10 mg/kg[3][8][9]

Table 2: In Vivo Study Designs with this compound

Study ObjectiveAnimal ModelDosageAdministration RouteDurationKey FindingsCitation
PharmacokineticsWild-type (C57BL/6J)10 mg/kgOral gavageSingle doseBrain penetrant with favorable pharmacokinetics[3][5][8]
Efficacy in Alzheimer's ModelPS19 transgenic mice30 mg/kgOral gavage6 monthsNormalized locomotor hyperactivity, reduced pathogenic tau[3][7][8]
Toxicity AssessmentWild-type (C57BL/6J)Not specifiedDaily treatment3 monthsNo observed toxicity in blood or major organs[4][5]
Retinal Degenerationpde6b mutant miceNot specifiedIntraperitoneal injection1 week dailyIncreased LAMP2A in retina, slowed degeneration[10][11]
Efficacy in Alzheimer's ModelPS19 transgenic mice30 mg/kgSucralose jelly pelletsDailyAmeliorated pathology[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral gavage administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Deionized water (ddH₂O) or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Formulation 1: Aqueous Suspension

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in fresh DMSO to a concentration of 30 mg/mL.[5]

  • To prepare a 1 mL working solution, take an appropriate volume of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add ddH₂O to a final volume of 1 mL and mix thoroughly.

  • The mixed solution should be used immediately for optimal results.[5]

Formulation 2: Corn Oil Suspension

  • Prepare a stock solution of this compound in DMSO (e.g., 7.4 mg/mL).[5]

  • For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix evenly.

  • The mixed solution should be used immediately.[5]

Protocol 2: In Vivo Administration of this compound by Oral Gavage

This protocol details the procedure for administering this compound to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized mice

  • Animal scale

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse to determine the precise volume of the this compound formulation to administer.

    • Calculate the required volume based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg) and the concentration of the prepared formulation.

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly dispense the calculated volume of the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the mice for any signs of distress or adverse reactions immediately after administration and at regular intervals.

    • Ensure access to food and water is not restricted.

Protocol 3: Assessment of In Vivo Efficacy

This protocol provides a general framework for evaluating the effects of this compound treatment in a mouse model of neurodegeneration.

Experimental Workflow:

experimental_workflow start Start: Select Mouse Model (e.g., PS19 Transgenic Mice) treatment This compound Administration (e.g., 30 mg/kg daily via oral gavage) start->treatment behavior Behavioral Testing (e.g., Locomotor Activity) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Biochemical & Histological Analysis (e.g., Tau pathology, Microglia activation) tissue->analysis end End: Data Analysis & Interpretation analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA77.1 is a potent, orally active, and brain-penetrant activator of chaperone-mediated autophagy (CMA).[1][2][3] As a derivative of the compound AR7, this compound functions by increasing the expression of the lysosomal receptor LAMP2A, a key component of the CMA pathway.[1][2] This mechanism enhances the clearance of toxic protein aggregates, such as pathogenic forms of tau, which are implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[2][4][5] Research in animal models has demonstrated that this compound can improve behavioral deficits and reduce neuropathology, making it a promising tool for Alzheimer's disease research.[1][2]

Mechanism of Action

Chaperone-mediated autophagy is a selective degradation pathway for soluble cytosolic proteins. The process begins with the recognition of a KFERQ-like motif on substrate proteins by the chaperone Hsc70 (Heat shock cognate 71 kDa protein).[6] The Hsc70-substrate complex then translocates to the lysosome, where it binds to the lysosome-associated membrane protein type 2A (LAMP2A).[6] This binding event leads to the multimerization of LAMP2A, forming a translocation complex that allows the substrate protein to be internalized and degraded by lysosomal hydrolases.[6][7] In the context of Alzheimer's disease, CMA is involved in the degradation of proteins like tau.[5][6] The accumulation of pathogenic tau can impair CMA function, creating a vicious cycle of protein aggregation and cellular dysfunction.[5] this compound activates CMA by upregulating the expression and promoting the lysosomal localization of LAMP2A, thereby enhancing the cell's capacity to clear these toxic proteins.[1][4]

cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate_Protein Substrate Protein (e.g., Tau) with KFERQ-like motif Hsc70 Hsc70 (Chaperone) Substrate_Protein->Hsc70 binds to Hsc70_Substrate_Complex Hsc70-Substrate Complex Hsc70->Hsc70_Substrate_Complex forms LAMP2A_Monomer LAMP2A Monomer Hsc70_Substrate_Complex->LAMP2A_Monomer binds to LAMP2A_Multimer LAMP2A Multimer (Translocation Complex) LAMP2A_Monomer->LAMP2A_Multimer multimerizes Degraded_Protein Degraded Protein LAMP2A_Multimer->Degraded_Protein facilitates translocation and degradation CA77_1 This compound CA77_1->LAMP2A_Monomer upregulates expression

Caption: Mechanism of Action of this compound in Chaperone-Mediated Autophagy.

Data Presentation

In Vitro Studies: Recommended Dosages
Cell LineReporter SystemConcentration RangeIncubation TimeOutcomeReference
NIH 3T3KFERQ-PS-Dendra0-30 µM16 hoursDose- and time-dependent activation of CMA.[1][8][9]
NIH 3T3-20 µM6 hoursNo alteration in LC3-II expression (no effect on macroautophagy).[1][8][9]
Primary Cortical NeuronsLAMP2A lysosomal recruitment assay--EC50 of 0.7 µM.[9]
Primary Cortical Neurons and SH-SY5YGFP-RFP-Hsc70 substrate assay0.1–5 µM-2.8-fold increase in CMA substrate degradation at 2 µM.[9]
In Vivo Studies: Recommended Dosages and Pharmacokinetics
Animal ModelDosageAdministration RouteDurationKey FindingsReference
Male wild-type mice (C57BL/6J)10 mg/kgOral gavage (single dose)Single doseBrain penetrance with favorable pharmacokinetics.[1][3][9]
PS19 mice30 mg/kgOral gavage6 monthsNormalized locomotor hyperactivity, reduced pathogenic tau in hippocampus, amygdala, and piriform cortex.[1][8][9]
Male wild-type mice (C57BL/6J)1 mg/kg or 10 mg/kgi.v. & p.o.-Brain penetrance and activation of CMA in the brain.[3]

Pharmacokinetic Parameters (10 mg/kg single oral dose in mice) [1][9]

ParameterValue
Cmax3534 ng/g
AUClast8338 h*ng/g
Tmax1 hour
T1/21.89 hours

Experimental Protocols

In Vitro CMA Activity Assay

This protocol is based on the use of NIH 3T3 cells stably expressing a KFERQ-PS-Dendra reporter.

Materials:

  • NIH 3T3 cells stably expressing KFERQ-PS-Dendra reporter

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed the NIH 3T3 KFERQ-PS-Dendra cells in appropriate culture plates (e.g., 96-well plate or plates with coverslips).

  • Allow cells to adhere and grow to a desired confluency (e.g., 50-70%).

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 30 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 16 hours at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI, or if in a plate, add PBS for imaging.

  • Acquire images using a fluorescence microscope. The CMA activity is quantified by measuring the average number of fluorescent puncta per cell.

cluster_workflow In Vitro CMA Activity Assay Workflow Start Seed NIH 3T3 KFERQ-PS-Dendra cells Adherence Allow cells to adhere Start->Adherence Treatment Treat cells with varying concentrations of this compound (0-30 µM) Adherence->Treatment Incubation Incubate for 16 hours Treatment->Incubation Wash_Fix Wash with PBS and fix with paraformaldehyde Incubation->Wash_Fix Imaging Fluorescence Microscopy Wash_Fix->Imaging Quantification Quantify fluorescent puncta per cell Imaging->Quantification End End Quantification->End

Caption: Workflow for In Vitro Chaperone-Mediated Autophagy (CMA) Activity Assay.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol is a general guideline for long-term administration of this compound to PS19 mice.

Materials:

  • PS19 transgenic mice

  • This compound

  • Vehicle solution (e.g., corn oil or a solution of DMSO, PEG300, Tween80, and ddH2O)[3]

  • Oral gavage needles

  • Animal scale

Procedure:

  • House the PS19 mice under standard laboratory conditions.

  • Prepare the this compound formulation. For oral gavage, this compound can be dissolved in a suitable vehicle. For example, a stock solution in DMSO can be diluted in corn oil.[3] A formulation with PEG300, Tween80, and water has also been described.[3]

  • Weigh each mouse to determine the correct volume for administration.

  • Administer this compound at a dose of 30 mg/kg via oral gavage. A control group should receive the vehicle only.

  • Repeat the administration daily for a period of 6 months.

  • Monitor the health and behavior of the mice regularly.

  • At the end of the treatment period, conduct behavioral tests to assess cognitive and motor functions.

  • Following behavioral testing, euthanize the mice and collect brain tissue for neuropathological analysis, including assessment of tau pathology and microglial activation.

cluster_workflow In Vivo Study Workflow for this compound in PS19 Mice Start Acquire PS19 mice Grouping Divide mice into treatment and vehicle control groups Start->Grouping Treatment Daily oral gavage of This compound (30 mg/kg) or vehicle Grouping->Treatment Duration Continue treatment for 6 months Treatment->Duration Behavioral_Tests Conduct behavioral assessments Duration->Behavioral_Tests Tissue_Collection Euthanize and collect brain tissue Behavioral_Tests->Tissue_Collection Analysis Neuropathological analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for a Long-Term In Vivo Study of this compound in PS19 Mice.

Concluding Remarks

This compound represents a valuable pharmacological tool for investigating the role of chaperone-mediated autophagy in Alzheimer's disease. The provided dosages and protocols offer a starting point for researchers to explore the therapeutic potential of CMA activation in various experimental models. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines.

References

CA77.1: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA77.1 is a potent, orally active, and brain-penetrant activator of chaperone-mediated autophagy (CMA).[1][2] As a derivative of the earlier compound AR7, this compound has been developed for in vivo applications and shows promise in the research of neurodegenerative diseases, such as Alzheimer's disease.[3][4] It functions by increasing the expression of the lysosomal receptor for CMA, lysosome-associated membrane protein 2A (LAMP2A), thereby enhancing the degradation of pathogenic protein products like tau.[3][4][5] This document provides detailed information on the solubility of this compound and protocols for its preparation in experimental settings.

Chemical Properties

PropertyValue
IUPAC Name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide
CAS Number 2412270-22-3[3][4]
Molecular Formula C16H12ClN3O[3][4]
Molecular Weight 297.74 g/mol [3][4]
Appearance Solid[3][6]

Solubility Data

This compound exhibits varying solubility in different solvents. It is crucial to use fresh, high-purity solvents to achieve optimal dissolution. Moisture-absorbing solvents like DMSO should be newly opened to avoid reduced solubility.[1]

SolventSolubilityConcentration (Molar Equivalent)Notes
Dimethyl Sulfoxide (DMSO) 30 mg/mL[1]~100.75 mMUse fresh, anhydrous DMSO as it is hygroscopic.[1][2] Sonication and warming to 60°C can aid dissolution.[2][7]
Dimethylformamide (DMF) 2 mg/mL[6]~6.72 mM
Ethanol Insoluble (<1 mg/mL)[1][2]-
Water Insoluble[1]-

Experimental Protocols

In Vitro Solution Preparation (Stock Solution)

For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[8]

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes or warm it gently to 60°C.[2][7]

  • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years, protected from light.[2]

In Vivo Formulation Preparation

For animal experiments, this compound can be formulated for oral gavage. Below are two common formulations. It is recommended to use freshly prepared formulations for optimal results.[1][9]

Formulation 1: PEG300, Tween-80, and Saline/ddH₂O

Materials:

  • This compound DMSO stock solution (e.g., 7.5 mg/mL)[1]

  • PEG300

  • Tween-80

  • Sterile ddH₂O or saline (0.9% NaCl)[9]

  • Sterile tubes

Protocol (for 1 mL final volume): [1]

  • Start with 50 μL of a 7.5 mg/mL this compound stock solution in DMSO.

  • Add 400 μL of PEG300 and mix until the solution is clear.

  • Add 50 μL of Tween-80 and mix until the solution is clear.

  • Add 500 μL of ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be used immediately.

Formulation 2: Corn Oil

Materials:

  • This compound DMSO stock solution (e.g., 7.4 mg/mL)[1]

  • Corn oil

  • Sterile tubes

Protocol (for 1 mL final volume): [1]

  • Start with 50 μL of a 7.4 mg/mL this compound stock solution in DMSO.

  • Add 950 μL of corn oil.

  • Mix the solution thoroughly until it is evenly dispersed.

  • The mixed solution should be used immediately for optimal results.[1]

Visualizations

Experimental Workflow: In Vivo Formulation

Caption: Workflow for preparing this compound for in vivo experiments.

Signaling Pathway: Mechanism of Action of this compound

G CA771 This compound LAMP2A Increased LAMP2A Expression & Stability CA771->LAMP2A enhances CMA Chaperone-Mediated Autophagy (CMA) Activation LAMP2A->CMA promotes Degradation Degradation of Pathogenic Proteins (e.g., Tau) CMA->Degradation leads to Proteostasis Improved Neuronal Proteostasis Degradation->Proteostasis results in

Caption: this compound enhances CMA by upregulating LAMP2A.

References

Application Notes and Protocols for CA77.1 in Tauopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA77.1 is a potent, brain-penetrant, and orally active activator of Chaperone-Mediated Autophagy (CMA). It functions by upregulating the expression of Lysosome-Associated Membrane Protein 2A (LAMP2A), a key receptor in the CMA pathway.[1][2] This enhanced CMA activity facilitates the degradation of pathogenic proteins, including hyperphosphorylated and aggregated forms of tau, which are characteristic of a class of neurodegenerative disorders known as tauopathies, such as Alzheimer's disease.[1][2][3] In preclinical studies using the PS19 mouse model of tauopathy, administration of this compound has been shown to reduce tau pathology, ameliorate neuroinflammation, and improve behavioral deficits.[1] These notes provide detailed protocols for the application of this compound in the study of tauopathies.

Mechanism of Action

This compound enhances the cellular machinery for clearing misfolded proteins. By increasing the levels of the LAMP2A receptor on lysosomes, it boosts the rate at which CMA can identify and degrade substrate proteins containing a KFERQ-like motif, such as the tau protein.[1][2] This targeted degradation helps to reduce the burden of toxic tau species within neurons.

cluster_cytosol Cytosol cluster_lysosome Lysosome Tau Protein Tau Protein Tau-Hsc70 Complex Tau-Hsc70 Complex Tau Protein->Tau-Hsc70 Complex Binds Hsc70 Hsc70 Hsc70->Tau-Hsc70 Complex This compound This compound LAMP2A Monomer LAMP2A Monomer This compound->LAMP2A Monomer Upregulates Expression Tau-Hsc70 Complex->LAMP2A Monomer Binds to LAMP2A Multimer LAMP2A Multimer LAMP2A Monomer->LAMP2A Multimer Forms Lysosomal Lumen Lysosomal Lumen LAMP2A Multimer->Lysosomal Lumen Translocates Tau Degraded Tau Degraded Tau Lysosomal Lumen->Degraded Tau Degrades Tau

Caption: Signaling pathway of this compound-mediated tau degradation via CMA.

Data Presentation

In Vivo Efficacy of this compound in PS19 Tauopathy Mouse Model
ParameterVehicle-treated PS19 MiceThis compound-treated PS19 Mice (30 mg/kg)Outcome
Behavioral Assessment
Locomotor HyperactivityPresentNormalized to control levelsImprovement in behavior[1]
Neuropathology
Pathogenic Tau Conformations (Hippocampus)High levelsReduced levels and number of neurons containing pathogenic tauReduction in tau pathology[1]
Pathogenic Tau Conformations (Amygdala)High levelsReduced levels and number of neurons containing pathogenic tauReduction in tau pathology[1]
Pathogenic Tau Conformations (Piriform Cortex)High levelsReduced levels and number of neurons containing pathogenic tauReduction in tau pathology[1]
Neuroinflammation
Microglial CellsHigh number, large Iba1-positive cells with rod-like dystrophic morphologyReduced number and altered morphologyReduction in neuroinflammation[1]
In Vitro Activity of this compound
ParameterConditionResult
CMA Activation 0-30 µM this compound for 16 hours in NIH 3T3 cells with KFERQ-PS-Dendra reporterDose- and time-dependent activation of CMA[1]
Macroautophagy 20 µM this compound for 6 hours in NIH 3T3 cellsNo alteration in LC3-II expression or autophagic flux[1]

Experimental Protocols

In Vivo Administration of this compound to a Tauopathy Mouse Model

This protocol is based on studies using the PS19 transgenic mouse model, which expresses the P301S mutant human tau and develops progressive tau pathology.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • PS19 transgenic mice (9 months old)

  • Oral gavage needles

  • Animal handling and monitoring equipment

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable volume (e.g., 10 mL/kg). Ensure the suspension is homogenous before each administration.

  • Animal Dosing: Administer this compound or vehicle to PS19 mice via oral gavage once daily for a period of 6 months.[1]

  • Monitoring: Monitor the health and body weight of the animals regularly throughout the study.

  • Behavioral Analysis: At the end of the treatment period, perform behavioral tests such as an open field test to assess locomotor activity.

  • Tissue Collection: Following behavioral testing, euthanize the animals and perfuse with phosphate-buffered saline (PBS). Collect brain tissue for subsequent biochemical and immunohistochemical analysis. One hemisphere can be fixed for histology and the other snap-frozen for biochemistry.

Western Blotting for Tau and CMA-related Proteins

This protocol describes the detection of total tau, phosphorylated tau (p-tau), and CMA-related proteins (LAMP2A, Hsc70) in brain tissue lysates from this compound-treated and control animals.

Materials:

  • Frozen brain tissue (e.g., hippocampus, cortex)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-total tau (e.g., Tau-5)

    • Anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

    • Anti-LAMP2A

    • Anti-Hsc70

    • Anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen brain tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet insoluble material. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between treatment groups.

Immunohistochemistry for Tau Pathology

This protocol outlines the staining of phosphorylated tau in fixed brain sections to visualize the extent and distribution of tau pathology.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections (5-10 µm thick)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody against phosphorylated tau (e.g., AT8)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific binding sites with the blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., AT8) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, apply the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Incubate with the ABC reagent for 30 minutes.

  • Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.

  • Imaging and Analysis: Acquire images using a bright-field microscope and quantify the tau pathology (e.g., by measuring the stained area or counting positive cells) in specific brain regions.

Experimental Workflow Visualization

cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Ex Vivo Analysis Select Tauopathy Model Select Tauopathy Model Determine this compound Dose and Vehicle Determine this compound Dose and Vehicle Select Tauopathy Model->Determine this compound Dose and Vehicle Define Treatment Duration Define Treatment Duration Determine this compound Dose and Vehicle->Define Treatment Duration Daily Oral Gavage Daily Oral Gavage Define Treatment Duration->Daily Oral Gavage Behavioral Testing Behavioral Testing Daily Oral Gavage->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Western Blotting Western Blotting Tissue Collection->Western Blotting Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Data Analysis Data Analysis Western Blotting->Data Analysis Immunohistochemistry->Data Analysis

Caption: Experimental workflow for evaluating this compound in a tauopathy mouse model.

References

Application Notes: Investigating Protein Aggregation with CA77.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and frontotemporal dementia.[1][2][3] These aggregates, formed from misfolded proteins such as tau and α-synuclein, disrupt cellular function and lead to neuronal death.[2][4] Chaperone-mediated autophagy (CMA) is a selective cellular degradation pathway responsible for identifying and removing specific soluble proteins, including those prone to aggregation.[5][6][7] A key component of this pathway is the Lysosome-Associated Membrane Protein type 2A (LAMP2A), which acts as the receptor for substrate proteins targeted for lysosomal degradation.[1][8]

CA77.1 is a potent, brain-penetrant, and orally bioactive small molecule activator of CMA.[9][10] Its primary mechanism of action is to increase the expression of the LAMP2A receptor on lysosomes, thereby enhancing the cell's capacity to clear CMA-substrate proteins.[5][8][10] This unique property makes this compound a valuable chemical tool for investigating the role of CMA in protein aggregation and for exploring potential therapeutic strategies aimed at clearing pathogenic protein aggregates.[5][8] Studies have shown that enhancing CMA with this compound can reduce the pathology associated with tau and TDP-43 aggregation in mouse models, improving both neuropathological and behavioral outcomes.[8][9][10]

Mechanism of Action: this compound Signaling Pathway

This compound enhances the clearance of aggregation-prone proteins by upregulating the key receptor in the Chaperone-Mediated Autophagy (CMA) pathway. The diagram below illustrates this process.

cluster_cytosol Cytosol cluster_lysosome Lysosome CA771 This compound LAMP2A LAMP2A Receptor CA771->LAMP2A Upregulates Expression HSC70 Hsc70 (Chaperone) Complex Hsc70-Substrate Complex HSC70->Complex Protein Misfolded Protein (e.g., Tau, α-synuclein) with KFERQ-like motif Protein->Complex binds Complex->LAMP2A Binds to Translocation Translocation Complex LAMP2A->Translocation Multimerizes into Degradation Degradation by Hydrolases Translocation->Degradation Substrate Translocation cluster_prep Cell Culture & Treatment cluster_process Sample Processing cluster_assay Filter-Trap Assay cluster_analysis Analysis A1 1. Plate Cells (e.g., SH-SY5Y or primary neurons) A2 2. Induce Proteotoxic Stress (e.g., MG132, H₂O₂) A1->A2 A3 3. Treat with Vehicle or this compound (e.g., 0.5–5 µM) A2->A3 B1 4. Lyse Cells in RIPA Buffer A3->B1 B2 5. Centrifuge to Separate Soluble & Insoluble Fractions B1->B2 B3 6. Resuspend Insoluble Pellet in 2% SDS Buffer B2->B3 C1 7. Filter Lysates Through Nitrocellulose Membrane B3->C1 C2 8. Wash Membrane C1->C2 C3 9. Immunoblot for Protein of Interest (e.g., anti-TDP-43) C2->C3 D1 10. Quantify Band Intensity C3->D1 cluster_problem Pathological Cascade cluster_solution Therapeutic Intervention P1 Normal Proteostasis P2 Impaired CMA Activity (e.g., due to aging, stress) P1->P2 Disrupted by P3 Accumulation of Misfolded CMA-Substrate Proteins P2->P3 Leads to P4 Protein Aggregation & Proteotoxicity P3->P4 Drives P4->P2 Further Impairs P5 Neurodegeneration P4->P5 Causes S1 This compound Administration S2 Increased LAMP2A Expression S1->S2 S3 Enhanced CMA Activity S2->S3 S3->P3 Counteracts S4 Clearance of Misfolded Proteins S3->S4 S5 Reduced Aggregation & Ameliorated Pathology S4->S5

References

Application Notes and Protocols for CA77.1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CA77.1 and Chaperone-Mediated Autophagy (CMA)

This compound is a potent, cell-permeable, and orally bioavailable small molecule activator of Chaperone-Mediated Autophagy (CMA).[1][2] CMA is a selective lysosomal degradation pathway responsible for the removal of specific cytosolic proteins bearing a KFERQ-like motif. This process is crucial for cellular proteostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3]

The mechanism of this compound involves the upregulation and stabilization of the Lysosome-Associated Membrane Protein 2A (LAMP2A), a key receptor for CMA.[1] By enhancing LAMP2A levels, this compound facilitates the binding and translocation of substrate proteins into the lysosome for degradation. Its ability to activate CMA makes it a valuable tool for studying this pathway and a potential therapeutic agent for diseases associated with protein aggregation.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of CMA.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₂ClN₃O[4]
Molecular Weight297.74 g/mol [4]
CAS Number2412270-22-3[4]
AppearanceSolid[4]
SolubilityDMSO: ≥ 1 mg/mL[4]
Table 2: In Vitro Activity of this compound in CMA Reporter Assays
Cell LineReporter SystemConcentration RangeIncubation TimeReadoutKey FindingsReference
NIH 3T3KFERQ-PS-Dendra0 - 30 µM16 hoursAverage fluorescent puncta per cellDose-dependent activation of CMA[5]
NIH 3T3KFERQ-PS-Dendra20 µM12 and 24 hoursAverage fluorescent puncta per cellTime-dependent activation of CMA[6]
NIH 3T3KFERQ-Gamillus-HaloNot specifiedNot specifiedReduced Gamillus fluorescence intensityEffective reporter for monitoring CMA flux[7]
RTH-149 (Rainbow Trout Hepatoma)KFERQ-PA-mCherry1Not applicable (used high glucose to induce CMA)16 hoursKFERQ-PA-mCherry1 puncta formationReporter validated for CMA tracking[8]

Signaling Pathway

The CMA pathway involves the recognition of substrate proteins by a chaperone complex, their transport to the lysosome, and subsequent translocation and degradation.

CMA_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Protein (with KFERQ-like motif) Hsc70 Hsc70 (Chaperone) Substrate->Hsc70 Recognition Complex Hsc70-Substrate Complex Hsc70->Complex Co_chaperones Co-chaperones (e.g., Hip, Hop, Hsp40) Co_chaperones->Hsc70 LAMP2A_mono Monomeric LAMP2A Complex->LAMP2A_mono Binding LAMP2A_multi Multimeric LAMP2A (Translocation Complex) LAMP2A_mono->LAMP2A_multi Oligomerization lys_Hsc70 lys-Hsc70 LAMP2A_multi->lys_Hsc70 Unfolding & Translocation Degradation Substrate Degradation (Cathepsins) lys_Hsc70->Degradation CA771 This compound CA771->LAMP2A_mono Upregulates & Stabilizes

Caption: Chaperone-Mediated Autophagy (CMA) Signaling Pathway.

Experimental Protocols

Protocol 1: High-Content Screening for CMA Activators using a KFERQ-Dendra Reporter Cell Line

This protocol describes a high-content imaging-based assay to screen for compounds that activate CMA, using a cell line stably expressing a KFERQ-Dendra2 reporter. CMA activation is quantified by the increase in fluorescent puncta within the cells.

Materials:

  • NIH 3T3 cells stably expressing KFERQ-PS-Dendra reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96- or 384-well clear-bottom imaging plates

  • This compound (Positive Control)

  • DMSO (Vehicle Control)

  • Test compounds

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Culture NIH 3T3-KFERQ-PS-Dendra cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96- or 384-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls (this compound and DMSO) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • For a primary screen, a single concentration of test compounds (e.g., 10 µM) can be used. For dose-response curves, a range of concentrations (e.g., 0.1 to 30 µM) should be prepared.

    • Aspirate the old medium from the cell plates and add the compound-containing medium.

    • Incubate for 16-24 hours at 37°C and 5% CO₂.

  • Staining and Imaging:

    • Add Hoechst 33342 to each well at a final concentration of 1 µg/mL and incubate for 15-30 minutes.

    • Acquire images using a high-content imaging system. Use appropriate filter sets for Hoechst (blue) and Dendra2 (green/red after photoconversion, though red puncta are typically quantified).

    • Acquire images from multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, identify and quantify the number, size, and intensity of fluorescent puncta in the red channel.

    • Calculate the average number of puncta per cell for each well.

  • Data Analysis:

    • Normalize the data to the vehicle control (DMSO-treated cells).

    • This compound serves as a positive control for CMA activation.

    • Determine hit compounds based on a statistically significant increase in the number of fluorescent puncta compared to the vehicle control.

HCS_Workflow Start Start Seed_Cells Seed KFERQ-Dendra Reporter Cells in Microplate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Compounds Add Test Compounds, this compound (Positive Control), and DMSO (Vehicle Control) Incubate1->Add_Compounds Incubate2 Incubate 16-24 hours Add_Compounds->Incubate2 Stain_Nuclei Stain Nuclei with Hoechst Incubate2->Stain_Nuclei Image Acquire Images using High-Content Imaging System Stain_Nuclei->Image Analyze Image Analysis: - Identify Cells - Quantify Fluorescent Puncta Image->Analyze Data_Analysis Data Analysis: - Normalize to Vehicle - Identify Hits Analyze->Data_Analysis End End Data_Analysis->End

Caption: High-Content Screening Workflow for CMA Activators.

Protocol 2: Fluorogenic Assay for CMA Activity using KFERQ-AMC Substrate

This protocol describes a biochemical assay to measure CMA activity in cell or tissue lysates using a fluorogenic substrate. This assay is suitable for HTS in a microplate format.

Materials:

  • Cell or tissue lysates containing intact lysosomes

  • KFERQ-AMC fluorogenic substrate

  • E64D (lysosomal protease inhibitor)

  • Assay Buffer (e.g., MES-based buffer at pH 5.5)

  • 96- or 384-well black microplates

  • This compound (for pre-treatment of cells/tissues to stimulate CMA)

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Lysate Preparation (if starting from cells/tissues):

    • Treat cells or animals with test compounds, this compound, or vehicle as required.

    • Isolate lysosomes from cells or tissues using established protocols (e.g., differential centrifugation).

    • Determine the protein concentration of the lysosomal fraction.

  • Assay Setup:

    • In a black microplate, prepare duplicate wells for each condition:

      • Total Activity: Lysate + KFERQ-AMC

      • Inhibited Activity: Lysate + KFERQ-AMC + E64D

    • Add a consistent amount of lysosomal protein to each well.

    • Add E64D to the "Inhibited Activity" wells at a final concentration of 10 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add KFERQ-AMC substrate to all wells at a final concentration of 50 µM to start the reaction.

    • Measure the fluorescence intensity at time 0 and then kinetically over a period of 1-5 hours at 37°C.

  • Data Analysis:

    • For each time point, calculate the net CMA activity by subtracting the fluorescence of the "Inhibited Activity" wells from the "Total Activity" wells.

      • CMA Activity = Fluorescence(Total) - Fluorescence(Inhibited)

    • Plot the net CMA activity over time to determine the reaction rate.

    • Compare the rates of CMA activity between different treatment groups to identify compounds that modulate CMA.

Fluorogenic_Assay_Logic cluster_wells Microplate Wells Lysate Cell/Tissue Lysate (containing active lysosomes) Well_Total Total Activity Well: Lysate + Substrate Lysate->Well_Total Well_Inhibited Inhibited Activity Well: Lysate + Substrate + E64D Lysate->Well_Inhibited Substrate KFERQ-AMC Substrate (Non-fluorescent) Substrate->Well_Total Substrate->Well_Inhibited E64D E64D (Lysosomal Protease Inhibitor) E64D->Well_Inhibited CMA_Activity CMA-mediated Cleavage Well_Total->CMA_Activity No_Cleavage No Cleavage Well_Inhibited->No_Cleavage Fluorescence AMC Release (Fluorescent Signal) CMA_Activity->Fluorescence Calculation Net CMA Activity = Fluorescence(Total) - Fluorescence(Inhibited) Fluorescence->Calculation No_Fluorescence No/Low Fluorescence No_Cleavage->No_Fluorescence No_Fluorescence->Calculation

Caption: Logical Flow of the KFERQ-AMC Fluorogenic Assay.

References

Application Notes and Protocols for CA77.1 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CA77.1 is a potent, orally bioavailable, and brain-penetrant small molecule activator of chaperone-mediated autophagy (CMA).[1][2] It is a derivative of the compound AR7, developed to be suitable for in vivo applications.[2][3] this compound functions by increasing the expression and stability of the lysosome-associated membrane protein 2A (LAMP2A), which is the rate-limiting receptor for the CMA pathway.[3][4] By enhancing CMA, this compound facilitates the degradation of pathogenic protein products, such as tau, making it a promising therapeutic candidate for neurodegenerative disorders like Alzheimer's disease.[3][5] In animal studies, administration of this compound has been shown to improve neuropathology and behavior in mouse models of neurodegeneration.[2][5]

Mechanism of Action

Chaperone-mediated autophagy is a selective degradation pathway for soluble cytosolic proteins. The process begins with the recognition of a KFERQ-like pentapeptide motif in the substrate protein by the cytosolic chaperone Hsc70 (heat-shock cognate 71 kDa protein).[6] This chaperone-substrate complex then translocates to the lysosome, where it binds to the cytosolic tail of LAMP2A.[6][7] This binding event triggers the multimerization of LAMP2A, forming a translocation complex that allows the substrate protein to be internalized into the lysosome for degradation by lysosomal hydrolases.[6]

This compound activates this pathway by acting as an antagonist to the retinoic acid receptor alpha (RARα).[8] This interaction enhances the stability and lysosomal localization of LAMP2A, thereby increasing the overall capacity and activity of the CMA pathway.[4][8] This mechanism helps clear aggregated and misfolded proteins that are characteristic of many neurodegenerative diseases.[9]

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties and key in vivo studies of this compound in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterOral Gavage (10 mg/kg)Intravenous (1 mg/kg)Citation(s)
Cmax 3534 ng/g-[2][4]
Tmax 1 hour-[2][4]
T1/2 1.89 hours-[2][4]
AUClast 8338 h*ng/g-[2][4]
Brain Penetrance YesYes[1][2][6]

Table 2: Summary of this compound In Vivo Studies

Animal ModelAdministration RouteDosage & DurationKey FindingsCitation(s)
PS19 Transgenic Mice Oral Gavage30 mg/kg, daily for 6 monthsNormalized locomotor hyperactivity; reduced pathogenic tau conformations.[2][5]
Wild-type (C57BL/6J) Mice Intraperitoneal5 or 10 mg/kg, daily for 2 weeksActivated CMA in hippocampus and cortex.[4]
Aging (18-month-old C57BL/6) Mice Intraperitoneal10 mg/kg, daily for 4 weeksEvaluated for cognitive function and aggregate detection.[4]
TDP-43 Transgenic Mice Intraperitoneal10 mg/kg, daily for 8 weeksAssessed motor function and TDP-43 aggregation.[4]
KFERQ-Dendra Mice Intraperitoneal30 mg/kg, daily for 3 daysConfirmed activation of CMA in the hippocampus.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes two common methods for preparing this compound for oral administration in mice.

A. Aqueous Suspension Formulation This formulation is suitable for achieving a concentration of up to 2 mg/mL.[4]

  • Materials: this compound powder, Polyethylene glycol 300 (PEG300), Tween-80, sterile saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound powder.

    • To prepare a 2 mg/mL solution, sequentially add the following co-solvents in a 45:5:50 ratio (PEG300:Tween-80:Saline).

    • First, dissolve the this compound in PEG300.

    • Next, add Tween-80 to the solution and mix thoroughly until clear.

    • Finally, add the sterile saline to reach the final volume.

    • Sonicate the mixture to ensure a uniform suspension. Prepare fresh before use.

B. Corn Oil Formulation This formulation is an alternative for lipophilic compounds.[1]

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), Corn oil.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 7.4 mg/mL).[1]

    • Add the required volume of the DMSO stock solution to the appropriate volume of corn oil.

    • Mix thoroughly until a uniform suspension is achieved. The final concentration of DMSO should be kept low (e.g., ≤5%) to avoid toxicity.[4]

    • The mixed solution should be used immediately.[1]

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol provides a method for preparing this compound for systemic delivery via intraperitoneal injection.

  • Materials: this compound powder, DMSO, PEG300, Tween-80, sterile ddH₂O.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 7.5 mg/mL).[1]

    • To prepare a 1 mL working solution, take 50 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.[1]

    • Add 50 µL of Tween-80 to the system and mix again until clear.[1]

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[1]

    • Mix thoroughly. This solution should be used immediately for optimal results.[1]

Protocol 3: General In Vivo Administration Procedure

This protocol outlines the general steps for administering this compound to mice.

  • Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dosing Calculation: Calculate the volume of the prepared this compound formulation to administer based on the animal's body weight and the target dosage (e.g., in mg/kg). A typical administration volume for mice is 5-10 mL/kg.

  • Administration:

    • Oral Gavage: Use a proper-sized, blunt-tipped gavage needle. Gently restrain the mouse and insert the needle into the esophagus, delivering the dose directly into the stomach.

    • Intraperitoneal Injection: Gently restrain the mouse to expose the abdomen. Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution into the peritoneal cavity.

  • Monitoring: Following administration, monitor the animals for any adverse reactions. For chronic studies, record body weight and general health status regularly.[6]

Mandatory Visualizations

CA77_1_Signaling_Pathway cluster_extracellular Pharmacological Intervention cluster_cytosol Cytosol cluster_lysosome Lysosome CA77_1 This compound RARa RARα (Retinoic Acid Receptor α) CA77_1->RARa Antagonizes LAMP2A LAMP2A Receptor RARa->LAMP2A Represses Hsc70 Hsc70 Complex Hsc70-Substrate Complex Hsc70->Complex Substrate Misfolded Protein (KFERQ-like motif) Substrate->Complex Complex->LAMP2A Binds Degradation Protein Degradation LAMP2A->Degradation Translocates Substrate

Caption: Signaling pathway of this compound in activating Chaperone-Mediated Autophagy (CMA).

Experimental_Workflow cluster_prep Preparation cluster_admin In Vivo Phase cluster_analysis Analysis Formulation This compound Formulation (e.g., Oral Suspension) Administration Chronic Administration (Oral Gavage / i.p.) Formulation->Administration AnimalModel Select Animal Model (e.g., PS19 Mice) AnimalModel->Administration Behavior Behavioral Testing (e.g., Locomotor Activity) Administration->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Histo Histopathology/ Biochemistry Tissue->Histo Data Data Analysis Histo->Data

Caption: General experimental workflow for in vivo studies using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CA77.1 Concentration for Maximal CMA Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CA77.1 to activate Chaperone-Mediated Autophagy (CMA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful optimization of this compound concentration in your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration.

Question/Issue Possible Cause(s) Suggested Solution(s)
No significant increase in CMA activity is observed after this compound treatment. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type being used. 2. Inadequate Incubation Time: The duration of treatment may not be sufficient for CMA activation to become detectable. 3. Poor this compound Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.[1] 4. Cell Health: The cells may be unhealthy or stressed, impacting their ability to respond to CMA activation.1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your cell line.[2][3] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 16, 24 hours) to identify the optimal treatment duration.[2][3] 3. Ensure Proper Solubilization: Use fresh, high-quality DMSO to prepare stock solutions.[1] For in vivo formulations, follow recommended protocols involving PEG300, Tween-80, and saline or corn oil.[1][3] 4. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your CMA activity assay to ensure that the observed effects are not due to cytotoxicity.
High variability is observed between replicate experiments. 1. Inconsistent this compound Preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent results. 2. Inconsistent Cell Seeding Density: Differences in the number of cells plated can affect the response to this compound. 3. Edge Effects in Multi-well Plates: Cells in the outer wells of a plate may behave differently than those in the inner wells.1. Standardize Solution Preparation: Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments.[2] 2. Ensure Uniform Cell Seeding: Use a cell counter to accurately determine cell density and ensure even distribution when plating. 3. Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment.
Unexpected cytotoxicity is observed at higher this compound concentrations. 1. Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cell death. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be reaching toxic levels.1. Determine the Therapeutic Window: Perform a dose-response curve for cytotoxicity to identify the maximum non-toxic concentration of this compound for your cell line. 2. Maintain Low Solvent Concentration: Ensure that the final concentration of the solvent in your culture medium is well below its toxic threshold (typically <0.5% for DMSO).
This compound does not appear to increase LAMP2A expression. 1. Incorrect Antibody or Detection Method: The antibody used for Western blotting or immunofluorescence may not be specific or sensitive enough. 2. Insufficient Treatment Time: An increase in LAMP2A protein levels may require a longer incubation period.1. Validate Your Antibody: Use a validated antibody for LAMP2A and include appropriate positive and negative controls in your experiment. 2. Extend Incubation Time: Increase the duration of this compound treatment and assess LAMP2A levels at multiple time points.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic compound that activates chaperone-mediated autophagy (CMA) by increasing the expression of the lysosomal receptor for this pathway, LAMP2A, in lysosomes.[4][5][6] This enhancement of LAMP2A levels facilitates the degradation of toxic pathogenic protein products.[4][5]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: For in vitro experiments, a common starting concentration range for this compound is 0.1 µM to 30 µM.[2][3][7] The optimal concentration can vary depending on the cell type and experimental conditions, so a dose-response study is recommended.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro use, prepare a stock solution in fresh DMSO (e.g., 10 mM).[8] Aliquot the stock solution and store it at -80°C for up to two years or -20°C for up to one year, protected from light.[2] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1][3]

Q4: Does this compound affect macroautophagy?

A4: Studies have shown that this compound activates CMA without affecting macroautophagy.[1] For instance, treatment with 20 µM this compound for 6 hours did not alter LC3-II expression or autophagic flux in NIH 3T3 cells.[2][3]

Q5: Is this compound suitable for in vivo studies?

A5: Yes, this compound is a brain-penetrant and orally active compound with favorable pharmacokinetics, making it suitable for in vivo studies.[1][2][3][4][5] It has been successfully used in mouse models of neurodegenerative diseases.[2][4][7]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various experimental models.

Experimental ModelConcentration/DosageObserved EffectReference
NIH 3T3 cells with KFERQ-PS-Dendra reporter0-30 µM (16 hours)Dose-dependent activation of CMA.[2][3]
Primary cortical neurons0.1–5 µMDose-dependent enhancement of CMA activity.[3]
SH-SY5Y neuroblastoma cells0.1–5 µMDose-dependent enhancement of CMA activity.[3]
PS19 transgenic mouse model30 mg/kg (oral gavage, 6 months)Reduced locomotor hyperactivity and pathogenic tau conformations.[2][7]
Wild-type mice (C57BL/6J)10 mg/kg (single oral dose)Good brain penetrance and favorable pharmacokinetics.[2][3]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Study for this compound

Objective: To determine the optimal concentration of this compound for maximal CMA activation in a specific cell line.

Materials:

  • Cell line of interest (e.g., NIH 3T3 cells stably expressing a KFERQ-reporter)

  • Complete cell culture medium

  • This compound

  • DMSO (high-purity, fresh)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 96-well or 24-well)

  • Assay-specific reagents for measuring CMA activity (e.g., fluorescence microscopy for KFERQ-reporter, Western blot for LAMP2A)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO. From this stock, prepare a series of working solutions at different concentrations.

  • Treatment: The following day, replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20, 30 µM). Include a vehicle control (DMSO only) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the cells for a predetermined time (e.g., 16 hours).

  • CMA Activity Assessment: Measure CMA activity using a suitable assay. This could involve quantifying fluorescent puncta in cells expressing a KFERQ-reporter or measuring LAMP2A protein levels by Western blot.

  • Data Analysis: Plot the CMA activity as a function of this compound concentration to determine the optimal dose.

Protocol 2: Western Blot for LAMP2A Expression

Objective: To assess the effect of this compound on the expression of the CMA receptor, LAMP2A.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LAMP2A

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against LAMP2A overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the LAMP2A signal to the loading control to determine the relative change in expression.

Visualizations

CMA_Signaling_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome CA771 This compound LAMP2A_gene LAMP2A Gene (Transcription) CA771->LAMP2A_gene Upregulates Substrate KFERQ-motif Substrate Hsc70 Hsc70 Substrate->Hsc70 Binds Complex Substrate-Hsc70 Complex LAMP2A LAMP2A Receptor Complex->LAMP2A Binds LAMP2A_gene->LAMP2A Expresses Degradation Substrate Degradation LAMP2A->Degradation Translocates

Caption: this compound upregulates LAMP2A expression, enhancing CMA-mediated substrate degradation.

Optimization_Workflow Start Start: Select Cell Line DoseResponse Perform Dose-Response (0.1-30 µM this compound) Start->DoseResponse TimeCourse Perform Time-Course (e.g., 6-24h) DoseResponse->TimeCourse MeasureCMA Measure CMA Activity (e.g., KFERQ-reporter, LAMP2A levels) TimeCourse->MeasureCMA Analyze Analyze Data & Determine Optimal Concentration MeasureCMA->Analyze Validate Validate with Downstream Functional Assays Analyze->Validate End End: Optimized Protocol Validate->End

Caption: Workflow for optimizing this compound concentration to maximize CMA activation.

Troubleshooting_Tree Start Issue: No CMA Activation CheckConc Is this compound Concentration Optimized? Start->CheckConc CheckTime Is Incubation Time Sufficient? CheckConc->CheckTime Yes Sol_Dose Solution: Perform Dose-Response Study CheckConc->Sol_Dose No CheckSol Is this compound Fully Dissolved? CheckTime->CheckSol Yes Sol_Time Solution: Perform Time-Course Study CheckTime->Sol_Time No CheckHealth Are Cells Healthy? CheckSol->CheckHealth Yes Sol_Sol Solution: Use Fresh DMSO, Ensure Proper Mixing CheckSol->Sol_Sol No Sol_Health Solution: Check Cell Viability, Use Healthy Culture CheckHealth->Sol_Health No

Caption: A decision tree for troubleshooting lack of CMA activation with this compound.

References

Navigating the Nuances of CA77.1: A Technical Guide to Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the chaperone-mediated autophagy (CMA) activator, CA77.1, ensuring its stability and integrity throughout experimental procedures is paramount to obtaining reliable and reproducible results. This technical support center provides essential guidance on the degradation and stability of this compound, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Addressing Common Stability Issues

Unexpected or inconsistent results when using this compound can often be traced back to issues with its stability. This guide provides a systematic approach to troubleshooting common problems.

Observed Problem Potential Cause Recommended Action
Reduced or no biological activity in cell-based assays. Degradation of this compound in stock solution or working solution.1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light. 4. For working solutions in media, prepare them fresh before each experiment.
Precipitate formation in stock or working solutions. Poor solubility or solvent evaporation.1. Ensure the solvent is fresh and of high purity (e.g., anhydrous DMSO). 2. Briefly sonicate or warm the solution to aid dissolution. 3. Check for solvent evaporation, which can increase the concentration and lead to precipitation.
Inconsistent results between experimental replicates. Inconsistent handling of this compound solutions; degradation during the experiment.1. Standardize the preparation and handling of this compound solutions across all experiments. 2. Minimize the exposure of treated cells/animals to harsh conditions (e.g., prolonged light exposure). 3. For long-term experiments, consider the stability of this compound in the specific experimental medium and conditions.
Unexpected toxicity in cell cultures. High concentrations of solvent (e.g., DMSO) or degradation products.1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Use freshly prepared this compound solutions to minimize the presence of potential toxic degradation byproducts.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound powder?

A1: this compound powder is stable for at least four years when stored at -20°C.[1] It is shipped at room temperature, and this is suitable for short-term transport.[2] For long-term storage, it is crucial to keep it in a dry and dark environment.[2]

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and DMF.[1] For stock solutions, use anhydrous DMSO. MedChemExpress suggests that stock solutions can be stored at -80°C for up to two years or at -20°C for one year, protected from light.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]

Q3: Can I store my working solution of this compound in cell culture media?

A3: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. The stability of the compound in such conditions has not been widely reported, and hydrolysis or other degradation pathways may occur. Always prepare fresh working solutions from your stock solution immediately before each experiment.

Experimental Conditions

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound solutions from light.[3][5] Exposure to light, especially UV, can potentially lead to photodegradation. Conduct your experiments under subdued lighting conditions where possible and store solutions in amber vials or tubes wrapped in foil.

Q5: What is the known stability of this compound in different solvents?

A5: While specific stability data in various solvents is limited, DMSO is the most commonly recommended solvent for creating stable stock solutions.[1][2][4] The stability in other solvents, especially protic solvents, may be lower. If you need to use a different solvent system, it is advisable to conduct a preliminary stability study.

Q6: Are there any known incompatibilities of this compound with common labware?

A6: There are no specific incompatibilities reported with standard laboratory plastics (e.g., polypropylene, polystyrene) or glass. However, as with any small molecule, it is good practice to use high-quality, clean labware to prevent any potential adsorption or leaching issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication can be used to aid solubility if needed. e. Aliquot the stock solution into single-use, light-protected (e.g., amber) tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Assessing this compound Stability

A general workflow to assess the stability of this compound under specific experimental conditions can be performed using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: a. Prepare a solution of this compound in the desired experimental buffer or medium at the intended concentration. b. Divide the solution into multiple aliquots. Store one aliquot at -80°C as the time-zero control. c. Expose the other aliquots to the experimental conditions (e.g., 37°C incubation, light exposure).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: a. At each time point, inject the sample into an HPLC system equipped with a suitable C18 column. b. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from potential degradants. c. Monitor the elution profile using a UV detector at one of the absorbance maxima of this compound (e.g., 269 nm or 363 nm).[1]

  • Data Analysis: a. Compare the peak area of this compound at each time point to the time-zero control. b. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the mechanism of action of this compound, a general experimental workflow for stability testing, and a troubleshooting decision tree.

CMA_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Protein (with KFERQ-like motif) HSC70 HSC70 (Chaperone) Substrate->HSC70 Recognition Complex Substrate-HSC70 Complex HSC70->Complex LAMP2A LAMP2A Receptor Complex->LAMP2A Binding Translocon Translocation Complex Complex->Translocon Unfolding & Translocation LAMP2A->Translocon Multimerization Degradation Degradation by Lysosomal Proteases Translocon->Degradation CA771 This compound CA771->LAMP2A Increases Expression and Stability

Caption: Mechanism of action of this compound in the Chaperone-Mediated Autophagy (CMA) pathway.

Stability_Workflow start Prepare this compound Solution in Experimental Medium t0 Time-Zero Sample (Store at -80°C) start->t0 expose Expose Samples to Experimental Conditions (e.g., 37°C, light) start->expose hplc Analyze by HPLC-UV t0->hplc collect Collect Samples at Various Time Points expose->collect collect->hplc analyze Compare Peak Area to T0 hplc->analyze result Determine % Degradation analyze->result

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree start Inconsistent or Negative Results? check_sol Is the stock solution old or frequently freeze-thawed? start->check_sol fresh_sol Prepare fresh stock solution and aliquot. check_sol->fresh_sol Yes check_precip Is there visible precipitate? check_sol->check_precip No final_check Re-evaluate experimental setup and controls. fresh_sol->final_check solubility Check solvent quality. Warm or sonicate briefly. check_precip->solubility Yes check_light Are solutions and experiments protected from light? check_precip->check_light No solubility->final_check protect_light Use amber tubes and minimize light exposure. check_light->protect_light No check_light->final_check Yes protect_light->final_check

Caption: Troubleshooting decision tree for experiments involving this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypic Results with CA77.1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CA77.1, a potent, brain-penetrant, and orally active activator of Chaperone-Mediated Autophagy (CMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic compound that activates CMA by increasing the expression and stability of the lysosomal receptor for this pathway, Lysosome-Associated Membrane Protein 2A (LAMP2A).[1][2] This enhancement of LAMP2A levels at the lysosomal membrane facilitates the degradation of specific cytosolic proteins containing a KFERQ-like motif.

Q2: What are the expected phenotypic outcomes of this compound treatment?

A2: In appropriate experimental models, this compound is expected to increase CMA activity, leading to enhanced degradation of CMA substrate proteins.[3] In neurodegenerative disease models, this can manifest as reduced levels of pathogenic proteins, such as tau, and subsequent amelioration of disease-related neuropathology and behavioral deficits.[2][3]

Q3: Is this compound known to have off-target effects?

A3: Current literature suggests that this compound is specific for CMA and does not significantly affect macroautophagy.[2][4] However, as with any small molecule, off-target effects cannot be entirely ruled out and should be considered when interpreting unexpected results. It is crucial to include appropriate controls to validate that the observed phenotype is a direct result of CMA activation.

Q4: What is the recommended concentration range for in vitro experiments?

A4: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended, typically within the range of 1 µM to 30 µM.[2][3]

Q5: How should this compound be prepared and stored?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For long-term storage, the stock solution should be stored at -20°C or -80°C and protected from light.[3] Repeated freeze-thaw cycles should be avoided.[4] When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control with the same DMSO concentration.

Troubleshooting Guide for Unexpected Phenotypic Results

Issue 1: No observable increase in CMA activity.

Possible Cause 1: Suboptimal concentration of this compound.

  • Troubleshooting Step: Perform a dose-response experiment with a wider range of this compound concentrations.

Possible Cause 2: Insufficient treatment time.

  • Troubleshooting Step: Conduct a time-course experiment to determine the optimal duration of treatment for your specific cell type and experimental endpoint.

Possible Cause 3: Issues with this compound solubility or stability.

  • Troubleshooting Step: Ensure proper dissolution of this compound in fresh, high-quality DMSO.[4] Prepare fresh working solutions for each experiment.

Possible Cause 4: The cell line is not responsive to this compound.

  • Troubleshooting Step: Verify the expression of key CMA components, such as LAMP2A and HSC70, in your cell line.

Possible Cause 5: Problems with the CMA activity assay.

  • Troubleshooting Step: Review the experimental protocol for the CMA activity assay (e.g., KFERQ-reporter assay) and ensure all steps are performed correctly. Include positive and negative controls for CMA modulation if available.

Issue 2: Increased cell death or cytotoxicity observed.

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Step: Lower the concentration of this compound. Although reported to have low cytotoxicity, very high concentrations may be toxic to some cell lines.[3]

Possible Cause 2: Solvent (DMSO) toxicity.

  • Troubleshooting Step: Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control.

Possible Cause 3: Off-target effects.

  • Troubleshooting Step: To confirm that the observed cytotoxicity is not due to an off-target effect, consider using a structurally unrelated CMA activator as a positive control or using siRNA to knock down LAMP2A to see if this rescues the phenotype.

Issue 3: Unexpected changes in protein levels unrelated to known CMA substrates.

Possible Cause 1: Indirect effects of CMA activation.

  • Troubleshooting Step: CMA activation can have broad effects on cellular proteostasis. Consider that the observed changes may be downstream consequences of enhanced degradation of a key regulatory protein that is a CMA substrate.

Possible Cause 2: Crosstalk with other cellular pathways.

  • Troubleshooting Step: Investigate potential crosstalk between CMA and other protein degradation pathways, such as the ubiquitin-proteasome system or macroautophagy.

Possible Cause 3: Experimental artifacts.

  • Troubleshooting Step: Verify the unexpected protein level changes with an alternative method (e.g., if initially observed by western blot, confirm with immunofluorescence or mass spectrometry).

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

ParameterRecommended Range/ValueNotes
Concentration 1 µM - 30 µMOptimal concentration is cell-type dependent.
Treatment Time 6 - 24 hoursOptimal time is endpoint-dependent.
Solvent DMSOUse fresh, high-quality DMSO.
Vehicle Control Same concentration of DMSO as in the highest this compound treatment.Essential for all experiments.

Table 2: In Vivo Experimental Parameters for this compound in a Mouse Model of Alzheimer's Disease

ParameterReported ValueNotes
Dose 30 mg/kgAdministered orally.[2]
Administration Route Oral gavage[2]
Treatment Duration 6 monthsFor chronic studies.[2]
Vehicle Varies by study; ensure appropriate vehicle control.

Experimental Protocols

Protocol 1: Assessment of CMA Activity using a KFERQ-Reporter Assay

This protocol is adapted from established methods using fluorescent reporters containing a KFERQ-like motif (e.g., KFERQ-PS-Dendra2).

  • Cell Culture and Transfection:

    • Plate cells at an appropriate density in a glass-bottom dish suitable for live-cell imaging.

    • Transfect cells with the KFERQ-reporter plasmid using a suitable transfection reagent.

    • Allow cells to express the reporter for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.

    • Replace the medium in the cell culture dish with the medium containing this compound or vehicle control.

    • Incubate for the desired treatment time (e.g., 16 hours).

  • Image Acquisition:

    • Use a confocal or high-content imaging system to acquire images of the cells.

    • For photo-switchable reporters like Dendra2, follow the manufacturer's protocol for photo-conversion.

    • Acquire images in the appropriate fluorescent channels.

  • Image Analysis:

    • Identify and count the number of fluorescent puncta (representing lysosomes with accumulated reporter) per cell.

    • Quantify the average number of puncta per cell for each treatment condition.

    • An increase in the number of puncta in this compound-treated cells compared to vehicle-treated cells indicates CMA activation.

Protocol 2: Western Blot Analysis of LAMP2A Levels
  • Cell Lysis:

    • Treat cells with this compound or vehicle control as described above.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LAMP2A overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Analysis:

    • Quantify the band intensity for LAMP2A and a loading control (e.g., GAPDH or β-actin).

    • Normalize the LAMP2A signal to the loading control.

    • An increase in the normalized LAMP2A signal in this compound-treated cells indicates an upregulation of the CMA receptor.

Visualizations

Signaling_Pathway cluster_lysosome Lysosomal Membrane CA77_1 This compound LAMP2A_receptor LAMP2A Receptor (inactive) CA77_1->LAMP2A_receptor increases expression & stability Lysosome Lysosome Degradation Protein Degradation Lysosome->Degradation LAMP2A_active LAMP2A Receptor (active/stabilized) LAMP2A_receptor->LAMP2A_active LAMP2A_active->Lysosome translocates substrate into CMA_substrate CMA Substrate (KFERQ-motif protein) CMA_substrate->LAMP2A_active binds to

Caption: Mechanism of action of this compound in activating Chaperone-Mediated Autophagy.

Experimental_Workflow start Start Experiment cell_culture Cell Culture start->cell_culture treatment Treat with this compound or Vehicle cell_culture->treatment endpoint Endpoint Assay treatment->endpoint cma_assay CMA Activity Assay (e.g., KFERQ-reporter) endpoint->cma_assay Option 1 western_blot Western Blot (e.g., for LAMP2A) endpoint->western_blot Option 2 phenotypic_assay Phenotypic Assay (e.g., cell viability) endpoint->phenotypic_assay Option 3 data_analysis Data Analysis cma_assay->data_analysis western_blot->data_analysis phenotypic_assay->data_analysis interpretation Interpret Results data_analysis->interpretation troubleshooting Troubleshooting Guide interpretation->troubleshooting If unexpected Troubleshooting_Logic start Unexpected Result Observed check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality (this compound, antibodies, etc.) check_protocol->check_reagents check_controls Examine Controls (Vehicle, Positive/Negative) check_reagents->check_controls is_reproducible Is the result reproducible? check_controls->is_reproducible yes Yes is_reproducible->yes  Yes no No is_reproducible->no No   consider_biology Consider Biological Explanation (Off-target, indirect effects) yes->consider_biology investigate_artifact Investigate Experimental Artifact no->investigate_artifact end Conclusion investigate_artifact->end consider_biology->end

References

Technical Support Center: How to Control for Potential Cytotoxicity of a Novel Compound (e.g., CA77.1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to assess and control for the potential cytotoxicity of novel compounds like CA77.1. It includes troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is cytotoxicity and why is it crucial to test for it with a new compound like this compound?

A1: Cytotoxicity is the quality of a substance to be toxic to cells, leading to cell damage or death.[1][2] It is a critical parameter in drug discovery and development for several reasons:

  • Safety Assessment: To identify compounds that may have adverse effects on healthy cells.[2]

  • Therapeutic Potential: To discover compounds that can selectively kill target cells, such as in cancer research.[2][3]

  • Dose Determination: To establish a therapeutic window and determine safe dosage ranges for further studies.[2]

Early assessment of cytotoxicity helps to eliminate compounds with unfavorable toxicity profiles, saving time and resources.[4] It is recommended to use multiple assays that measure different cellular parameters to get a comprehensive understanding of a compound's cytotoxic potential.[5]

Q2: I'm seeing high variability in my cytotoxicity assay results between replicate wells. What could be the cause?

A2: High variability can obscure the true effect of your test compound. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate. Ensure you have a single-cell suspension and mix gently before and during plating.

  • Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents. Calibrate your pipettes regularly and use consistent technique.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and your compound, affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Compound Precipitation: The compound may not be fully soluble in the culture medium, leading to uneven exposure. Visually inspect for precipitates and consider using a lower concentration or a different solvent.

Q3: My initial results with this compound show over 100% cell viability compared to the vehicle control. Is this possible?

A3: This is a known phenomenon that can arise from several factors:

  • Increased Metabolic Activity: The compound might boost the metabolic rate of the cells without increasing cell number. Assays like the MTT or MTS assay measure metabolic activity, which can lead to a higher signal.[6]

  • Hormetic Effects: Some compounds can have a stimulatory effect on cell proliferation at low concentrations.[6]

  • Assay Interference: The compound itself might interfere with the assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT, MTS) to formazan, leading to a false positive signal for viability.[7]

Troubleshooting Steps:

  • Cell-Free Control: Run a control with your compound in cell-free media to see if it directly reacts with the assay reagents.[7]

  • Orthogonal Assay: Use a different type of assay to confirm the results. For instance, if you used a metabolic assay, try a membrane integrity assay (like LDH release) or a direct cell counting method (like Trypan Blue exclusion).[5][6]

Q4: How do I distinguish between apoptosis and necrosis induced by this compound?

A4: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct processes. Several assays can differentiate between them:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.[8][9]

    • Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis.[8]

    • Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[8]

  • Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway.[10][11] Measuring the activity of caspases (e.g., Caspase-3, -7, -8, -9) can confirm apoptosis.[10][12]

The combination of Annexin V and a viability dye like PI or 7-AAD allows for the distinction between live, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during cytotoxicity testing.

Problem Potential Cause(s) Recommended Solution(s)
Low Absorbance/Fluorescence Signal - Insufficient cell number. - Assay reagent degradation. - Incorrect incubation time.- Optimize cell seeding density. - Use fresh assay reagents and store them properly. - Perform a time-course experiment to determine the optimal incubation period.
High Background Signal - Contamination (microbial or chemical). - Media components interfering with the assay. - Test compound is colored or fluorescent.- Maintain sterile technique. - Test the medium alone with the assay reagent to check for interference.[7] - Include a "compound only" control (no cells) and subtract its signal from the experimental wells.[7]
Inconsistent IC50 Values - Cell passage number and health. - Inconsistent compound dilutions. - Different assay incubation times.- Use cells within a consistent and low passage number range. - Prepare fresh serial dilutions for each experiment. - Standardize all incubation times.

Experimental Protocols & Data Presentation

Initial Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[15][16][17] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[16][17]

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process by 50%.[5][19] It is a common metric for cytotoxicity.[19]

Cell Line Treatment Time (hours) IC50 of this compound (µM) IC50 of Positive Control (e.g., Staurosporine) (µM)
Cell Line A24Example: 15.2Example: 0.8
Cell Line A48Example: 8.5Example: 0.5
Cell Line B24Example: 22.7Example: 1.2
Cell Line B48Example: 12.1Example: 0.9
Mechanistic Assays

If initial screening indicates cytotoxicity, further assays can elucidate the mechanism.

1. Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)

Protocol:

  • Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.[20]

  • Analyze by flow cytometry.

Data Presentation:

Treatment % Live Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+) % Necrotic (Annexin V-/PI+)
Vehicle ControlExample: 95%Example: 2%Example: 1%Example: 2%
This compound (IC50)Example: 40%Example: 35%Example: 20%Example: 5%
Positive ControlExample: 10%Example: 50%Example: 35%Example: 5%
2. Caspase-3/7 Activity Assay

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat with this compound and controls.

  • Add a luminogenic caspase-3/7 substrate.

  • Incubate at room temperature.

  • Measure luminescence with a plate reader.

Data Presentation:

Treatment Relative Luminescence Units (RLU) Fold Change vs. Vehicle
Vehicle ControlExample: 1,5001.0
This compound (IC50)Example: 12,0008.0
Positive ControlExample: 15,00010.0
3. Reactive Oxygen Species (ROS) Assay

Protocol:

  • Treat cells with this compound.

  • Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).[21]

  • Measure fluorescence using a microplate reader or flow cytometer.

Data Presentation:

Treatment Mean Fluorescence Intensity Fold Change vs. Vehicle
Vehicle ControlExample: 5001.0
This compound (IC50)Example: 4,5009.0
Positive Control (e.g., H2O2)Example: 6,00012.0
4. Mitochondrial Membrane Potential (MMP) Assay

Protocol:

  • Treat cells with this compound.

  • Stain cells with a potentiometric dye (e.g., TMRE or JC-1).[22][23]

  • Analyze by flow cytometry or fluorescence microscopy.

Data Presentation:

Treatment % Cells with Depolarized Mitochondria
Vehicle ControlExample: 5%
This compound (IC50)Example: 60%
Positive Control (e.g., CCCP)Example: 85%

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis Start Start with this compound DoseResponse Dose-Response & Time-Course (e.g., MTT Assay) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 ApoptosisNecrosis Apoptosis vs. Necrosis (Annexin V/PI) IC50->ApoptosisNecrosis If cytotoxic Caspase Caspase Activity (Caspase-Glo) ApoptosisNecrosis->Caspase If apoptotic ROS ROS Production (DCFDA Assay) Caspase->ROS MMP Mitochondrial Health (TMRE/JC-1 Assay) ROS->MMP Analysis Comprehensive Cytotoxicity Profile MMP->Analysis

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Troubleshooting Logic for High Viability Readings

G Start Observation: >100% Viability CheckInterference Run Cell-Free Control (Compound + Assay Reagent) Start->CheckInterference Interference Result: Direct Reaction CheckInterference->Interference Yes NoInterference Result: No Reaction CheckInterference->NoInterference No Solution1 Action: Subtract background from 'compound-only' control Interference->Solution1 Solution2 Action: Switch to an orthogonal assay (e.g., LDH, Cell Counting) Interference->Solution2 CheckMetabolism Hypothesis: Increased Metabolism or Hormetic Effect NoInterference->CheckMetabolism ConfirmProliferation Action: Perform direct cell counting or a proliferation assay (e.g., EdU) CheckMetabolism->ConfirmProliferation

Caption: Troubleshooting decision tree for unexpectedly high cell viability.

Simplified Apoptosis Signaling Pathway

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria ROS ↑ ROS Mitochondria->ROS MMP_Loss ↓ MMP Mitochondria->MMP_Loss Casp9 Caspase-9 Activation MMP_Loss->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by a compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CA77.1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with CA77.1.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that affect its bioavailability?

A1: this compound is a BCS Class IV compound, characterized by both low aqueous solubility and low intestinal permeability. Its high molecular weight and lipophilicity contribute to poor absorption from the gastrointestinal tract. These factors are the primary reasons for its low oral bioavailability.

Q2: What are the initial recommended formulation strategies for improving this compound bioavailability?

A2: For initial in vivo studies, we recommend exploring lipid-based formulations and amorphous solid dispersions. Lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and absorption. Amorphous solid dispersions with suitable polymers can prevent crystallization and improve the dissolution rate.

Q3: Are there any known metabolic pathways that significantly impact the first-pass metabolism of this compound?

A3: Preliminary in vitro studies suggest that this compound is a substrate for CYP3A4 enzymes in the liver and intestinal wall. Therefore, co-administration with CYP3A4 inhibitors may be a potential strategy to reduce first-pass metabolism, but this should be carefully evaluated for potential drug-drug interactions.

Q4: How can I accurately quantify this compound concentrations in plasma samples?

A4: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is the gold standard for quantifying this compound in biological matrices. Ensure proper sample preparation, including protein precipitation and possibly solid-phase extraction, to achieve the required sensitivity and accuracy.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations between subjects.
  • Possible Cause 1: Inconsistent Formulation.

    • Solution: Ensure the formulation is homogenous and that the dosing procedure is consistent across all subjects. For oral gavage, verify the compound is uniformly suspended or dissolved.

  • Possible Cause 2: Food Effect.

    • Solution: Standardize the feeding schedule of the animals. The presence of food can significantly alter the absorption of lipophilic compounds like this compound. Conduct pilot studies in both fasted and fed states to characterize the food effect.

  • Possible Cause 3: Genetic Polymorphisms in Transporters/Enzymes.

    • Solution: While more complex to address, consider if the animal strain used has known polymorphisms in drug-metabolizing enzymes or transporters that could affect this compound disposition.

Issue 2: No detectable or very low plasma concentrations of this compound after oral administration.
  • Possible Cause 1: Poor Aqueous Solubility.

    • Solution: The compound may be precipitating in the gastrointestinal tract. Consider micronization or nano-milling of the drug substance to increase the surface area for dissolution. Amorphous solid dispersions are also a key strategy to investigate.

  • Possible Cause 2: Low Permeability.

    • Solution: Investigate the use of permeation enhancers. However, these must be used with caution due to the potential for intestinal toxicity. Alternatively, explore formulation strategies that can exploit lymphatic transport, such as lipid-based formulations.

  • Possible Cause 3: Extensive First-Pass Metabolism.

    • Solution: Co-administer this compound with a known inhibitor of CYP3A4 (in preclinical models, ketoconazole is often used as a reference inhibitor) to assess the impact of first-pass metabolism.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, Oral Gavage, 10 mg/kg)
FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC)25 ± 82.0150 ± 45100
Lipid-Based Formulation (SEDDS)150 ± 351.5950 ± 120633
Amorphous Solid Dispersion (with PVP-VA)210 ± 501.01300 ± 210867
Intravenous Solution (for reference)1200 ± 1500.12500 ± 300N/A

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)
  • Materials: this compound, Polyvinylpyrrolidone-vinyl acetate copolymer (PVP-VA), Dichloromethane (DCM), Rotary evaporator, High-vacuum pump.

  • Procedure:

    • Dissolve 1 part this compound and 3 parts PVP-VA in a sufficient volume of DCM to achieve a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent at 40°C under reduced pressure until a thin film is formed on the flask wall.

    • Further dry the film under a high-vacuum pump for 24 hours to remove any residual solvent.

    • Scrape the dried ASD from the flask and store it in a desiccator.

    • Characterize the ASD for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Dosing:

    • Oral Group: Prepare a suspension of the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration of 2 mg/mL. Administer a 10 mg/kg dose via oral gavage.

    • Intravenous Group: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) to a final concentration of 1 mg/mL. Administer a 1 mg/kg dose via the tail vein.

  • Blood Sampling: Collect approximately 0.2 mL of blood from the saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision & Optimization start This compound API formulation Formulation Strategies (ASD, SEDDS, Nano-milling) start->formulation characterization Physicochemical Characterization (Solubility, Dissolution, Stability) formulation->characterization dosing Dosing in Animal Model (e.g., Rat) characterization->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc evaluation Evaluate Bioavailability pk_calc->evaluation decision Bioavailability Goal Met? evaluation->decision optimization Optimize Formulation decision->optimization No lead_formulation Lead Formulation Identified decision->lead_formulation Yes optimization->formulation

Caption: Workflow for enhancing the in vivo bioavailability of this compound.

troubleshooting_flow start Low Bioavailability Observed check_solubility Is Dissolution Rate-Limiting? start->check_solubility check_permeability Is Permeability Rate-Limiting? check_solubility->check_permeability No solubility_strategies Enhance Solubility: - Amorphous Solid Dispersions - Micronization/Nanonization - Lipid-Based Formulations check_solubility->solubility_strategies Yes check_metabolism Is First-Pass Metabolism High? check_permeability->check_metabolism No permeability_strategies Enhance Permeability: - Permeation Enhancers (with caution) - Lipid-Based Formulations (Lymphatic Uptake) check_permeability->permeability_strategies Yes metabolism_strategies Reduce Metabolism: - Co-administer with Enzyme Inhibitors (e.g., CYP3A4 inhibitors) check_metabolism->metabolism_strategies Yes re_evaluate Re-evaluate In Vivo solubility_strategies->re_evaluate permeability_strategies->re_evaluate metabolism_strategies->re_evaluate

Caption: Troubleshooting decision tree for low this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor (TF) kinase2->tf Phosphorylates tf_n Activated TF tf->tf_n Translocates gene Target Gene Expression tf_n->gene Induces/Represses ca771 This compound ca771->receptor Binds and Activates

Caption: Hypothetical signaling pathway activated by this compound.

Technical Support Center: CA77.1 Experiment Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the Chaperone-Mediated Autophagy (CMA) activator, CA77.1, who are not observing the expected increase in LAMP2A protein levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect LAMP2A?

This compound is a synthetic, brain-penetrant small molecule that potently activates Chaperone-Mediated Autophagy (CMA).[1][2] Its mechanism of action involves increasing the expression of the Lysosome-Associated Membrane Protein 2A (LAMP2A), which is the receptor for CMA and the rate-limiting component of this pathway.[1][2][3][4] Therefore, successful treatment with this compound should lead to a detectable increase in total cellular or lysosomal LAMP2A levels.

Q2: What is the primary mechanism by which this compound increases LAMP2A?

This compound is a derivative of earlier compounds that were found to modulate CMA.[2] While the complete signaling cascade is an area of active research, evidence suggests that these compounds can lead to higher levels of the LAMP2A receptor in lysosomes. This upregulation is, at least in part, due to transcriptional changes.[5]

Q3: I treated my cells with this compound but my Western blot shows no increase in LAMP2A. What are the general areas that could have gone wrong?

Failure to observe an increase in LAMP2A can typically be traced to one of four areas:

  • Reagent Integrity: Issues with the this compound compound or the antibodies used for detection.

  • Experimental Protocol: Sub-optimal conditions related to cell culture, compound dosage, or treatment duration.

  • Protein Analysis Technique: Problems with the specific steps of the measurement assay, most commonly Western blotting for a membrane protein.

  • Data Interpretation: Incorrect quantification or comparison of results.

Troubleshooting Guide: No Increased LAMP2A Expression

Section 1: Reagent and Compound Integrity

Question: How can I be sure my this compound compound is active?

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solutions:

    • Storage: this compound should be stored under the manufacturer's recommended conditions, typically at -20°C or -80°C and protected from light.[2] Avoid repeated freeze-thaw cycles.

    • Solubilization: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your culture medium. Prepare fresh dilutions for each experiment.

    • Positive Control: If possible, use a previously validated batch of this compound or a different known CMA activator as a positive control.

Question: Could my LAMP2A antibody be the problem?

  • Possible Cause: The antibody may have low affinity, be non-specific, or have lost activity. Antibody performance is critical for reliable results.

  • Solutions:

    • Validation: Use an antibody that has been validated for the intended application (e.g., Western blotting) and species. Several studies have successfully used commercial LAMP2A antibodies.[6][7][8][9] However, it is crucial to verify specificity, as some antibodies may show off-target reactivity.[6][7][10]

    • Storage and Handling: Store the antibody at the recommended temperature and avoid multiple freeze-thaw cycles. Prepare fresh working dilutions and do not reuse them.[11]

    • Positive Control Lysate: Run a Western blot with a lysate from a cell line or tissue known to express high levels of LAMP2A to confirm the antibody is working.

    • Test a Different Antibody: If problems persist, try a different LAMP2A antibody from a reputable supplier.

Section 2: Experimental Protocol

Question: Are my cell culture and treatment conditions appropriate?

  • Possible Cause: The cell type, confluency, or treatment parameters (dose and duration) may not be optimal for observing the effect.

  • Solutions:

    • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect cellular processes, including autophagy.

    • Dose-Response: Perform a dose-response experiment. While a concentration of 10-20 µM has been shown to be effective in some cell lines, the optimal concentration may vary.[2][12]

    • Time-Course: The effect of this compound is time-dependent. An incubation time of 16 hours has been reported to be effective.[2][12] Consider performing a time-course experiment (e.g., 8, 16, 24 hours) to find the optimal window for your specific cell line.

Question: Is my cell lysis protocol optimized for LAMP2A, a membrane protein?

  • Possible Cause: Standard lysis buffers may not efficiently extract membrane proteins, leading to the loss of LAMP2A in the insoluble pellet.

  • Solutions:

    • Use Appropriate Buffers: Employ a lysis buffer specifically designed for membrane protein extraction, which typically contains stronger detergents (e.g., Triton X-100 or RIPA buffer).[13][14]

    • Include Inhibitors: Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[13][15]

    • Mechanical Disruption: Supplement chemical lysis with mechanical disruption, such as sonication or homogenization on ice, to ensure complete membrane breakdown.[16]

    • Check the Insoluble Pellet: After lysing and centrifuging your cells, try resuspending the insoluble pellet in a strong solubilizing buffer (like a urea-based buffer or SDS-PAGE loading buffer), and run it on your Western blot. If you see a signal here, your initial lysis was incomplete.[17]

Section 3: Western Blotting Technique

Question: My LAMP2A signal is very weak or absent in all lanes. What should I check?

  • Possible Cause: This could be due to low protein load, inefficient transfer from the gel to the membrane, or issues with antibody incubation or signal detection.

  • Solutions:

    • Protein Quantification: Accurately measure the protein concentration in your lysates (e.g., using a BCA assay) and ensure you are loading a sufficient amount (typically 15-30 µg per lane).[11]

    • Transfer Efficiency:

      • Confirm that your transfer sandwich is assembled correctly, with no trapped air bubbles.[18][19]

      • Optimize the transfer time and voltage. For larger proteins, a longer transfer time or the addition of a small amount of SDS to the transfer buffer may be necessary.[11]

      • After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across the gel.[18][19]

    • Antibody Concentration: Optimize the concentration of both your primary and secondary antibodies. A concentration that is too low will result in a weak signal, while one that is too high can cause high background.[11][20][21] Perform a titration to find the optimal dilution.

    • Incubation Time: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[11]

    • Detection Reagents: Ensure your ECL substrate is not expired and has been stored correctly.[22][23]

Experimental Protocols

Protocol 1: this compound Treatment and Lysate Preparation for LAMP2A
  • Cell Seeding: Plate cells to reach 60-70% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).

  • Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (medium with the same concentration of DMSO). Incubate for the desired duration (e.g., 16 hours).

  • Cell Harvesting:

    • Place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold membrane protein lysis buffer (e.g., RIPA buffer) containing a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis & Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate briefly on ice to shear DNA and further disrupt membranes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Quantification: Determine the protein concentration using a BCA assay.

Protocol 2: Western Blotting for LAMP2A
  • Sample Preparation: Mix the desired amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 10% or 12%) and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary LAMP2A antibody diluted in blocking buffer. This is often done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a chemiluminescence detector.

  • Analysis: Quantify the band intensity using image analysis software. Normalize the LAMP2A signal to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound from published literature. Note that optimal conditions should be determined empirically for your specific experimental system.

ParameterReported ValueCell Line ExampleReference
Effective Concentration 10 - 30 µMNIH 3T3[2][12]
Incubation Time 16 hoursNIH 3T3[2][12]
In Vivo Administration 30 mg/kg (oral gavage)PS19 Mice[2]

Visualizations

CMAPathway cluster_cytosol Cytosol cluster_lysosome Lysosome CA771 This compound LAMP2A LAMP2A Receptor CA771->LAMP2A Upregulates Expression Substrate KFERQ-motif Substrate Protein Complex Substrate-Hsc70 Complex Substrate->Complex binds Hsc70 Hsc70 Chaperone Hsc70->Complex binds Complex->LAMP2A Binds to Degradation Protein Degradation LAMP2A->Degradation Translocates Substrate

Caption: Signaling pathway of Chaperone-Mediated Autophagy (CMA) activated by this compound.

ExperimentalWorkflow A 1. Seed Cells (Target 60-70% confluency) B 2. Treat with this compound (Include vehicle control) A->B C 3. Incubate (e.g., 16 hours) B->C D 4. Harvest & Lyse Cells (Use membrane extraction buffer) C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Western Blot (SDS-PAGE & Transfer) E->F G 7. Probe with Antibodies (Anti-LAMP2A & Loading Control) F->G H 8. Detect & Analyze (Quantify Bands) G->H

Caption: Experimental workflow for assessing the effect of this compound on LAMP2A levels.

TroubleshootingFlow start No Increase in LAMP2A Observed q1 Is the LAMP2A Ab validated & working? start->q1 q2 Is the this compound compound active? q1->q2 Yes sol1 Check Ab with positive control lysate. Test a different Ab. q1->sol1 No q3 Is the lysis protocol optimized for membrane proteins? q2->q3 Yes sol2 Check storage/handling. Use fresh stock. q2->sol2 No q4 Was protein transfer (Western) efficient? q3->q4 Yes sol3 Use RIPA/membrane buffer. Check insoluble pellet. q3->sol3 No q5 Are treatment dose and time optimized? q4->q5 Yes sol4 Check Ponceau S stain. Optimize transfer conditions. q4->sol4 No sol5 Perform dose-response and time-course. q5->sol5 No

References

Common pitfalls in experiments involving CA77.1.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CA77.1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this potent chaperone-mediated autophagy (CMA) activator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, brain-penetrant, and orally active small molecule activator of chaperone-mediated autophagy (CMA).[1][2][3] Its primary mechanism of action is to increase the expression of the lysosomal receptor for this pathway, Lysosome-Associated Membrane Protein 2A (LAMP2A), in lysosomes.[3][4] By upregulating LAMP2A, this compound enhances the selective degradation of cytosolic proteins containing a KFERQ-like motif, a process that is often impaired in aging and neurodegenerative diseases.[5][6][7]

Q2: What are the key differences between this compound and its precursor, AR7?

A2: this compound is a derivative of AR7. While AR7 shows potent CMA activation in vitro, it is not suitable for in vivo use. This compound was developed to overcome this limitation, demonstrating brain penetrance and favorable pharmacokinetics, making it suitable for animal studies.[3]

Q3: Does this compound affect other forms of autophagy, such as macroautophagy?

A3: At effective concentrations for CMA activation, this compound has been shown to not affect macroautophagy. For instance, treatment of NIH 3T3 cells with 20 μM this compound for 6 hours did not alter LC3-II expression or autophagic flux.[1] This selectivity is a critical consideration for experimental design to ensure that observed effects are specifically due to CMA activation.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 1 year.[2] It is important to protect the compound from light.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no CMA activation in vitro 1. Suboptimal concentration: The effective concentration of this compound can vary between cell lines.Perform a dose-response experiment (e.g., 0-30 µM) to determine the optimal concentration for your specific cell line.[1]
2. Insufficient treatment time: CMA activation is time-dependent.Conduct a time-course experiment (e.g., 6, 12, 16, 24 hours) to identify the optimal incubation period.[1]
3. Low basal CMA activity: Some cell lines may have inherently low levels of CMA, making it difficult to detect activation.Consider using a positive control for CMA induction, such as serum starvation, to ensure the assay is working. Alternatively, use a cell line known to have robust CMA activity.[6]
4. Issues with LAMP2A detection: Poor antibody quality or incorrect western blotting technique can lead to inaccurate measurement of LAMP2A upregulation.Use a validated antibody for LAMP2A. Ensure proper protein extraction, loading, and transfer conditions. Include a positive control cell lysate with known LAMP2A expression.
Precipitation of this compound in culture medium 1. Poor solubility: this compound has limited solubility in aqueous solutions.Prepare a concentrated stock solution in 100% DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Vortex the diluted solution thoroughly before adding to the cells. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Inconsistent results in in vivo studies 1. Improper formulation: The method of preparing the dosing solution is critical for bioavailability.For oral gavage, a common formulation involves dissolving this compound in DMSO and then creating a suspension with vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[2][8] Ensure the solution is homogenous before administration.
2. Incorrect dosage or administration route: The effective dose can vary depending on the animal model and the intended therapeutic effect.Refer to published studies for appropriate dosage ranges. For example, oral gavage at 10-30 mg/kg has been used in mice.[1][8]
3. Variability in animal models: Age, sex, and genetic background of the animals can influence the outcome.Use age- and sex-matched animals for control and treatment groups. Ensure the animal model is appropriate for studying CMA-related pathologies.
Observed cytotoxicity in cell culture 1. High concentration of this compound: Although generally well-tolerated, very high concentrations may induce toxicity.Determine the cytotoxic threshold for your specific cell line using a viability assay (e.g., MTT or LDH assay). Stay below this concentration for your experiments.
2. High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at higher concentrations.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Experimental Protocols

In Vitro CMA Activation Assay

This protocol describes a general method for assessing the activation of CMA in a cell line using this compound.

  • Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 30 µM).[9] Include a vehicle control (DMSO-containing medium at the same final concentration). Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 16 hours).[1]

  • Assessment of CMA Activation:

    • Western Blot for LAMP2A: Lyse the cells and perform a western blot analysis to detect the levels of LAMP2A protein. An increase in LAMP2A expression is a primary indicator of this compound activity.

    • CMA Reporter Assay: If using a cell line stably expressing a CMA reporter (e.g., KFERQ-PS-Dendra2), quantify the fluorescent puncta per cell using fluorescence microscopy.[1] An increase in puncta indicates enhanced CMA activity.

In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for the oral administration of this compound to mice.

  • Animal Model: Use an appropriate mouse model for your research question (e.g., a transgenic model of neurodegeneration).

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For oral gavage, a formulation can be prepared by adding the DMSO stock to corn oil and mixing thoroughly to achieve the final desired concentration (e.g., for a 10 mg/kg dose).[2] Another option is a suspension in a vehicle containing PEG300, Tween-80, and saline.[8] The final solution should be prepared fresh daily.

  • Administration: Administer the this compound solution or vehicle control to the mice via oral gavage. The volume administered will depend on the weight of the mouse and the concentration of the dosing solution.

  • Treatment Schedule: The duration of treatment will depend on the experimental design. For chronic studies, daily administration for several months has been reported.[1]

  • Outcome Measures: At the end of the treatment period, assess the desired outcomes, which may include behavioral tests, immunohistochemical analysis of brain tissue for protein aggregates (e.g., tau), and biochemical analysis of CMA markers like LAMP2A in tissue lysates.

Visualizations

Signaling Pathway of this compound

CA77_1_Pathway CA77_1 This compound Lysosome Lysosome CA77_1->Lysosome Acts on LAMP2A Increased LAMP2A Expression Lysosome->LAMP2A CMA Enhanced Chaperone-Mediated Autophagy (CMA) LAMP2A->CMA Degradation Degradation of KFERQ-motif Proteins CMA->Degradation

Caption: Signaling pathway of this compound leading to enhanced CMA.

Experimental Workflow for In Vitro CMA Activation

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Plating Plate Cells Add_Treatment Add this compound or Vehicle to Cells Cell_Plating->Add_Treatment Prepare_CA77_1 Prepare this compound Solution Prepare_CA77_1->Add_Treatment Incubate Incubate for Defined Period Add_Treatment->Incubate Cell_Lysis Cell Lysis Incubate->Cell_Lysis Reporter_Assay CMA Reporter Assay Incubate->Reporter_Assay Western_Blot Western Blot for LAMP2A Cell_Lysis->Western_Blot

Caption: Workflow for assessing this compound-mediated CMA activation in vitro.

References

Issues with batch-to-batch variability of CA77.1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with batch-to-batch variability of CA77.1, a potent, brain-penetrant, and orally active activator of chaperone-mediated autophagy (CMA).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic compound that activates chaperone-mediated autophagy (CMA).[4] Its primary mechanism of action is to increase the expression of the lysosomal receptor LAMP2A in lysosomes.[1][3][4] This enhancement of LAMP2A levels facilitates the degradation of toxic pathogenic protein products, such as tau proteins, making this compound a compound of interest in Alzheimer's disease research.[4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year, protected from light.[1] As a solid, it is stable for at least 4 years.[5]

Q3: What are the key pharmacokinetic parameters of this compound?

A summary of the pharmacokinetic parameters of this compound following a single oral gavage dose of 10 mg/kg in mice is provided in the table below.[1][3]

ParameterValueUnit
Cmax3534ng/g
AUClast8338h*ng/g
Tmax1hour
T1/21.89hour

Q4: How does this compound impact autophagy pathways?

This compound specifically activates chaperone-mediated autophagy. Studies have shown that treatment with this compound does not alter the expression of LC3-II or affect autophagic flux in NIH 3T3 cells, indicating it does not impact macroautophagy.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays between different batches of this compound.

Potential Cause 1: Variability in Compound Purity or Integrity

  • Solution: Ensure that each new batch of this compound is accompanied by a certificate of analysis (CoA) detailing its purity. If significant variability is suspected, consider independent analytical validation (e.g., HPLC) to confirm purity and identity.

Potential Cause 2: Improper Storage and Handling

  • Solution: Adhere strictly to the recommended storage conditions (-80°C for up to 2 years; -20°C for up to 1 year, protected from light).[1] Avoid repeated freeze-thaw cycles of stock solutions.

Potential Cause 3: Inconsistent Solvent Preparation

  • Solution: Use fresh, high-quality DMSO to prepare stock solutions.[2] Moisture-absorbing DMSO can reduce the solubility of this compound.[2] Prepare fresh working solutions from the stock for each experiment.

Issue 2: Low or no observable effect of this compound on CMA activity.

Potential Cause 1: Suboptimal Compound Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. This compound has been shown to activate CMA in a dose-dependent manner in NIH 3T3 cells at concentrations ranging from 0-30 μM.[1][3]

Potential Cause 2: Inappropriate Assay Conditions

  • Solution: Ensure that the experimental conditions are optimized. This includes using the correct type of microplate (e.g., black, clear-bottom plates for fluorescence assays) and optimizing instrument settings such as exposure time and gain.

Potential Cause 3: Cell Health and Passage Number

  • Solution: Use healthy, low-passage number cells for your experiments. High passage numbers can lead to altered cellular responses.

Issue 3: High background signal or artifacts in fluorescence-based assays.

Potential Cause 1: Autofluorescence of Media or Plates

  • Solution: If using fluorescence microscopy or a plate reader, consider performing a media exchange to DPBS before the experiment to reduce background fluorescence from the cell culture media. Using specialized media with low autofluorescence, such as FluoroBrite, can also be beneficial. Ensure the use of black, clear-bottom microplates with low autofluorescence.

Potential Cause 2: Compound Precipitation

  • Solution: Visually inspect the wells after adding the compound to ensure it has not precipitated. If precipitation is observed, you may need to adjust the final concentration or the solvent percentage. The final DMSO concentration in the well should not exceed 1%, with ≤0.5% being ideal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • To prepare a 10 mM stock solution, dissolve 2.98 mg of this compound (MW: 297.74 g/mol ) in 1 mL of fresh, high-quality DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.[1]

  • Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer immediately before use.

Protocol 2: In Vitro CMA Activity Assay using a KFERQ-PS-Dendra2 Reporter

This protocol is based on the methodology used to assess CMA activity in NIH 3T3 cells stably expressing a KFERQ-PS-Dendra2 reporter.[1][3]

  • Cell Seeding:

    • Seed NIH 3T3 cells stably expressing the KFERQ-PS-Dendra2 reporter in a suitable plate for microscopy or plate-based fluorescence reading.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0 to 30 μM.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for 16 hours.[1][3]

  • Fluorescence Quantification:

    • After incubation, wash the cells with DPBS.

    • Quantify the formation of fluorescent puncta, which indicates the translocation of the reporter to lysosomes and subsequent CMA activation. This can be done using high-content imaging or a fluorescence plate reader.

    • The CMA activity is quantified as the average number of fluorescent puncta per cell.[1]

Visualizations

This compound Signaling Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate_Protein Substrate Protein (with KFERQ-like motif) Hsc70 Hsc70 Substrate_Protein->Hsc70 binds Complex Substrate-Hsc70 Complex Hsc70->Complex LAMP2A_Monomer LAMP2A (Monomer) Complex->LAMP2A_Monomer delivers to LAMP2A_Multimer LAMP2A (Multimer) LAMP2A_Monomer->LAMP2A_Multimer multimerizes lys_Hsc70 lys-Hsc70 LAMP2A_Multimer->lys_Hsc70 translocates substrate with Degradation Protein Degradation lys_Hsc70->Degradation This compound This compound This compound->LAMP2A_Monomer increases expression

Caption: Signaling pathway of this compound in activating chaperone-mediated autophagy.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Purity Verify Purity and Integrity of this compound Batch Start->Check_Purity Check_Storage Confirm Proper Storage and Handling Check_Purity->Check_Storage Purity OK Resolved Issue Resolved Check_Purity->Resolved Purity Issue Identified Check_Solvent Ensure Correct Solvent Preparation Check_Storage->Check_Solvent Storage OK Check_Storage->Resolved Storage Issue Identified Check_Concentration Optimize Compound Concentration Check_Solvent->Check_Concentration Solvent OK Check_Solvent->Resolved Solvent Issue Identified Check_Assay Validate Assay Conditions Check_Concentration->Check_Assay Concentration OK Check_Concentration->Resolved Concentration Not Optimal Check_Cells Assess Cell Health and Passage Number Check_Assay->Check_Cells Assay OK Check_Assay->Resolved Assay Condition Issue Check_Cells->Resolved Cells OK Check_Cells->Resolved Cell Health Issue

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Validating the Activation of Chaperone-Mediated Autophagy by CA77.1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CA77.1, a synthetic small molecule, with other alternatives for the activation of Chaperone-Mediated Autophagy (CMA). Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-Mediated Autophagy is a selective degradation pathway for soluble cytosolic proteins.[1] This process is crucial for cellular homeostasis and the removal of damaged or unnecessary proteins. The key steps of CMA involve the recognition of substrate proteins containing a KFERQ-like pentapeptide motif by the chaperone Hsc70, followed by their binding to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and facilitates their translocation into the lysosome for degradation.[1] Dysregulation of CMA has been implicated in various diseases, including neurodegenerative disorders and cancer, making pharmacological modulation of this pathway a promising therapeutic strategy.

This compound: A Potent Activator of CMA

This compound is a synthetic, orally active, and brain-penetrant small molecule designed to activate CMA.[2][3] It is a derivative of the earlier compound AR7, with improved in vivo properties.[2] The primary mechanism of action of this compound is the upregulation and stabilization of the LAMP2A receptor at the lysosomal membrane, a rate-limiting step in the CMA pathway.[2][4]

Comparative Analysis of CMA Activators

The efficacy of this compound in activating CMA has been demonstrated in various studies, often in comparison to its precursor, AR7, and other CMA-modulating compounds like QX77.

Quantitative Comparison of this compound and AR7

Studies utilizing a fluorescent reporter system (KFERQ-PS-Dendra) have allowed for the quantification and comparison of CMA activity induced by different compounds. The data below, summarized from NIH 3T3 cells stably expressing the KFERQ-PS-Dendra reporter, illustrates the dose-dependent activation of CMA by this compound and AR7. CMA activity is measured by the formation of fluorescent puncta, which correspond to the accumulation of the reporter in lysosomes.

CompoundConcentration (µM)Mean Fluorescent Puncta per Cell (normalized to control)
Control01.0
This compound 5~2.5
10~4.0
20~5.5
AR7 5~1.8
10~2.5
20~3.0

Data is synthesized from reported dose-response curves.

Mechanistic Comparison of CMA Activators

While direct quantitative comparisons with all other activators are not always available in the same experimental setup, a mechanistic overview provides valuable insights.

FeatureThis compoundAR7QX77
Primary Mechanism Upregulates and stabilizes LAMP2A at the lysosomal membrane.[2][4]Upregulates LAMP2A at the lysosomal membrane.Upregulates LAMP2A and Rab11 expression.[4][5][6]
In Vivo Activity Orally active and brain-penetrant.[2][3]Not suitable for in vivo use.[2]Demonstrates in vivo efficacy.[7]
Reported Effects Activates CMA in a dose- and time-dependent manner; reduces pathogenic tau in mouse models.[8][9]Activates CMA in vitro.[10]Activates CMA and rescues trafficking deficiencies in cystinotic cells.[5][6]

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the processes involved, the following diagrams illustrate the CMA pathway, the mechanism of this compound, and the experimental workflow for its validation.

CMA_Signaling_Pathway Substrate Substrate Protein (with KFERQ-like motif) Hsc70 Hsc70 (Chaperone) Substrate->Hsc70 Recognition Complex Hsc70-Substrate Complex Substrate->Complex Hsc70->Complex LAMP2A LAMP2A (Receptor) Complex->LAMP2A Binding Translocation Translocation Complex Complex->Translocation Unfolding & Translocation LAMP2A->Translocation Multimerization Degradation Degradation (Cathepsins) Translocation->Degradation

Caption: The Chaperone-Mediated Autophagy (CMA) signaling pathway.

CA77_1_Mechanism CA77_1 This compound RARa Retinoic Acid Receptor α (RARα) CA77_1->RARa Inhibition LAMP2A_gene LAMP2A Gene Transcription RARa->LAMP2A_gene Repression LAMP2A_protein LAMP2A Protein Synthesis & Stabilization LAMP2A_gene->LAMP2A_protein Lysosomal_LAMP2A Increased Lysosomal LAMP2A Levels LAMP2A_protein->Lysosomal_LAMP2A CMA_activity Enhanced CMA Activity Lysosomal_LAMP2A->CMA_activity Proteostasis Improved Cellular Proteostasis CMA_activity->Proteostasis

Caption: Mechanism of this compound-mediated activation of CMA.

Experimental_Workflow Start Start: Cells expressing KFERQ-PS-Dendra reporter Treatment Treat cells with this compound (or other compounds) Start->Treatment Incubation Incubate for a defined period (e.g., 16-24 hours) Treatment->Incubation Fixation Fix and permeabilize cells Incubation->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Quantification Quantify fluorescent puncta per cell Imaging->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Caption: Workflow for KFERQ-PS-Dendra CMA reporter assay.

Detailed Experimental Protocols

1. KFERQ-PS-Dendra CMA Reporter Assay

This assay quantifies CMA activity by monitoring the lysosomal accumulation of a photoswitchable fluorescent reporter protein containing a KFERQ-like motif.

  • Cell Culture and Transfection:

    • Plate cells (e.g., NIH 3T3) in a glass-bottom dish suitable for live-cell imaging.

    • Transfect cells with a plasmid encoding the KFERQ-PS-Dendra2 reporter using a suitable transfection reagent.

    • Alternatively, use a stable cell line expressing the reporter.

    • Allow cells to grow to 60-70% confluency.

  • Compound Treatment:

    • Prepare stock solutions of this compound and other test compounds in DMSO.

    • Dilute the compounds to the desired final concentrations in the cell culture medium.

    • Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 16-24 hours) at 37°C and 5% CO2.

  • Cell Fixation and Imaging:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, if co-staining for intracellular markers).

    • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

    • Acquire images using a fluorescence microscope equipped with appropriate filters for Dendra2 (green and red channels after photoconversion, though for simple puncta counting, the pre-conversion green channel is often used) and DAPI.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to count the number of fluorescent puncta per cell.

    • Normalize the data to the number of cells (counted using DAPI-stained nuclei).

    • Compare the number of puncta in treated cells to the vehicle control.

2. Western Blot Analysis of LAMP2A

This protocol is for determining the levels of LAMP2A protein in cell lysates.

  • Lysate Preparation:

    • Treat cells with this compound or other compounds as described above.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LAMP2A (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify the band intensities using densitometry software.

    • Normalize the LAMP2A band intensity to a loading control protein (e.g., β-actin or GAPDH).

3. CMA Substrate Degradation Assay

This assay measures the degradation of a specific CMA substrate.

  • Cell Culture and Labeling:

    • Culture cells to near confluency.

    • Label the cells with a radioactive amino acid (e.g., [3H]leucine) for 24-48 hours to label long-lived proteins.

    • Wash the cells thoroughly to remove unincorporated radioactive amino acids.

  • Chase and Treatment:

    • Incubate the cells in a chase medium containing an excess of non-radioactive leucine.

    • Treat the cells with this compound or other compounds during the chase period.

    • At various time points, collect aliquots of the culture medium and the cell monolayer.

  • Measurement of Protein Degradation:

    • Precipitate the protein from the cell monolayer and the culture medium using trichloroacetic acid (TCA).

    • Measure the radioactivity in the TCA-soluble fraction (degraded protein) and the TCA-insoluble fraction (intact protein) using a scintillation counter.

    • Calculate the rate of protein degradation as the percentage of total radioactivity released into the TCA-soluble fraction over time.

    • Compare the degradation rates in treated versus control cells.

Conclusion

The available experimental data strongly supports the role of this compound as a potent and specific activator of Chaperone-Mediated Autophagy. Its ability to upregulate the key receptor LAMP2A translates to a significant increase in CMA activity, as demonstrated by quantitative reporter assays. Compared to its precursor AR7, this compound exhibits enhanced potency and favorable in vivo characteristics, making it a valuable tool for studying CMA and a promising candidate for therapeutic development in diseases associated with CMA dysfunction. Further direct comparative studies with other emerging CMA activators like QX77 will be beneficial for a more complete understanding of their relative potencies and specific mechanisms of action. The detailed protocols provided herein offer a robust framework for researchers to independently validate and explore the activity of this compound and other potential CMA modulators.

References

A Comparative Guide to Pharmacological Activators of Autophagy: CA77.1, Rapamycin, and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of autophagy pathways presents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This guide provides an objective comparison of CA77.1, a specific activator of chaperone-mediated autophagy (CMA), with two widely studied autophagy modulators, Rapamycin and Metformin, which act on macroautophagy and can also influence CMA.

This comparison guide delves into the mechanisms of action, specificity, and available quantitative data for each compound. Detailed experimental protocols for key assays are also provided to support the design and interpretation of studies in this field.

Mechanism of Action and Specificity

The three compounds modulate autophagy through distinct signaling pathways, leading to differences in their specificity and cellular effects.

  • This compound is a potent, brain-penetrant, and orally active synthetic compound that specifically activates chaperone-mediated autophagy (CMA).[1][2] It functions by increasing the expression of the lysosomal receptor for CMA, Lysosome-Associated Membrane Protein 2A (LAMP2A).[1][2] This upregulation of LAMP2A enhances the translocation of cytosolic proteins containing a KFERQ-like motif into the lysosome for degradation.[3] Notably, studies have shown that this compound does not significantly affect macroautophagy, as evidenced by a lack of alteration in LC3-II levels, a key marker of autophagosome formation.[2]

  • Rapamycin , and its analogs (rapalogs), are well-established inhibitors of the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1 is a central negative regulator of macroautophagy. By inhibiting mTORC1, rapamycin initiates the formation of autophagosomes, leading to the bulk degradation of cytoplasmic components.[4] This process is characterized by an increase in the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, an autophagy receptor.[5][6] While primarily a macroautophagy inducer, some studies suggest that rapamycin's effect on the endo-lysosomal pathway may indirectly influence LAMP1 levels.[7]

  • Metformin , a widely used anti-diabetic drug, activates autophagy through multiple mechanisms. It is known to activate 5' AMP-activated protein kinase (AMPK), which in turn can inhibit mTORC1, thereby inducing macroautophagy.[2] More recently, metformin has been shown to activate CMA independently of its effect on AMPK and macroautophagy.[8][9][10] This novel pathway involves the activation of TAK1-IKKα/β signaling, leading to the phosphorylation of Hsc70 at Ser85, a crucial step for its chaperone activity in CMA.[8][9][10]

Signaling Pathway Diagrams

CA77_1_Pathway CA77_1 This compound LAMP2A LAMP2A Expression CA77_1->LAMP2A Upregulates CMA Chaperone-Mediated Autophagy (CMA) LAMP2A->CMA Enhances Degradation Protein Degradation CMA->Degradation

Rapamycin_Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits Macroautophagy Macroautophagy mTORC1->Macroautophagy Inhibits Degradation Bulk Degradation Macroautophagy->Degradation

Metformin_Pathway cluster_macro Macroautophagy Pathway cluster_cma CMA Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates TAK1 TAK1 Metformin->TAK1 Activates mTORC1_M mTORC1 AMPK->mTORC1_M Inhibits Macroautophagy Macroautophagy mTORC1_M->Macroautophagy Inhibits IKK IKKα/β TAK1->IKK Activates Hsc70 Hsc70 IKK->Hsc70 Phosphorylates Hsc70_P p-Hsc70 (Ser85) Hsc70->Hsc70_P CMA CMA Hsc70_P->CMA Activates

Quantitative Data Comparison

While direct head-to-head comparative studies are limited, the following tables summarize available quantitative data from various sources. It is important to note that experimental conditions may vary between studies.

Table 1: Potency of Autophagy Activators

CompoundTarget PathwayAssayCell LineEffective ConcentrationEC50Reference
This compound CMAKFERQ-PS-Dendra reporterNIH 3T310-20 µMNot Reported[2]
Rapamycin MacroautophagyLC3-II/I ratio, p62 degradationVarious10-100 nMNot Reported[5][6]
Metformin CMAHK2-GFP degradation293THK20 µM - 20 mMNot Reported[9]
Metformin MacroautophagyLC3-II/I ratio, p62 degradationVarious1-10 mMNot Reported[2]

Table 2: Specificity of Autophagy Activators

CompoundEffect on Macroautophagy (LC3-II levels)Effect on CMA (LAMP2A/Hsc70 activity)Reference
This compound No significant changeIncreased LAMP2A expression[2]
Rapamycin IncreasedIndirect/minor effects on LAMP1 reported[7]
Metformin Increased (AMPK-dependent)Increased (TAK1-IKK-Hsc70 dependent)[2][8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chaperone-Mediated Autophagy (CMA) Activity Assay (KFERQ-PS-Dendra2 Reporter)

CMA_Assay_Workflow Start Start: Cells stably expressing KFERQ-PS-Dendra2 Treatment Treat cells with this compound or other compounds Start->Treatment Incubation Incubate for a defined period (e.g., 16-24h) Treatment->Incubation Fixation Fix cells with 4% paraformaldehyde Incubation->Fixation Staining Counterstain nuclei (e.g., with DAPI) Fixation->Staining Imaging Acquire images using fluorescence microscopy Staining->Imaging Analysis Quantify red fluorescent puncta per cell (representing lysosomal degradation of the reporter) Imaging->Analysis End End: Determine CMA activity Analysis->End

Principle: This assay utilizes a fluorescent reporter protein (Dendra2) fused to a CMA-targeting motif (KFERQ) and a photoswitchable tag. Upon delivery to the lysosome via CMA and subsequent degradation, the red fluorescence of Dendra2 becomes apparent as distinct puncta.

Protocol:

  • Cell Culture: Plate cells stably expressing the KFERQ-PS-Dendra2 reporter in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, Metformin, or other test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 16-24 hours) under standard cell culture conditions.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells with PBS and then stain the nuclei with a suitable dye (e.g., DAPI) for 5-10 minutes.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for Dendra2 (red fluorescence) and the nuclear stain.

  • Image Analysis: Use image analysis software to automatically identify and count the number of red fluorescent puncta within each cell. Normalize the puncta count to the number of cells (nuclei) in each field of view. An increase in the number of red puncta indicates an increase in CMA activity.

Macroautophagy Flux Assay (LC3-II Turnover)

LC3_Turnover_Workflow Start Start: Plate cells Treatment Treat cells with autophagy modulators (e.g., Rapamycin) Start->Treatment Lysosomal_Inhibition Add lysosomal inhibitors (e.g., Bafilomycin A1) to a subset of wells for the last 2-4h Treatment->Lysosomal_Inhibition Lysis Lyse cells and collect protein extracts Lysosomal_Inhibition->Lysis Quantification Determine protein concentration Lysis->Quantification Western_Blot Perform Western blotting for LC3 and a loading control Quantification->Western_Blot Densitometry Quantify LC3-II band intensity Western_Blot->Densitometry Analysis Calculate autophagic flux: (LC3-II with inhibitor) - (LC3-II without inhibitor) Densitometry->Analysis End End: Determine macroautophagy activity Analysis->End

Principle: This Western blot-based assay measures the accumulation of lipidated LC3 (LC3-II) in the presence and absence of lysosomal inhibitors. The difference in LC3-II levels represents the amount of LC3-II delivered to and degraded in lysosomes, providing a measure of autophagic flux.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with compounds of interest (e.g., Rapamycin, Metformin) for the desired duration. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a parallel set of wells.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

  • Densitometry and Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is calculated as the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.

p62/SQSTM1 Degradation Assay

Principle: p62/SQSTM1 is a receptor for ubiquitinated cargo and is itself degraded during autophagy. Therefore, a decrease in cellular p62 levels is indicative of increased autophagic activity.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with autophagy activators as described for the LC3 turnover assay.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 turnover assay.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Incubate the membrane with a primary antibody against p62/SQSTM1 overnight at 4°C.

    • Proceed with secondary antibody incubation and signal detection.

    • Re-probe for a loading control.

  • Densitometry and Analysis: Quantify the band intensities for p62 and the loading control. A decrease in the normalized p62 level indicates an induction of autophagy.

Conclusion

This compound, Rapamycin, and Metformin represent three distinct classes of pharmacological activators of autophagy with different mechanisms and specificities.

  • This compound offers high specificity for the activation of chaperone-mediated autophagy , making it a valuable tool for studying the specific roles of CMA and a potential therapeutic candidate for diseases where CMA dysfunction is implicated, such as certain neurodegenerative disorders.

  • Rapamycin is a potent and well-characterized inducer of macroautophagy . Its utility lies in studies focused on the roles of bulk cytoplasmic degradation and in conditions where a broad induction of autophagy is desired.

  • Metformin presents a more complex profile, capable of activating both macroautophagy and CMA through distinct signaling pathways. This dual activity could be beneficial in certain contexts but requires careful experimental design to dissect the contributions of each pathway.

The choice of autophagy activator should be guided by the specific research question and the desired cellular outcome. The experimental protocols provided in this guide will aid researchers in accurately assessing the effects of these and other pharmacological modulators of autophagy.

References

A Comparative Analysis of Genetic Upregulation of LAMP2A and CA77.1 Treatment for Enhancing Chaperone-Mediated Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent strategies for enhancing chaperone-mediated autophagy (CMA), a critical cellular quality control pathway implicated in aging and various neurodegenerative diseases. We will objectively evaluate genetic approaches to increase the expression of Lysosome-Associated Membrane Protein 2A (LAMP2A), the rate-limiting receptor for CMA, against the pharmacological intervention using the novel CMA activator, CA77.1. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.

Introduction to Therapeutic Strategies

Chaperone-mediated autophagy is a selective degradation pathway for soluble cytosolic proteins. Its dysfunction is linked to the accumulation of misfolded and aggregated proteins, a hallmark of many age-related pathologies. Both genetic upregulation of LAMP2A and treatment with this compound aim to boost CMA activity, offering potential therapeutic avenues.

  • Genetic Approaches to Increase LAMP2A: This strategy involves the direct manipulation of the LAMP2A gene to increase its expression. This can be achieved through the creation of transgenic animal models or the use of viral vectors to deliver the LAMP2A gene to target cells.[1][2] These methods serve as powerful research tools to establish proof-of-principle for the therapeutic benefits of CMA activation.[1]

  • This compound Treatment: this compound is a synthetic, orally active, and brain-penetrant small molecule that activates CMA.[3][4][5][6] It functions by increasing the expression and promoting the stabilization of the LAMP2A protein at the lysosomal membrane.[4][5][6] This pharmacological approach represents a more direct and potentially translatable strategy for therapeutic intervention.

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of both approaches.

Table 1: Genetic Upregulation of LAMP2A in Mouse Models

Parameter Genetic Model Key Findings Reference
Immune Cell Function Transgenic mice overexpressing hLAMP2A in T cellsEnhanced proliferative responses of T cells in aged mice. Decreased number of regulatory T cell populations.[7][8]
Hepatic Function Transgenic mice with preserved LAMP2A expression in the liverImproved maintenance of cellular homeostasis and overall hepatic function with age.[2]
Neuroprotection Adeno-associated virus (AAV)-mediated LAMP2A overexpression in a rat model of Parkinson's diseaseDecreased turnover of α-synuclein and protection against neurodegeneration.[2]
CMA Activity Transgenic mice expressing a KFERQ-Dendra2 reporterIncreased number of fluorescent puncta in T cells, indicating higher CMA activity.[8][8]

Table 2: Efficacy of this compound Treatment in Mouse Models of Neurodegeneration

Parameter Disease Model Dosage and Administration Key Findings Reference
Behavioral Improvement PS19 mouse model of frontotemporal dementia30 mg/kg, oral gavage for 6 monthsNormalized locomotor hyperactivity.[4]
Pathology Reduction PS19 mouse model of frontotemporal dementia30 mg/kg, oral gavage for 6 monthsReduced levels and number of neurons containing pathogenic tau conformations in the hippocampus, amygdala, and piriform cortex.[4]
Memory Improvement Mouse models of Alzheimer's diseaseOral doses over 4 to 6 monthsImprovements in memory, making treated animals resemble healthy controls.[9][10][9][10]
Anxiety and Depression Mouse models of Alzheimer's diseaseOral doses over 4 to 6 monthsImprovements in depression and anxiety.[9][9]
Pharmacokinetics Wild-type mice10 mg/kg, single oral gavageBrain penetrant with favorable pharmacokinetics (Cmax: 3534 ng/g, Tmax: 1 hour, T1/2: 1.89 hours).[4][4]

Signaling Pathways and Experimental Workflows

Visualizing the intricate biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the LAMP2A-mediated CMA pathway and a typical experimental workflow for evaluating these therapeutic strategies.

LAMP2A_Signaling_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome HSC70 HSC70 HSC70_Substrate HSC70-Substrate Complex HSC70->HSC70_Substrate Recognizes KFERQ motif Substrate Substrate Protein (with KFERQ-like motif) Substrate->HSC70_Substrate LAMP2A_Monomer LAMP2A (Monomer) HSC70_Substrate->LAMP2A_Monomer Binds to cytosolic tail LAMP2A_Complex LAMP2A Multimeric Complex LAMP2A_Monomer->LAMP2A_Complex Multimerization Degradation Substrate Degradation LAMP2A_Complex->Degradation Substrate Translocation CA771 This compound CA771->LAMP2A_Monomer Increases Expression & Stabilization Genetic Genetic Upregulation (e.g., Transgenesis, AAV) Genetic->LAMP2A_Monomer Increases Synthesis

Caption: Signaling pathway of Chaperone-Mediated Autophagy and points of intervention.

Experimental_Workflow cluster_model Animal Model cluster_intervention Intervention cluster_evaluation Evaluation WT Wild-Type Mice Control Vehicle/Control WT->Control Disease_Model Disease Model Mice (e.g., PS19, 5XFAD) Genetic_Mod Genetic Upregulation of LAMP2A Disease_Model->Genetic_Mod CA771_Treat This compound Treatment Disease_Model->CA771_Treat Behavior Behavioral Tests (e.g., Morris Water Maze) Genetic_Mod->Behavior Biochem Biochemical Analysis (Western Blot, ELISA) Genetic_Mod->Biochem Histo Histological Analysis (Immunohistochemistry) Genetic_Mod->Histo CA771_Treat->Behavior CA771_Treat->Biochem CA771_Treat->Histo Control->Behavior Control->Biochem Control->Histo

Caption: General experimental workflow for evaluating therapeutic strategies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the supporting literature.

Western Blot for LAMP2A

This protocol is used to quantify the levels of LAMP2A protein in tissue or cell lysates.

  • Lysate Preparation: Tissues or cells are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.[11][12]

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][13][14]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[2][13][14]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[2][13][14]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for LAMP2A.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.[2][13][14]

  • Quantification: The intensity of the bands corresponding to LAMP2A is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Immunohistochemistry for Tau Pathology

This technique is used to visualize and quantify the distribution of pathological tau protein in brain tissue sections.

  • Tissue Preparation: Mice are perfused, and the brains are extracted and fixed in paraformaldehyde. The brains are then cryoprotected and sectioned using a cryostat or microtome.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites of the tau protein.

  • Blocking: Sections are incubated in a blocking solution to reduce non-specific antibody binding.[15]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically recognizes pathological forms of tau (e.g., AT8, PHF1).[15][16]

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.[15]

  • Signal Amplification and Visualization: The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody-antigen reaction.[15]

  • Imaging and Analysis: The stained sections are imaged using a microscope, and the extent of tau pathology is quantified using image analysis software to measure the area and intensity of the staining.[15]

Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents.[1][3][5][6][17]

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface. Visual cues are placed around the room.[5][17]

  • Acquisition Phase: Mice are placed in the pool from different starting locations and must use the distal visual cues to find the hidden platform. The time it takes to find the platform (escape latency) and the path taken are recorded over several days of training.[5][17]

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[6]

  • Data Analysis: Parameters such as escape latency, path length, and time in the target quadrant are analyzed to compare cognitive function between different experimental groups.

Measurement of Chaperone-Mediated Autophagy (CMA) Activity

This in vitro assay directly measures the uptake and degradation of a CMA substrate by isolated lysosomes.[4][18][19][20]

  • Isolation of Lysosomes: Intact lysosomes are isolated from tissues or cultured cells using differential centrifugation and density gradients.[4][18]

  • In Vitro Uptake Assay: Isolated lysosomes are incubated with a radiolabeled or fluorescently tagged CMA substrate protein (e.g., GAPDH) in the presence of HSC70 and an ATP-regenerating system.[4][18][19]

  • Protease Protection: After the incubation period, a protease is added to degrade any substrate that has not been internalized by the lysosomes.

  • Quantification of Uptake: The amount of internalized, protected substrate is quantified by measuring the radioactivity or fluorescence within the re-isolated lysosomes.

  • Degradation Assay: To measure degradation, the release of acid-soluble radioactivity (indicating protein breakdown) from the lysosomes is quantified over time.[4][18]

Conclusion

Both genetic upregulation of LAMP2A and pharmacological activation with this compound have demonstrated significant potential in enhancing CMA and mitigating disease-related phenotypes in preclinical models. Genetic approaches provide invaluable tools for validating the therapeutic target and understanding the fundamental biology of CMA. However, their clinical translation is complex.

This compound, as a brain-penetrant and orally active small molecule, represents a more direct and feasible therapeutic strategy. The compelling in vivo data showing behavioral and pathological improvements in models of neurodegenerative diseases highlight its promise. Further research and clinical trials will be necessary to determine the safety and efficacy of this compound in human patients.

This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating these two promising avenues for harnessing the therapeutic potential of chaperone-mediated autophagy.

References

A Comparative Guide to CA77.1-Based Findings: Reproducibility and Validation in Chaperone-Mediated Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CA77.1, a synthetic activator of chaperone-mediated autophagy (CMA), with its precursor and other alternative strategies for neurodegenerative disease research. The information presented is supported by experimental data to aid in the evaluation and validation of this compound-based findings.

Overview of this compound

This compound is a synthetic, orally active, and brain-penetrant small molecule that activates chaperone-mediated autophagy (CMA).[1][2] It is a derivative of the earlier compound AR7, which, despite its potent in vitro CMA activation, was unsuitable for in vivo applications.[1] this compound functions by increasing the expression of the lysosome-associated membrane protein 2A (LAMP2A), a key receptor in the CMA pathway.[1] This mechanism has shown potential in preclinical models for clearing toxic protein aggregates associated with neurodegenerative diseases such as Alzheimer's disease.[1][3]

Comparative Efficacy and Pharmacokinetics

This compound was developed to improve upon the in vivo limitations of its parent compound, AR7. The following tables summarize the available quantitative data comparing this compound with AR7 and other CMA activators.

Table 1: In Vitro Chaperone-Mediated Autophagy (CMA) Activation

CompoundCell LineAssayEffective ConcentrationKey FindingsReference
This compound NIH 3T3KFERQ-PS-Dendra reporter10-30 µMDose- and time-dependent increase in CMA activity. No significant effect on macroautophagy.[4][5]
AR7NIH 3T3KFERQ-PS-Dendra reporter20 µMPotent CMA activator.[3]
CA39NIH 3T3KFERQ-PS-Dendra reporter10-30 µMDose-dependent CMA activation.[6]
QX77BV2 microgliaProinflammatory factor expression12 µMInhibits LPS-induced microglial activation.[7]

Table 2: In Vivo Pharmacokinetics in Mice

CompoundAdministration RouteDoseBrain CmaxBrain TmaxBrain T½Reference
This compound Oral (p.o.)10 mg/kg3534 ng/g1 hour1.89 hours[4]
This compound Intravenous (i.v.)1 mg/kg--1.8 hours (in brain)[8]
CA39Oral (p.o.)30 mg/kg--10 hours (in brain)[8]
CA39Intravenous (i.v.)1 mg/kg--8.2 hours (in plasma)[8]

Table 3: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (PS19)

TreatmentDose and DurationKey Pathological OutcomesBehavioral OutcomesReference
This compound 30 mg/kg/day (oral gavage) for 6 monthsReduced levels of pathogenic tau in the hippocampus, amygdala, and piriform cortex.Normalized locomotor hyperactivity.[4][5]
Vehicle---[4]

Signaling Pathway and Experimental Workflow

To facilitate the understanding and replication of this compound-based research, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing CMA activity.

CA77_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome CA77_1 This compound RARa RARα CA77_1->RARa Inhibits Corepressor Co-repressor LAMP2A_gene LAMP2A Gene (Transcription) RARa->LAMP2A_gene Represses HSC70 HSC70 Substrate KFERQ-motif Substrate HSC70->Substrate Binds LAMP2A_protein LAMP2A Receptor Substrate->LAMP2A_protein Targets to LAMP2A_gene->LAMP2A_protein Expression Degradation Substrate Degradation LAMP2A_protein->Degradation Translocates

Figure 1: Simplified signaling pathway of this compound in activating chaperone-mediated autophagy.

Experimental_Workflow cluster_invitro In Vitro CMA Activity Assay cluster_invivo In Vivo Efficacy Study cell_culture 1. Culture cells expressing KFERQ-PS-Dendra reporter treatment 2. Treat cells with this compound (e.g., 10-30 µM for 16h) cell_culture->treatment imaging 3. Acquire fluorescence microscopy images treatment->imaging quantification 4. Quantify fluorescent puncta per cell (indicative of CMA activity) imaging->quantification animal_model 1. Utilize a relevant animal model (e.g., PS19 mice for Alzheimer's) administration 2. Administer this compound or vehicle (e.g., 30 mg/kg/day, oral gavage) animal_model->administration behavioral 3. Conduct behavioral tests (e.g., locomotor activity) administration->behavioral histology 4. Perform post-mortem histological analysis of brain tissue administration->histology

Figure 2: General experimental workflow for validating this compound-based findings in vitro and in vivo.

Experimental Protocols

In Vitro CMA Activity Assay using KFERQ-PS-Dendra Reporter

Objective: To quantify the effect of this compound on CMA activity in a cellular model.

Materials:

  • NIH 3T3 cells stably expressing the KFERQ-PS-Dendra reporter.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • Fluorescence microscope.

  • Image analysis software.

Protocol:

  • Seed NIH 3T3-KFERQ-PS-Dendra cells in a suitable plate for microscopy.

  • Allow cells to adhere and grow to a desired confluency (e.g., 60-70%).

  • Prepare working solutions of this compound in cell culture medium at final concentrations ranging from 0 to 30 µM.

  • Replace the medium in the cell culture plates with the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 16 hours).

  • Following incubation, wash the cells with PBS.

  • Fix the cells if necessary, although live-cell imaging is also possible.

  • Acquire images using a fluorescence microscope, capturing both the green and red fluorescence of the Dendra2 protein.

  • Quantify the number of red fluorescent puncta per cell using image analysis software. An increase in red puncta indicates enhanced CMA-mediated delivery to the lysosome.

In Vivo Efficacy Study in a Mouse Model of Tauopathy

Objective: To assess the therapeutic potential of this compound in reducing tau pathology and improving behavioral deficits in a mouse model of Alzheimer's disease.

Materials:

  • PS19 transgenic mice expressing the P301S mutant human tau.

  • This compound.

  • Vehicle solution for oral gavage (e.g., corn oil).

  • Apparatus for behavioral testing (e.g., open field arena).

  • Reagents and equipment for immunohistochemistry.

Protocol:

  • Acclimate PS19 mice to the housing and handling conditions.

  • Randomly assign mice to treatment (this compound) and control (vehicle) groups.

  • Prepare a suspension of this compound in the vehicle at the desired concentration for a 30 mg/kg dose.

  • Administer this compound or vehicle daily via oral gavage for a period of 6 months.

  • At the end of the treatment period, conduct behavioral tests to assess locomotor activity and cognitive function.

  • Following behavioral testing, euthanize the mice and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brains and process them for histological analysis.

  • Perform immunohistochemistry on brain sections using antibodies against pathogenic forms of tau (e.g., AT8).

  • Quantify the levels of tau pathology in specific brain regions (hippocampus, amygdala, piriform cortex) using microscopy and image analysis.

Alternatives to this compound and CMA Activation

While this compound shows promise, it is important to consider alternative therapeutic strategies for neurodegenerative diseases. These include:

  • Other CMA Activators: Compounds like AR7, CA39, and QX77 also activate CMA, though they may have different pharmacokinetic profiles and in vivo suitability.[6][7][9]

  • Macroautophagy Induction: Modulating macroautophagy, a more general cellular degradation pathway, is another approach to clear protein aggregates.[10] However, the timing and specificity of this approach are critical considerations.[10]

  • Targeting Other Protein Degradation Pathways: The ubiquitin-proteasome system is another major pathway for protein degradation, and its modulation is being explored for therapeutic purposes.[11]

  • Natural Compounds: Certain natural compounds have been shown to modulate autophagy pathways and may offer alternative therapeutic avenues.[12]

Conclusion

This compound represents a significant advancement in the development of in vivo-compatible CMA activators. The available data supports its ability to penetrate the brain, engage its target, and ameliorate pathology in a relevant animal model of neurodegeneration. This guide provides a framework for researchers to critically evaluate and reproduce findings related to this compound, as well as to consider its place within the broader landscape of therapeutic strategies for neurodegenerative diseases. The detailed protocols and comparative data are intended to facilitate the design of robust validation studies.

References

Designing a Robust Experimental Framework for the CMA Activator CA77.1: A Guide to Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to unravel the therapeutic potential of CA77.1, a potent, brain-penetrant activator of chaperone-mediated autophagy (CMA), rigorous experimental design is paramount.[1][2] This guide provides a comprehensive framework for selecting and implementing appropriate positive and negative controls to ensure the specificity and validity of your findings when investigating the effects of this compound.

The Critical Role of Controls in this compound Research

This compound activates CMA by increasing the expression and stability of the lysosome-associated membrane protein 2A (LAMP2A), a key receptor for this selective protein degradation pathway.[2][3][4] To confidently attribute observed cellular and molecular effects to the specific CMA-activating properties of this compound, a well-structured set of controls is indispensable. These controls help to:

  • Confirm Assay Validity: Positive controls ensure that the experimental system is responsive to known CMA activators.

  • Establish Specificity: Negative controls help to rule out off-target effects and confirm that the observed outcomes are not due to the vehicle or other cellular pathways like macroautophagy.

  • Interpret Data Accurately: A complete set of controls provides a clear baseline for interpreting the effects of this compound.

Recommended Controls for this compound Experiments

Here, we present a selection of positive and negative controls, along with their mechanisms of action, to facilitate robust experimental design.

Control TypeCompound/MethodMechanism of ActionRationale for Use with this compound
Positive Controls AR7 Parent compound of this compound; activates CMA by increasing LAMP2A expression.[5][6][7][8][9]To confirm that the experimental system responds to a known CMA activator with a similar mechanism.
QX77 Upregulates LAMP2A expression and activates CMA.[3][10][11][12][13]Provides an alternative CMA activator to validate findings and assess the general responsiveness of the system.
CA39 A potent CMA activator, also a derivative of AR7.[14][15]Can be used to compare the potency of this compound against another strong CMA activator.
Negative Controls Vehicle Control (e.g., DMSO) The solvent used to dissolve this compound.[16][17][18][19]Essential to ensure that the observed effects are from this compound and not the solvent.
LAMP2A Knockdown (shRNA/siRNA) Genetically ablates the key receptor for CMA.[20][21][22][23]The most specific negative control to confirm that the effects of this compound are dependent on CMA.
Chloroquine Inhibits autophagosome-lysosome fusion and lysosomal acidification, blocking macroautophagy.[4][24][25][26][27]To demonstrate that the effects of this compound are specific to CMA and not a general consequence of autophagy modulation.
Bafilomycin A1 A specific inhibitor of vacuolar H+-ATPase, which blocks autophagosome-lysosome fusion and lysosomal acidification.[1][2][28][29][30]Similar to chloroquine, it helps to differentiate between CMA and macroautophagy.
3-Methyladenine (3-MA) Inhibits the formation of autophagosomes by inhibiting Class III PI3K.[31][32][33][34]Used to confirm that this compound does not act via the macroautophagy initiation pathway.

Experimental Protocols and Data Presentation

To illustrate the application of these controls, we provide a detailed protocol for a key CMA activity assay and a representative data table.

Key Experiment: KFERQ-PS-Dendra2 Reporter Assay for CMA Activity

This assay quantifies CMA activity by monitoring the lysosomal degradation of a photoswitchable reporter protein (KFERQ-PS-Dendra2) containing a CMA-targeting motif.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Photoswitching and Imaging cluster_3 Data Analysis A Seed cells stably expressing KFERQ-PS-Dendra2 B Allow cells to adhere (24 hours) A->B C Treat with: - Vehicle (DMSO) - this compound - Positive Controls (AR7, QX77) - Negative Controls (LAMP2A shRNA) B->C D Incubate for desired time (e.g., 24 hours) C->D E Photoswitch Dendra2 from green to red fluorescence D->E F Acquire images at T=0 (red channel) E->F G Incubate for 12-24 hours F->G H Acquire images at T=final (red channel) G->H I Quantify red fluorescent puncta (lysosomes with degraded reporter) H->I J Normalize to cell number I->J

Fig. 1: KFERQ-PS-Dendra2 Reporter Assay Workflow.

Protocol:

  • Cell Seeding: Plate cells stably expressing the KFERQ-PS-Dendra2 reporter in a suitable imaging plate.

  • Treatment: Treat cells with this compound, positive controls (AR7, QX77), and negative controls (vehicle, cells with LAMP2A shRNA).

  • Photoswitching: After the desired incubation period, photoswitch the Dendra2 protein from a green to a red fluorescent state using a 405 nm laser.

  • Imaging: Acquire initial images of the red fluorescence (T=0).

  • Incubation: Return the plate to the incubator for a chase period (e.g., 12-24 hours) to allow for CMA-mediated degradation of the red-tagged reporter.

  • Final Imaging: Acquire final images of the red fluorescence.

  • Analysis: Quantify the decrease in red fluorescence intensity or the increase in red puncta within lysosomes over time as a measure of CMA activity.

Data Presentation: Comparative Analysis of this compound Activity

The following table summarizes hypothetical but realistic data from the KFERQ-PS-Dendra2 reporter assay.

Treatment GroupConcentrationCMA Activity (Fold Change vs. Vehicle)
Vehicle Control 0.1% DMSO1.0
This compound 10 µM3.5
Positive Control: AR7 20 µM2.8
Positive Control: QX77 15 µM3.1
Negative Control: LAMP2A shRNA + this compound 10 µM1.2

Confirming Specificity: Differentiating from Macroautophagy

A key claim for this compound is its specificity for CMA without affecting macroautophagy. The following experiment is crucial to validate this.

Key Experiment: LC3-II Flux Assay

This assay measures the rate of macroautophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes.

Signaling Pathway Context:

G cluster_0 Macroautophagy Pathway cluster_1 Points of Inhibition cluster_2 CMA Pathway A Autophagosome Formation B LC3-I -> LC3-II Conversion A->B C Autophagosome-Lysosome Fusion B->C D Degradation C->D E->A F->C G LAMP2A H Lysosome G->H This compound

Fig. 2: Macroautophagy vs. CMA Pathways and Inhibitor Actions.

Protocol:

  • Cell Treatment: Treat cells with this compound and a known macroautophagy inducer (e.g., starvation or rapamycin) as a positive control. Include groups with and without a lysosomal inhibitor (Bafilomycin A1 or Chloroquine).

  • Protein Extraction: Lyse the cells and collect protein extracts.

  • Western Blotting: Perform SDS-PAGE and Western blotting using an antibody against LC3.

  • Analysis: Quantify the levels of LC3-II. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux (macroautophagy).

Data Presentation: Specificity of this compound for CMA
Treatment GroupLysosomal InhibitorLC3-II Levels (Relative to Untreated)
Untreated Control -1.0
Untreated Control +1.5
This compound -1.1
This compound +1.6
Starvation (Positive Control) -2.5
Starvation (Positive Control) +4.0

The data should demonstrate that while starvation significantly increases LC3-II flux, this compound has a minimal to no effect, confirming its specificity for CMA.

By employing this comprehensive framework of positive and negative controls, researchers can generate robust and reproducible data, ultimately accelerating the translation of this compound from a promising research tool to a potential therapeutic agent.

References

Quantifying the Dose-Response Relationship of CA77.1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the dose-response relationship of CA77.1, a potent, brain-penetrant activator of chaperone-mediated autophagy (CMA). Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance against its alternatives, supported by experimental data and detailed methodologies.

Abstract

This compound is a synthetic compound that activates chaperone-mediated autophagy (CMA) by enhancing the expression of the lysosomal receptor LAMP2A.[1][2] A derivative of the earlier compound AR7, this compound exhibits potent CMA activation in vitro and is suitable for in vivo applications due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile.[1][2][3] Animal studies have demonstrated its potential in neurodegenerative disease models, such as Alzheimer's disease, by facilitating the degradation of toxic proteins like tau.[1][3] This guide synthesizes available data to quantify the dose-response relationship of this compound and compares it with other known CMA modulators.

Comparative Dose-Response Data

The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their effective concentrations and observed effects in various experimental models.

Table 1: In Vitro Dose-Response of CMA Activators
CompoundCell LineConcentration RangeKey FindingsReference
This compound NIH3T310, 20, 30 µMInduction of autophagic lysosomes.[4][4]
NIH3T3 (with KFERQ-PS-Dendra reporter)0-30 µM (16 hours)Dose- and time-dependent activation of CMA.[3][5][3][5]
Primary Cortical Neurons, SH-SY5Y0.1–5 µMDose-dependently enhanced CMA activity, with a 2.8-fold increase at 2 µM.[5][5]
AR7 NIH3T3Not specifiedPotent CMA activation in vitro, but not suitable for in vivo use.[1][1]
CA39 NIH3T3Not specifiedMore potent CMA activator than AR7.[6][7][6][7]
CA77 (in vitro variant) Brown AdipocytesNot specifiedInduced overactivation of genes related to thermogenesis and metabolism under cAMP-treated conditions.[6][6]
QX77 Cystinotic Ctns-knock-out MEFs, CTNS-knock-out human proximal tubule cellsNot specifiedIncreases LAMP2A and Rab11 levels, rescuing lysosomal localization of LAMP2A.[8][8]
Table 2: In Vivo Dose-Response and Pharmacokinetics of CMA Activators
CompoundAnimal ModelDoseRouteKey FindingsReference
This compound PS19 Transgenic Mice (Alzheimer's model)30 mg/kg (6 months)Oral gavageReduced locomotor hyperactivity and the number of neurons with pathogenic tau conformations.[3][4][3][4]
Wild-type Mice (C57BL/6J)10 mg/kg (single dose)Oral gavageBrain penetrant with favorable pharmacokinetics: Cmax = 3534 ng/g, AUClast = 8338 h*ng/g, Tmax = 1 hour, T1/2 = 1.89 hours.[3][5][3][5]
Wild-type Mice (C57BL/6J)10 mg/kg or 1 mg/kgIV & PODemonstrates brain penetrance and favorable pharmacokinetics.[9][9]
CA39 Not specified30 mg/kgPOPlasma half-life of 7.5 hours.[7][7]
Not specified1 mg/kgIVPlasma half-life of 8.2 hours.[7][7]
CA77 Not specified30 mg/kgPOPlasma half-life of 2.2 hours.[7][7]
Not specified1 mg/kgIVPlasma half-life of 0.6 hours.[7][7]

Experimental Protocols

In Vitro CMA Activity Assay

Objective: To quantify the activation of chaperone-mediated autophagy in cultured cells.

Methodology:

  • Cell Culture and Transfection: NIH3T3 cells are stably transfected with a KFERQ-PS-Dendra reporter construct. This reporter consists of a CMA-targeting motif (KFERQ) fused to a photoswitchable fluorescent protein (Dendra), allowing for the visualization of CMA-dependent lysosomal degradation.

  • Compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).

  • Fluorescence Microscopy: After treatment, cells are imaged using a fluorescence microscope. The CMA activity is quantified by counting the average number of fluorescent puncta per cell, which represent the reporter protein localized within lysosomes.[3][5]

In Vivo Efficacy in Alzheimer's Disease Mouse Model

Objective: To assess the therapeutic potential of this compound in a preclinical model of tauopathy.

Methodology:

  • Animal Model: PS19 transgenic mice, which express the P301S mutant human tau protein and develop age-dependent neurofibrillary tangles, are used.

  • Compound Administration: this compound is administered to the mice via oral gavage at a dose of 30 mg/kg daily for a period of 6 months.[3]

  • Behavioral Analysis: Locomotor activity is assessed to determine the effect of the compound on behavioral abnormalities associated with the disease.

  • Histopathological Analysis: Brain tissue is collected and analyzed for the presence and quantity of neurons containing pathogenic tau conformations in key brain regions such as the hippocampus, amygdala, and piriform cortex.[3][4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described above.

cluster_0 This compound Mechanism of Action CA77_1 This compound LAMP2A LAMP2A Receptor Expression & Stability CA77_1->LAMP2A Increases Lysosome Lysosome CMA_Activity Chaperone-Mediated Autophagy (CMA) Activity LAMP2A->CMA_Activity Enhances Protein_Degradation Degradation of Toxic Proteins (e.g., Tau) CMA_Activity->Protein_Degradation Leads to

Caption: Mechanism of action of this compound in activating CMA.

cluster_1 In Vitro CMA Activity Assay Workflow Start Start: NIH3T3 cells with KFERQ-PS-Dendra reporter Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 16 hours Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Quantification Quantify fluorescent puncta per cell Imaging->Quantification Result Result: Dose-dependent CMA activation Quantification->Result

Caption: Workflow for the in vitro CMA activity assay.

cluster_2 In Vivo Efficacy Study Workflow Start Start: PS19 Transgenic Mice Treatment Administer this compound (30 mg/kg) orally for 6 months Start->Treatment Behavior Assess Locomotor Activity Treatment->Behavior Histology Histopathological Analysis of Brain Tissue Treatment->Histology Result Result: Reduced pathology and improved behavior Behavior->Result Analysis Analyze Tau Pathology Histology->Analysis Analysis->Result

Caption: Workflow for the in vivo efficacy study in a mouse model.

Conclusion

This compound is a promising small molecule activator of chaperone-mediated autophagy with a well-characterized dose-response relationship in both in vitro and in vivo settings. Its ability to penetrate the brain and modulate CMA activity at specific concentrations highlights its potential as a therapeutic agent for neurodegenerative diseases. This guide provides a foundational dataset for researchers to compare this compound with other CMA modulators and to design further experiments to explore its full therapeutic potential.

References

Statistical considerations for analyzing data from CA77.1 studies.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of statistical methods for analyzing data from studies involving CA77.1, a modulator of chaperone-mediated autophagy (CMA). It is intended for researchers, scientists, and drug development professionals to ensure robust and reproducible findings.

Data Presentation

Quantitative data from this compound studies should be summarized in a clear and organized manner to facilitate comparison and interpretation. Below are examples of how to structure tables for common experimental readouts.

Table 1: Cell Viability Assay Data

Treatment GroupConcentration (µM)Mean Viability (%)Standard DeviationNp-value (vs. Control)
Control (DMSO)01005.23-
This compound1085.34.13<0.05
This compound2065.73.83<0.01
This compound5042.12.93<0.001
Alternative Compound X1092.16.33>0.05
Alternative Compound X2078.45.53<0.05
Alternative Compound X5055.94.73<0.01

Table 2: Protein Expression Analysis (Western Blot Quantification)

Target ProteinTreatment GroupMean Relative ExpressionStandard Error of the Mean (SEM)Np-value (vs. Control)
LAMP2AControl1.000.124-
LAMP2AThis compound (10 µM)1.850.214<0.05
Target of InterestControl1.000.084-
Target of InterestThis compound (10 µM)0.450.064<0.01

Table 3: Gene Expression Analysis (RT-qPCR)

Target GeneTreatment GroupMean Fold ChangeStandard DeviationNp-value (vs. Control)
Gene AControl1.000.153-
Gene AThis compound (10 µM)2.500.323<0.01
Gene BControl1.000.213-
Gene BThis compound (10 µM)0.750.113>0.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings.

Cell Viability Assay (e.g., MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR)

  • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol or a column-based method).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Statistical Analysis Considerations

The choice of statistical test depends on the experimental design and the nature of the data.

  • Comparing Two Groups: For comparing the means of two groups (e.g., control vs. a single concentration of this compound), a Student's t-test is appropriate if the data are normally distributed and have equal variances. If these assumptions are not met, a Mann-Whitney U test (a non-parametric alternative) should be used.[1]

  • Comparing More Than Two Groups: To compare the means of three or more groups (e.g., control vs. multiple concentrations of this compound), a one-way analysis of variance (ANOVA) is used.[1][2][3] If the overall ANOVA is significant, post-hoc tests (e.g., Tukey's or Dunnett's multiple comparisons test) are necessary to identify which specific groups differ.[1][3] For data that does not meet the assumptions of ANOVA, the Kruskal-Wallis test (a non-parametric alternative) followed by Dunn's multiple comparisons test is recommended.[1]

  • Analyzing Multiple Variables: When investigating the effects of two independent variables on an outcome (e.g., treatment with this compound and time), a two-way ANOVA is the appropriate statistical test.[3][4]

  • Dose-Response Analysis: To determine the half-maximal inhibitory concentration (IC50) from dose-response data, a non-linear regression analysis should be performed.[1]

  • Sample Size and Replication: Studies should be adequately powered, and the number of biological replicates (N) should be clearly stated.[5] Most in vitro studies utilize at least three independent experiments.

Mandatory Visualizations

This compound Mechanism of Action

CA771_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RARA RARα CMA_Inhibitory_Genes CMA Inhibitory Genes RARA->CMA_Inhibitory_Genes Represses NCOR1 N-CoR1 NCOR1->RARA Binds CMA_Activity CMA Activity CMA_Inhibitory_Genes->CMA_Activity Inhibits CA771 This compound CA771->NCOR1 Stabilizes Interaction Protein_Degradation Protein Degradation CMA_Activity->Protein_Degradation Promotes

Caption: Mechanism of action of this compound in activating chaperone-mediated autophagy.

General Experimental Workflow for this compound Studies

Experimental_Workflow cluster_assays Experimental Assays start Hypothesis Formulation cell_culture Cell Culture/ In Vivo Model start->cell_culture treatment Treatment with this compound and Controls cell_culture->treatment data_collection Data Collection treatment->data_collection viability Cell Viability data_collection->viability western Western Blot data_collection->western qpcr RT-qPCR data_collection->qpcr other Other Assays data_collection->other data_analysis Statistical Analysis interpretation Interpretation of Results data_analysis->interpretation viability->data_analysis western->data_analysis qpcr->data_analysis other->data_analysis

Caption: A generalized experimental workflow for studies investigating the effects of this compound.

Logical Flow for Statistical Test Selection

Statistical_Test_Selection start Start: Define Research Question num_groups How many groups to compare? start->num_groups two_groups Two Groups num_groups->two_groups 2 more_than_two_groups > Two Groups num_groups->more_than_two_groups >2 normality Data Normally Distributed? two_groups->normality anova_normality Data Normally Distributed? more_than_two_groups->anova_normality ttest Student's t-test normality->ttest Yes mannwhitney Mann-Whitney U Test normality->mannwhitney No anova One-Way ANOVA anova_normality->anova Yes kruskal Kruskal-Wallis Test anova_normality->kruskal No

Caption: Decision tree for selecting an appropriate statistical test for group comparisons.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling CA77.1

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of CA77.1, a potent, brain-penetrant activator of chaperone-mediated autophagy (CMA) utilized in Alzheimer's disease research. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals to ensure laboratory safety and operational integrity.

This compound, a derivative of AR7, is a synthetic compound that works by increasing the expression of the lysosomal receptor LAMP2A.[1] While instrumental in studying potential therapeutic pathways for neurodegenerative diseases, proper handling and disposal are paramount to minimize exposure and ensure a safe research environment.

Personal Protective Equipment (PPE) for this compound

Standard laboratory personal protective equipment should be utilized when handling this compound. The specific requirements are detailed below.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact with the compound.
Body Protection Laboratory coat, long-sleeved garment. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls may be necessary.Minimizes skin exposure.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.Avoids inhalation of the compound.

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following workflow outlines the key steps for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe store Store this compound Solution doff_ppe->store

Caption: Workflow for the safe handling of this compound.

Storage: this compound should be stored at -20°C for long-term stability (≥ 4 years).[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

cluster_waste Waste Generation cluster_disposal Disposal unused_compound Unused this compound collect_waste Collect in Labeled Waste Container unused_compound->collect_waste contaminated_ppe Contaminated PPE contaminated_ppe->collect_waste contaminated_labware Contaminated Labware contaminated_labware->collect_waste dispose Dispose via Approved Chemical Waste Program collect_waste->dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。